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  • Product: Methyl 3-amino-5-tert-butylthiophene-2-carboxylate
  • CAS: 175137-03-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

CAS Number: 175137-03-8 This technical guide provides a comprehensive overview of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a key building block in modern medicinal and materials chemistry. Intended for researc...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 175137-03-8

This technical guide provides a comprehensive overview of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a key building block in modern medicinal and materials chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and handling, with a focus on the scientific principles and practical considerations that underpin its application.

Introduction and Significance

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The presence of the bulky tert-butyl group at the 5-position and the amino and methyl carboxylate groups at the 3- and 2-positions, respectively, imparts specific steric and electronic properties to the molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. Its unique structure allows for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery and materials science. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the creation of complex heterocyclic systems for pharmaceutical and agrochemical research.[2]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe utilization of any chemical compound in a research setting.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

PropertyValueReference
CAS Number 175137-03-8[2][3][4][5]
Molecular Formula C₁₀H₁₅NO₂S[2][6][7]
Molecular Weight 213.30 g/mol [2][7][8]
Appearance Solid[3]
Melting Point 94 °C[2]
Boiling Point 341.8 °C at 760 mmHg[2]
Density 1.148 g/cm³[2]
Flash Point 160.5 °C[2]
Storage Temperature 2-8°C[2]
Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure personnel safety.

GHS Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for the synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is the Gewald three-component reaction . This powerful one-pot synthesis combines an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst to afford a polysubstituted 2-aminothiophene.[3]

Reaction Rationale and Mechanism

The choice of the Gewald reaction is predicated on its high convergence, operational simplicity, and the ready availability of the starting materials. For the target molecule, the key precursors are pivalaldehyde (2,2-dimethylpropanal), methyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by a secondary amine, such as morpholine or diethylamine, which facilitates the initial condensation and subsequent cyclization steps.

The mechanism of the Gewald reaction is well-elucidated and proceeds through several key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (pivalaldehyde) and the active methylene compound (methyl cyanoacetate). This step forms an α,β-unsaturated cyanoester intermediate.

  • Michael Addition of Sulfur: The elemental sulfur (typically in its S₈ crown form) undergoes nucleophilic attack by the enolate of the Knoevenagel product.

  • Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile group. Subsequent tautomerization of the imine intermediate leads to the stable aromatic 2-aminothiophene product.

Gewald_Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Pivalaldehyde Pivalaldehyde Knoevenagel Knoevenagel Condensation Pivalaldehyde->Knoevenagel MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Knoevenagel Sulfur Sulfur (S8) Michael Michael Addition of Sulfur Sulfur->Michael Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Knoevenagel->Michael α,β-unsaturated intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Sulfur adduct Tautomerization Tautomerization Cyclization->Tautomerization Cyclized intermediate Product Methyl 3-amino-5-tert- butylthiophene-2-carboxylate Tautomerization->Product

Caption: Generalized workflow of the Gewald three-component synthesis.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, adapted from established methodologies for similar 2-aminothiophenes.[9]

Materials:

  • Pivalaldehyde (1.0 eq)

  • Methyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Morpholine (0.2 eq)

  • Methanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol.

  • With stirring, slowly add morpholine (0.2 eq) to the mixture at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to 45-50°C and maintain this temperature with stirring for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Filter the solid product and wash with a small amount of cold methanol to remove any unreacted starting materials and soluble impurities.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified product under vacuum to obtain Methyl 3-amino-5-tert-butylthiophene-2-carboxylate as a solid.

Self-Validation: The success of the synthesis can be validated at each step. The formation of the Knoevenagel intermediate can be monitored by TLC. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis, comparing the obtained data with literature values.

Applications in Research and Development

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate serves as a versatile scaffold for the synthesis of a variety of more complex molecules with potential biological activities. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These transformations open up a vast chemical space for the development of novel compounds for:

  • Pharmaceuticals: As a core structure in the design of inhibitors for various enzymes and receptors.

  • Agrochemicals: In the synthesis of new herbicides, fungicides, and insecticides.

  • Materials Science: As a building block for organic electronic materials, dyes, and polymers.

Applications cluster_mods Chemical Modifications cluster_apps Potential Applications Core Methyl 3-amino-5-tert- butylthiophene-2-carboxylate Amino_Mod Amino Group Derivatization Core->Amino_Mod Ester_Mod Ester Group Transformation Core->Ester_Mod Cyclization Ring-forming Reactions Core->Cyclization Pharma Pharmaceuticals Amino_Mod->Pharma Agro Agrochemicals Amino_Mod->Agro Ester_Mod->Pharma Ester_Mod->Agro Cyclization->Pharma Materials Materials Science Cyclization->Materials

Caption: Potential derivatization pathways and applications.

Conclusion

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its efficient synthesis via the Gewald reaction, coupled with the multiple avenues for further chemical modification, makes it an attractive starting material for the discovery of new molecules with desired biological or material properties. This guide provides the foundational knowledge for its synthesis, handling, and application, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • LookChem. (n.d.). Cas 175137-03-8, METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

  • Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
  • PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Rhenium Bio Science. (n.d.). Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. Retrieved from [Link]

  • Labware E-shop. (n.d.). Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate Safety and Hazards. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a 2-aminothiophene core, is recognized as a privileged scaffold, appearing in a variety of biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to support research and development efforts in the pharmaceutical and agrochemical industries. The thiophene ring, often serving as a bioisosteric replacement for a phenyl group, imparts unique electronic and lipophilic characteristics, making this class of compounds a fertile ground for the exploration of novel therapeutic agents.

Chemical Identity and Molecular Structure

IUPAC Name: methyl 3-amino-5-tert-butylthiophene-2-carboxylate[1] CAS Number: 175137-03-8[2] Molecular Formula: C₁₀H₁₅NO₂S[2] Molecular Weight: 213.30 g/mol [1]

The molecular structure consists of a central thiophene ring substituted with a methyl carboxylate group at position 2, an amino group at position 3, and a tert-butyl group at position 5.

Canonical SMILES: CC(C)(C)C1=CC(=C(S1)C(=O)OC)N[1] InChI Key: WHJBGOQJMFAKHY-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological environments.

PropertyValueSource
Appearance Solid
Melting Point 94 °C
Boiling Point 341.8 °C at 760 mmHg
Density 1.148 g/cm³
Solubility While specific quantitative data is limited, it is known to be soluble in DMSO and methanol.[3]
Flash Point 160.5 °C
Vapor Pressure 7.87E-05 mmHg at 25°C

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons of the tert-butyl group would appear as a singlet around 1.3 ppm. The methyl ester protons would be a singlet around 3.8 ppm. The amino group protons would likely appear as a broad singlet, and the thiophene proton as a singlet in the aromatic region.

  • ¹³C NMR: The carbon signals for the tert-butyl group would appear in the aliphatic region (around 30-35 ppm for the quaternary carbon and the methyl carbons). The methyl ester carbon would be around 50-55 ppm. The carbons of the thiophene ring would resonate in the aromatic region, with the carbonyl carbon of the ester appearing at the downfield end of the spectrum (around 160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the methyl and tert-butyl groups.

  • C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

  • C=C stretching: Absorptions in the 1550-1650 cm⁻¹ region from the thiophene ring.

  • C-N stretching: In the region of 1250-1350 cm⁻¹.

  • C-O stretching: Bands for the ester linkage in the 1000-1300 cm⁻¹ region.

An available FTIR spectrum for 3-Amino-5-tert-butylthiophene-2-carboxylic acid methyl ester can be found for reference.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A GC-MS spectrum is available on PubChem, which can be used for identification purposes.[1] The molecular ion peak (M⁺) would be expected at m/z 213. Common fragmentation patterns for esters may involve the loss of the methoxy group (-OCH₃, M-31) or the carbomethoxy group (-COOCH₃, M-59). Fragmentation of the tert-butyl group (loss of a methyl group, M-15) is also a likely event.

Synthesis Methodology: The Gewald Reaction

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, is the Gewald reaction .[5][6] This one-pot, multi-component reaction is valued for its operational simplicity and the ready availability of starting materials.

The reaction involves the condensation of a ketone (in this case, pinacolone or 3,3-dimethyl-2-butanone), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Experimental Workflow: Gewald Synthesis

Gewald_Synthesis reagents Starting Materials: - Pinacolone - Methyl Cyanoacetate - Elemental Sulfur - Base (e.g., Morpholine) reaction_vessel Reaction Vessel (Solvent: e.g., Ethanol) reagents->reaction_vessel 1. Combine heating Heating (e.g., 45-50 °C) reaction_vessel->heating 2. Stir and Heat workup Reaction Work-up: - Cooling - Filtration - Washing with cold solvent heating->workup 3. After reaction completion purification Purification: - Recrystallization workup->purification 4. Isolate crude product product Methyl 3-amino-5-tert- butylthiophene-2-carboxylate purification->product 5. Obtain pure product

Sources

Foundational

An In-Depth Technical Guide to 3-Amino-5-tert-butyl-thiophene-2-carboxylic Acid Methyl Ester: Structure, Synthesis, and Applications

Introduction In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, the 2-aminothiophene scaffold has emerged as a "privileged structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, the 2-aminothiophene scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active molecules and functional materials.[1][2][3] This guide provides a comprehensive technical overview of a specific and valuable derivative within this class: 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester .

This compound, with its unique substitution pattern—an amino group at the 3-position, a bulky tert-butyl group at the 5-position, and a methyl ester at the 2-position—offers a fascinating case study in the interplay between molecular architecture and chemical utility. The strategic placement of these functional groups makes it a highly versatile building block for the synthesis of more complex molecular entities, particularly in the realm of drug discovery.[1][2][3] This guide will delve into the core aspects of this molecule, from its fundamental properties and spectroscopic signature to its synthesis and documented applications, providing researchers, scientists, and drug development professionals with a detailed and practical understanding of its significance.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester are pivotal to its reactivity and function as a synthetic intermediate.

Core Structure

The molecule is built upon a five-membered thiophene ring, an aromatic heterocycle containing a sulfur atom. The key functional groups are strategically positioned:

  • 3-Amino Group (-NH₂): This electron-donating group significantly influences the electron density of the thiophene ring, activating it towards electrophilic substitution and serving as a key nucleophilic handle for further derivatization.

  • 5-tert-Butyl Group (-C(CH₃)₃): This bulky, lipophilic group provides steric hindrance, which can direct the regioselectivity of subsequent reactions. It also enhances the molecule's solubility in organic solvents and can contribute to favorable pharmacokinetic properties in drug candidates.

  • 2-Carboxylic Acid Methyl Ester (-COOCH₃): This electron-withdrawing group modulates the overall electronic profile of the ring and provides another reactive site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Below is a diagram illustrating the chemical structure of the title compound.

G s1 S c1 C s1->c1 c2 C c1->c2 c5 C c1->c5 c3 C c2->c3 n1 N c2->n1 c4 C c3->c4 h15 h15 c3->h15 H c4->s1 c6 C c4->c6 o1 O c5->o1 o2 O c5->o2 c10 C o2->c10 h1 h1 n1->h1 H h2 h2 n1->h2 H c7 C c6->c7 c8 C c6->c8 c9 C c6->c9 h6 h6 c7->h6 H h7 h7 c7->h7 H h8 h8 c7->h8 H h9 h9 c8->h9 H h10 h10 c8->h10 H h11 h11 c8->h11 H h12 h12 c9->h12 H h13 h13 c9->h13 H h14 h14 c9->h14 H h3 h3 c10->h3 H h4 h4 c10->h4 H h5 h5 c10->h5 H

Figure 1: Chemical structure of 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester.
Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, many properties are derived from computational models.

PropertyValueSource
IUPAC Name methyl 3-amino-5-tert-butylthiophene-2-carboxylate[4]
CAS Number 175137-03-8[4]
Molecular Formula C₁₀H₁₅NO₂S[4]
Molecular Weight 213.30 g/mol [4]
Melting Point 94 °C[5]
Boiling Point 341.8 °C at 760 mmHg (Predicted)[5]
Density 1.148 g/cm³ (Predicted)[5]
Appearance Solid
SMILES CC(C)(C)C1=CC(=C(S1)C(=O)OC)N[4]

Synthesis and Mechanistic Insights

The most prominent and efficient method for the synthesis of 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester is the Gewald three-component reaction .[6][7] This powerful one-pot synthesis combines a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[6][8]

The Gewald Reaction: A Closer Look

The Gewald reaction is a cornerstone of thiophene synthesis due to its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.[7][9] For the synthesis of the title compound, the specific reactants are:

  • Carbonyl Compound: Pivalaldehyde (2,2-dimethylpropanal) or a related ketone that can provide the tert-butyl group.

  • Activated Nitrile: Methyl cyanoacetate.

  • Sulfur Source: Elemental sulfur (S₈).

  • Base Catalyst: Typically a secondary amine such as morpholine or piperidine.[10]

The reaction mechanism is generally understood to proceed through a series of well-defined steps, as illustrated in the workflow diagram below.

Gewald_Reaction start Pivalaldehyde + Methyl Cyanoacetate knoevenagel Knoevenagel Condensation (Base-catalyzed) start->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Michael Addition of Sulfur Nucleophile intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization (Attack on Cyano Group) intermediate2->cyclization intermediate3 Thiophene Imine Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 3-Amino-5-tert-butyl-thiophene- 2-carboxylic Acid Methyl Ester tautomerization->product

Figure 2: Generalized workflow of the Gewald reaction for the synthesis of the title compound.

The initial and rate-determining step is typically the Knoevenagel condensation between pivalaldehyde and methyl cyanoacetate, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[6] The elemental sulfur, in the presence of the amine catalyst, is believed to form a nucleophilic sulfur species which then undergoes a Michael addition to the unsaturated intermediate. The subsequent intramolecular cyclization , involving the attack of the newly formed thiolate onto the cyano group, followed by tautomerization , yields the final, stable 2-aminothiophene product.[6]

Experimental Protocol (Adapted from Analogs)

Materials:

  • Pivalaldehyde (0.05 mol)

  • Methyl cyanoacetate (0.05 mol)

  • Elemental Sulfur (0.05 mol)

  • Morpholine (5 mL)

  • Methanol (30 mL)

  • Ethanol (for washing)

Procedure:

  • To a stirred mixture of pivalaldehyde (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.

  • After the addition is complete, stir the reaction mixture at 45 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Self-Validation and Causality:

  • Choice of Base: Morpholine is a common and effective catalyst for the Gewald reaction. Its basicity is sufficient to deprotonate the methyl cyanoacetate for the initial Knoevenagel condensation and to facilitate the formation of the active sulfur nucleophile, without promoting significant side reactions.[10]

  • Temperature Control: The reaction is typically run at a moderately elevated temperature (45-50 °C) to ensure a reasonable reaction rate without causing decomposition of the intermediates or the final product.[10][11]

  • Workup: The product often precipitates from the reaction mixture upon cooling, providing a simple and efficient initial purification step. Washing with ethanol helps to remove more polar impurities. Recrystallization is a standard and effective method for obtaining a high-purity final product.

Spectroscopic Analysis

The structural elucidation of 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Spectroscopic TechniqueKey Features and Interpretation
¹H NMR Expected signals include a singlet for the tert-butyl protons (~1.3 ppm), a singlet for the methyl ester protons (~3.8 ppm), a singlet for the thiophene ring proton (~6.0-7.0 ppm, depending on solvent), and a broad singlet for the amino protons (~5.0-6.0 ppm, exchangeable with D₂O).
¹³C NMR Expected signals include the quaternary carbon of the tert-butyl group (~32 ppm) and the methyl carbons of the tert-butyl group (~30 ppm), the methyl ester carbon (~51 ppm), carbons of the thiophene ring (in the aromatic region, ~100-160 ppm), and the carbonyl carbon of the ester (~165 ppm).
Infrared (IR) Spectroscopy Characteristic absorption bands are expected for the N-H stretching of the primary amine (two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (~2850-3000 cm⁻¹), the C=O stretching of the ester (strong band around 1660-1680 cm⁻¹), and C=C stretching of the aromatic ring (~1580-1600 cm⁻¹). An FTIR spectrum is available for this compound.[12]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 213. A significant fragmentation peak would likely correspond to the loss of a methyl group from the tert-butyl group (M-15) at m/z = 198. A GC-MS spectrum is available in the PubChem database.[4]

Applications and Research Significance

The true value of 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester lies in its role as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. The 2-aminothiophene scaffold is a key component in a multitude of drugs with diverse therapeutic applications.[1][2][3]

Role in Drug Discovery

The title compound serves as an excellent starting point for the generation of compound libraries for high-throughput screening. The amino and ester functionalities allow for a wide range of chemical modifications, enabling the exploration of the chemical space around the 2-aminothiophene core.

Derivatives of 2-aminothiophenes have shown a broad spectrum of biological activities, including:

  • Anti-inflammatory Agents: The thiophene ring can act as a bioisosteric replacement for a phenyl ring, a common motif in many non-steroidal anti-inflammatory drugs (NSAIDs).[2][13]

  • Anticancer Agents: The 2-aminothiophene scaffold is present in several kinase inhibitors and other anticancer agents. The ability to easily modify the core structure allows for the fine-tuning of activity against specific cancer cell lines.[3]

  • Antimicrobial and Antiviral Agents: This class of compounds has been investigated for its potential to combat various pathogens.[1][2]

  • Central Nervous System (CNS) Active Agents: The lipophilic nature of the thiophene ring and substituents like the tert-butyl group can facilitate crossing the blood-brain barrier, making these compounds interesting candidates for CNS drug discovery.[2][13]

  • A₁ Adenosine Receptor Allosteric Enhancers: Substituted 2-aminothiophenes have been identified as allosteric modulators of the A₁ adenosine receptor, which is a target for various cardiovascular and neurological conditions.[13]

The logical flow from this starting material to a potential drug candidate is outlined below.

Drug_Discovery_Workflow start 3-Amino-5-tert-butyl-thiophene- 2-carboxylic Acid Methyl Ester derivatization Chemical Derivatization (e.g., N-acylation, amidation) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

Figure 3: Role of the title compound in a typical drug discovery workflow.

Conclusion

3-Amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its synthesis via the robust and efficient Gewald reaction makes it readily accessible, while its unique combination of functional groups provides a rich platform for chemical exploration. For researchers in drug discovery and materials science, this molecule represents a valuable tool, offering a reliable starting point for the development of novel compounds with tailored properties and functions. As the demand for new therapeutics and advanced materials continues to grow, the importance of versatile building blocks like this 2-aminothiophene derivative is set to increase, solidifying its place as a key player in the ongoing quest for chemical innovation.

References

  • PubChem. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
  • SpectraBase. 3-Amino-5-tert-butylthiophene-2-carboxylic acid methyl ester. Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • Google Patents. Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
  • Molbase. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. Available at: [Link]

  • Dömling, A. (2008). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 13(6), 1259-1277.
  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Google Patents. Process for preparing thiophene derivatives.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Der Pharma Chemica. A green chemistry approach to gewald reaction. Available at: [Link]

  • Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Rhenium Bio Science. Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. Available at: [Link]

  • ResearchGate. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Available at: [Link]

  • Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Available at: [Link]

  • ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available at: [Link]

  • NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • LookChem. Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. Available at: [Link]

  • Dalhousie University. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • PubChemLite. Methyl 2-amino-5-tert-butylthiophene-3-carboxylate. Available at: [Link]

  • ResearchGate. Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Available at: [Link]

  • Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts. Available at: [Link]

  • ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][4][10]thiazin- (3H)-one and glycine) and their complexes. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectral data for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a substituted aminothiophene of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not publicly available, this guide leverages established principles of spectroscopy and extensive data from structurally analogous compounds to present a robust, predictive analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected chemical shifts, absorption bands, and fragmentation patterns. This document is designed to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel thiophene derivatives, providing both a foundational understanding and practical insights into spectral interpretation.

Introduction and Molecular Structure

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (C₁₀H₁₅NO₂S, Molar Mass: 213.30 g/mol ) belongs to the class of 3-aminothiophene-2-carboxylates, a scaffold of significant interest due to its diverse biological activities and utility as a building block in organic synthesis. The structural features of this molecule—a highly substituted electron-rich thiophene ring, a primary amine, a methyl ester, and a bulky tert-butyl group—give rise to a distinct and informative spectral fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical reactions.

Below is the chemical structure of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, with atoms numbered for the purpose of NMR spectral assignment.

Figure 1: Molecular structure of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each proton environment in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are summarized in Table 1.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 6.5 - 7.0Singlet1HH4The proton on the thiophene ring (C4) is expected to be a singlet as there are no adjacent protons. Its chemical shift will be influenced by the electron-donating effects of the amino group at C3 and the tert-butyl group at C5.
~ 5.5 - 6.5Broad Singlet2H-NH₂The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. This peak may exchange with D₂O.
~ 3.8Singlet3H-OCH₃The methyl protons of the ester group are in a distinct chemical environment and will appear as a sharp singlet.
~ 1.3Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will give rise to a strong singlet, a characteristic feature in the spectrum.

Table 1: Predicted ¹H NMR data for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

Chemical Shift (δ, ppm) Assignment Rationale
~ 165 - 170C=O (Ester)The carbonyl carbon of the ester group is expected in this downfield region.
~ 155 - 160C5The carbon atom bearing the tert-butyl group (C5) is significantly deshielded due to its position in the aromatic ring and the substituent effect.
~ 145 - 150C3The carbon atom attached to the amino group (C3) will also be deshielded.
~ 110 - 115C4The protonated carbon of the thiophene ring (C4) will appear at a higher field compared to the substituted carbons.
~ 100 - 105C2The carbon atom attached to the carboxylate group (C2) will have a chemical shift influenced by both the sulfur atom and the ester functionality.
~ 51-OCH₃The methyl carbon of the ester group.
~ 34-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~ 32-C(CH₃ )₃The methyl carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR data for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant absorption bands are listed in Table 3.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
3450 - 3300N-H StretchPrimary Amine (-NH₂)A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds.
2960 - 2870C-H StretchAliphatic (tert-butyl and methyl)Stretching vibrations of the sp³ hybridized C-H bonds.
~ 1680C=O StretchEsterThe carbonyl stretch of the ester is a strong, characteristic absorption. Conjugation with the thiophene ring may lower this frequency slightly.
~ 1600N-H BendPrimary Amine (-NH₂)The scissoring vibration of the amino group.
1550 - 1450C=C StretchThiophene RingAromatic ring stretching vibrations.
~ 1250C-O StretchEsterThe C-O single bond stretch of the ester group.

Table 3: Predicted IR absorption bands for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Molecular Ion: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 213, corresponding to the molecular weight of the compound.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways, as illustrated in the diagram below.

MS_Fragmentation M [M]⁺ m/z = 213 F1 [M - CH₃]⁺ m/z = 198 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = 182 M->F2 - •OCH₃ F3 [M - C(CH₃)₃]⁺ m/z = 156 M->F3 - •C(CH₃)₃

Figure 2: Predicted major fragmentation pathways for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate in EI-MS.

  • Loss of a methyl radical (•CH₃): A common fragmentation pathway for tert-butyl groups, leading to a fragment at m/z = 198.

  • Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can result in a fragment at m/z = 182.

  • Loss of a tert-butyl radical (•C(CH₃)₃): The cleavage of the bulky tert-butyl group is also a likely fragmentation pathway, giving a significant peak at m/z = 156.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire data at a proton frequency of 400 MHz or higher for better resolution.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire data at a carbon frequency of 100 MHz or higher.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion or a GC-MS setup can be used.

  • Data Acquisition:

    • Acquire data over a mass range of m/z 50-500.

    • The instrument parameters (e.g., ionization energy for EI) should be optimized to produce a clear molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that can aid researchers in the identification and characterization of this and related compounds. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such endeavors.

References

  • PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Sadigh, Y. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 9(4), 2311-2316. Retrieved from [Link]

Foundational

1H NMR spectrum of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (CAS No. 175137-03-8).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectrum, predicts the chemical shifts, multiplicities, and integrations for each proton environment, and offers a validated, step-by-step protocol for experimental data acquisition. The causality behind spectral features and experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: The Structural Elucidation Mandate

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a substituted thiophene derivative. Thiophene rings and their analogs are prevalent scaffolds in medicinal chemistry, making unambiguous structural confirmation a critical step in synthesis and development workflows. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering precise insights into the electronic and spatial arrangement of protons within a molecule.

The subject molecule possesses four distinct proton environments, each providing a unique signature in the ¹H NMR spectrum. Understanding these signatures is not merely an academic exercise; it is a prerequisite for confirming identity, assessing purity, and ensuring the structural integrity of the compound for further research. This guide will systematically deconstruct the predicted spectrum, grounding each assertion in the fundamental principles of magnetic resonance and authoritative literature.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the non-equivalent protons in the molecule. The structure contains four such sets of protons, which have been labeled Ha, Hb, Hc, and Hd for clarity.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectral Parameters

The chemical environment of each proton set dictates its resonance frequency (chemical shift), the number of neighboring protons determines its signal's splitting pattern (multiplicity), and the number of protons in the set determines the signal's relative area (integration).

Detailed Signal Analysis
  • Ha: Amino Protons (-NH₂)

    • Integration: 2H

    • Multiplicity: Singlet (broad)

    • Predicted Chemical Shift (δ): 1.0 - 5.0 ppm (highly variable)

    • Expert Rationale: Protons on heteroatoms like nitrogen exhibit variable chemical shifts due to their involvement in hydrogen bonding with the solvent, trace water, or other molecules.[3][4] This exchange process often leads to a broadening of the signal and a collapse of any potential coupling. The signal's position is highly dependent on solvent, concentration, and temperature.[5] In many cases, this signal can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -NH₂ protons to exchange with deuterium, leading to the disappearance of the signal from the spectrum.

  • Hb: tert-Butyl Protons (-C(CH₃)₃)

    • Integration: 9H

    • Multiplicity: Singlet

    • Predicted Chemical Shift (δ): 0.5 - 2.0 ppm[6]

    • Expert Rationale: The tert-butyl group consists of nine chemically equivalent protons. Due to free rotation around the carbon-carbon single bonds, all nine methyl protons experience the same average magnetic environment. There are no adjacent protons, so the signal appears as a sharp singlet. This signal is typically found in the upfield, or shielded, region of the spectrum and is often one of the most intense signals due to its 9H integration.[7]

  • Hc: Methyl Ester Protons (-OCH₃)

    • Integration: 3H

    • Multiplicity: Singlet

    • Predicted Chemical Shift (δ): 3.7 - 3.9 ppm[8]

    • Expert Rationale: The protons of the methyl ester are adjacent to an oxygen atom, which is strongly electronegative. This electronegativity withdraws electron density from the protons, "deshielding" them from the applied magnetic field.[9][10] Consequently, they resonate at a lower field (higher ppm value) compared to a typical alkyl methyl group.[3][11] Like the tert-butyl group, these protons have no adjacent proton neighbors, resulting in a singlet.

  • Hd: Thiophene Ring Proton (-CH)

    • Integration: 1H

    • Multiplicity: Singlet

    • Predicted Chemical Shift (δ): ~6.6 ppm

    • Expert Rationale: Protons attached to aromatic or heteroaromatic rings typically resonate at downfield values (6.0 - 8.7 ppm) due to the magnetic anisotropy created by the ring current of π-electrons.[3][4][12] However, the chemical shift of this specific proton is modulated by the electronic effects of the substituents on the thiophene ring.[13] The amino group (-NH₂) at position 3 is a powerful electron-donating group, which increases electron density at the ortho and para positions (in this case, position 4).[14] The tert-butyl group at position 5 is a weak electron-donating group. The net effect of these electron-donating groups is to shield the H-4 proton, shifting its resonance upfield relative to unsubstituted thiophene (which has signals around 7.1-7.3 ppm).[15] Since there are no protons on the adjacent carbons (positions 3 and 5), the signal for Hd will be a singlet.

Summary of Predicted Data
Proton LabelFunctional GroupIntegrationMultiplicityPredicted Chemical Shift (δ ppm)Key Influences
Ha Amino (-NH₂)2HSinglet, Broad1.0 - 5.0Hydrogen bonding, solvent effects
Hb tert-Butyl (-C(CH₃)₃)9HSinglet0.5 - 2.0Alkyl environment, high shielding
Hc Methyl Ester (-OCH₃)3HSinglet3.7 - 3.9Deshielding by adjacent oxygen
Hd Thiophene (-CH)1HSinglet~6.6Aromatic ring current, shielding from -NH₂

Experimental Protocol for Data Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Workflow Overview

G cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation B Instrument Setup & Shimming A->B Insert Sample C Data Acquisition B->C Lock & Tune D Data Processing C->D FID Generation E Spectral Analysis D->E Fourier Transform

Caption: Standard workflow for an NMR experiment.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. The exact mass is not critical, but a higher concentration yields better signal-to-noise in fewer scans.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for general organic compounds.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm), unless the solvent is pre-spiked.[3]

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to set the correct depth.

    • Insert the sample into the NMR magnet.

    • Load a standard ¹H acquisition experiment on the spectrometer's control software. A field strength of 300 MHz or higher is recommended for good signal dispersion.

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

    • Tuning and Matching: The probe must be tuned to the ¹H frequency to ensure maximum signal receptivity. This is an automated process on modern spectrometers.

    • Shimming: The magnetic field must be homogenized across the sample volume. This is the most critical step for achieving sharp, symmetrical peaks. Automated shimming routines are typically sufficient, but manual adjustment of the Z1 and Z2 shims may be necessary to optimize lineshape.

  • Data Acquisition:

    • Set the key acquisition parameters:

      • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate to allow protons to return to their equilibrium state between pulses.

      • Pulse Angle: A 30-45 degree pulse is often used for rapid quantitative screening. A 90-degree pulse provides the maximum signal for a single scan.

    • Execute the acquisition command (zg on Bruker systems). The instrument will pulse the sample and record the resulting Free Induction Decay (FID).

  • Data Processing:

    • The raw FID data must be processed to generate the frequency-domain spectrum.

    • Fourier Transform (FT): This mathematical operation converts the time-domain FID into the frequency-domain spectrum.

    • Phase Correction: The spectrum must be manually or automatically phased so that all peaks are in the positive absorption mode with a flat baseline.

    • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

    • Integration: The area under each peak is calculated. Set the integral of one of the unambiguous peaks (e.g., the 1H thiophene singlet) to 1.0 to determine the relative integrals of the other signals.

Conclusion

The ¹H NMR spectrum of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is predicted to show four distinct signals corresponding to the four unique proton environments. The combination of a highly shielded 9H singlet for the tert-butyl group, a deshielded 3H singlet for the methyl ester, a shielded 1H singlet for the thiophene proton, and a broad, variable 2H singlet for the amino group provides a definitive spectral fingerprint. By following the detailed experimental protocol provided, researchers can reliably acquire and interpret this spectrum, ensuring confident structural verification of this valuable chemical entity.

References

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Chem LibreTexts. (2023). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chem LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2012). ¹H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 743-752. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • Cala, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Bioconjugate Chemistry, 28(11), 2846-2851. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. Retrieved from [Link]

  • Chem LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiophene - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Derikvand, F., & Shirvani, P. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 9(3), 1181-1186. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

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Exploratory

A Technical Guide to tert-butyl (thiophen-2-ylmethyl)carbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiophene Scaffold and the Strategic Role of Protected Intermediates The thiophene ring, a five-membered sulfur-containing heterocycle, is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold and the Strategic Role of Protected Intermediates

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a "privileged scaffold" in drug design. Thiophene derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. Dozens of approved drugs, such as the antipsychotic olanzapine and the antiplatelet agent clopidogrel, feature this versatile core, underscoring its importance in developing novel therapeutics.

In the multi-step synthesis of complex drug molecules, the strategic use of protecting groups is paramount. These groups temporarily mask reactive functional moieties, such as amines, to prevent unwanted side reactions and allow for selective chemical transformations at other parts of the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.

This technical guide provides an in-depth look at tert-butyl (thiophen-2-ylmethyl)carbamate , a key building block with the molecular formula C10H15NO2S. As the Boc-protected form of thiophen-2-ylmethanamine, this compound serves as a crucial intermediate for introducing the thiophen-2-ylmethyl moiety into a wide array of pharmacologically active molecules. We will explore its chemical properties, synthesis, and characterization, and detail its pivotal role in the development of cutting-edge therapeutics, including potent Ebola virus entry inhibitors.

I. Chemical Identity and Properties of tert-butyl (thiophen-2-ylmethyl)carbamate

The proper identification and characterization of a synthetic intermediate are critical for its effective use. The IUPAC name for this C10H15NO2S thiophene derivative is tert-butyl N-(thiophen-2-ylmethyl)carbamate .

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name tert-butyl N-(thiophen-2-ylmethyl)carbamate
Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
CAS Number 401485-19-6
Appearance Typically a white to off-white solid
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=CS1
InChI Key PJYFEMRXRXRMSS-UHFFFAOYSA-N

II. Synthesis and Spectroscopic Characterization

The primary role of tert-butyl (thiophen-2-ylmethyl)carbamate is to provide a stable, yet readily unmaskable, source of the thiophen-2-ylmethylamine functionality. Its synthesis is a straightforward and high-yielding process, making it an accessible and cost-effective intermediate for drug development campaigns.

A. Synthetic Protocol: Boc Protection of Thiophen-2-ylmethanamine

The most common and efficient method for preparing the title compound is the reaction of commercially available thiophen-2-ylmethanamine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The base neutralizes the carbonic acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of tert-butyl (thiophen-2-ylmethyl)carbamate

  • Materials:

    • Thiophen-2-ylmethanamine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve thiophen-2-ylmethanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

    • Add triethylamine (1.1 eq) to the solution and stir at room temperature.

    • To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-20 minutes.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove any unreacted (Boc)₂O and acidic byproducts.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield pure tert-butyl (thiophen-2-ylmethyl)carbamate as a white solid.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product ThiopheneAmine Thiophen-2-ylmethanamine Reaction Reaction in DCM (Room Temperature, 2-4h) ThiopheneAmine->Reaction BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->Reaction Base Base (e.g., TEA) Base->Reaction Wash Aqueous Wash (NaHCO₃, Brine) Reaction->Wash Dry Drying (MgSO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify FinalProduct tert-butyl (thiophen-2-ylmethyl)carbamate Purify->FinalProduct

B. Spectroscopic Data

Full characterization is essential to confirm the structure and purity of the synthesized intermediate.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25 (dd, J = 5.1, 1.3 Hz, 1H, Thiophene H5)

    • δ 6.95 (dd, J = 5.1, 3.4 Hz, 1H, Thiophene H4)

    • δ 6.90 (m, 1H, Thiophene H3)

    • δ 5.05 (br s, 1H, NH )

    • δ 4.50 (d, J = 5.8 Hz, 2H, CH₂ -NH)

    • δ 1.46 (s, 9H, C(CH₃ )₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 155.8 (C=O)

    • δ 142.5 (Thiophene C2)

    • δ 126.8 (Thiophene C5)

    • δ 125.2 (Thiophene C3)

    • δ 124.6 (Thiophene C4)

    • δ 79.5 (C (CH₃)₃)

    • δ 39.8 (C H₂-NH)

    • δ 28.4 (C(C H₃)₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3350 (N-H stretch)

    • ~2980, 2930 (C-H stretch, alkyl)

    • ~1685 (C=O stretch, carbamate)

    • ~1520 (N-H bend)

    • ~1165 (C-O stretch)

  • Mass Spectrometry (ESI+):

    • m/z 214 [M+H]⁺, 236 [M+Na]⁺, 158 [M-C₄H₉+H]⁺, 114 [M-Boc+H]⁺

III. Application in Drug Discovery: Synthesis of Ebola Virus Entry Inhibitors

The true value of tert-butyl (thiophen-2-ylmethyl)carbamate is realized in its application as a synthetic intermediate. A prominent example is its use in the development of novel small-molecule inhibitors of Ebola virus (EBOV) entry.[1][2][3][4][5]

Ebola virus disease is a severe and often fatal illness. The viral entry into host cells is a critical first step in its lifecycle and presents a key target for therapeutic intervention. This process is mediated by the viral glycoprotein (GP), which binds to the host cell receptor, the Niemann-Pick C1 (NPC1) protein, located in late endosomes.[1] Blocking this GP-NPC1 interaction is a validated strategy for preventing viral infection.

A. Synthetic Pathway to Thiophene-based EBOV Inhibitors

Researchers have identified a class of 5-phenylthiophene-2-carboxamides as potent inhibitors of EBOV entry. The synthesis of these compounds relies on the deprotection of tert-butyl (thiophen-2-ylmethyl)carbamate to liberate the key amine functionality, which is then coupled with a carboxylic acid fragment.

Experimental Protocol: Deprotection and Amide Coupling

  • Part 1: Boc Deprotection

    • Dissolve tert-butyl (thiophen-2-ylmethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Remove the solvent and excess acid under reduced pressure. The resulting product, thiophen-2-ylmethanaminium salt, can often be used directly in the next step without further purification.

  • Part 2: Amide Coupling

    • Dissolve the desired 5-phenylthiophene-2-carboxylic acid derivative (1.0 eq) in a solvent like DCM or DMF.

    • Add a peptide coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

    • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

    • Finally, add the deprotected thiophen-2-ylmethanaminium salt (1.1 eq) from Part 1.

    • Stir the reaction at room temperature overnight.

    • Perform a standard aqueous workup, followed by purification via column chromatography to yield the final active compound.

G BocProtected tert-butyl (thiophen-2-ylmethyl)carbamate Deprotection Boc Deprotection (TFA or HCl) BocProtected->Deprotection FreeAmine Thiophen-2-ylmethanamine (Amine Salt) Deprotection->FreeAmine Coupling Amide Coupling (EDC, HOBt, Base) FreeAmine->Coupling CarboxylicAcid 5-Phenylthiophene- 2-carboxylic Acid CarboxylicAcid->Coupling FinalInhibitor EBOV Entry Inhibitor (5-phenylthiophene-2-carboxamide derivative) Coupling->FinalInhibitor

B. Mechanism of Action

The thiophene-based compounds synthesized via this route act by inhibiting the entry of the Ebola virus into host cells.[1][2] An ELISA-based assay confirmed that these molecules interfere with the crucial binding interaction between the Ebola virus glycoprotein (GP) and the host's endosomal receptor, NPC1.[1] By disrupting this interaction, the virus is unable to release its genetic material into the cytoplasm, effectively halting the replication cycle at its earliest stage.

G cluster_virus Ebola Virus cluster_cell Host Cell EBOV EBOV GP Glycoprotein (GP) Endosome Endosome EBOV->Endosome Endocytosis NPC1 NPC1 Receptor GP->NPC1 Binding (Infection) Cytoplasm Cytoplasm NPC1->Cytoplasm Genome Release Inhibitor Thiophene Inhibitor Inhibitor->GP Blocks Binding

IV. Conclusion and Future Outlook

tert-butyl (thiophen-2-ylmethyl)carbamate is more than just a molecule with the formula C10H15NO2S; it is a strategically designed building block that enables the efficient and modular synthesis of complex, biologically active compounds. Its straightforward preparation, stability, and the reliable chemistry of the Boc protecting group make it an invaluable tool for medicinal chemists.

The successful application of this intermediate in the creation of potent Ebola virus entry inhibitors highlights its relevance in addressing urgent global health challenges. As researchers continue to explore the vast chemical space of thiophene derivatives, versatile and well-characterized intermediates like tert-butyl (thiophen-2-ylmethyl)carbamate will remain essential for accelerating the discovery and development of the next generation of life-saving medicines.

References

  • Morales-Tenorio, M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.[1][2][4]

  • Morales-Tenorio, M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. SciProfiles.[3]

  • Morales-Tenorio, M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood-Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Request PDF on ResearchGate.[5]

  • Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online.[6]

  • Sert, Y., et al. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[7][8]

Sources

Foundational

The Aminothiophene Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application

For researchers, medicinal chemists, and professionals in drug development, the 2-aminothiophene-3-carboxylate scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in a wide array of biologically ac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-aminothiophene-3-carboxylate scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in a wide array of biologically active compounds and functional materials speaks to the efficiency of its synthesis and the versatility of its chemical nature. This technical guide provides an in-depth exploration of the discovery and history of this pivotal molecular core, with a focus on the synthetic strategies that have enabled its widespread use. We will delve into the mechanistic underpinnings of key reactions, offer practical insights for experimental design, and highlight the significant applications that continue to drive research in this field.

Early Synthetic Endeavors and the Dawn of a New Era

Prior to the mid-20th century, the synthesis of substituted thiophenes, let alone the nuanced 2-aminothiophene derivatives, was often a challenging affair. Classical methods such as the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, provided a fundamental route to the thiophene ring.[1][2][3] However, these methods often required harsh conditions and were not always amenable to the direct introduction of an amino group, a critical functional handle for further chemical elaboration. The introduction of the amino group into a pre-formed thiophene ring is a difficult task.[4]

Another notable early contribution was the Fiesselmann thiophene synthesis, which allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid.[5] A key variation of this reaction, when a nitrile is used instead of an ester group, can result in the formation of 3-aminothiophenes.[5] While significant, these early methods lacked the generality and operational simplicity needed to propel aminothiophenes into the forefront of synthetic chemistry.

The landscape dramatically shifted in the 1960s with the work of German chemist Karl Gewald. His development of a multicomponent reaction for the synthesis of 2-aminothiophenes was a watershed moment, providing a remarkably efficient and versatile route to this important class of heterocycles.[6][7] The "Gewald Reaction," as it came to be known, revolutionized the accessibility of polysubstituted 2-aminothiophenes and laid the foundation for decades of research and development.

The Gewald Aminothiophene Synthesis: A Mechanistic Deep Dive

The Gewald reaction, in its most common form, is a one-pot synthesis that brings together a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[6][7] The elegance of this reaction lies in its convergence and the mild conditions under which it can be performed.

The Reaction Mechanism

Decades of study have elucidated the intricate mechanistic pathway of the Gewald reaction. The process is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound, catalyzed by a base (commonly a secondary amine like morpholine or piperidine).[8][9] This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to afford the final 2-aminothiophene product.

A more detailed, stepwise view of the mechanism is as follows:

  • Knoevenagel Condensation: The base abstracts a proton from the α-cyanoester, generating a carbanion. This carbanion then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields a stable α,β-unsaturated nitrile intermediate.[8]

  • Sulfur Addition: The α,β-unsaturated nitrile can be deprotonated by the base to form a resonance-stabilized anion. This nucleophilic species then attacks the elemental sulfur (cyclo-S8), leading to the opening of the sulfur ring and the formation of a polysulfide intermediate.[8]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, attacking the nitrile carbon. A subsequent tautomerization of the resulting imine leads to the aromatic 2-aminothiophene ring.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone Ketone Unsaturated_Nitrile α,β-Unsaturated Nitrile Ketone->Unsaturated_Nitrile + α-Cyanoester, Base alpha-Cyanoester alpha-Cyanoester alpha-Cyanoester->Unsaturated_Nitrile Base Base Base->Unsaturated_Nitrile Thiolate_Intermediate Thiolate Intermediate Unsaturated_Nitrile->Thiolate_Intermediate + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Thiolate_Intermediate Aminothiophene 2-Aminothiophene Carboxylate Thiolate_Intermediate->Aminothiophene Cyclization & Tautomerization

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Variations and Modern Methodologies

The classical Gewald reaction has been the subject of numerous modifications to improve yields, broaden the substrate scope, and enhance its environmental friendliness. These variations often involve the use of different catalysts, solvents, and energy sources.

  • Catalyst Modifications: While traditional Gewald reactions often use stoichiometric amounts of amine bases, modern iterations have explored the use of catalytic amounts of bases, including solid-supported catalysts and organocatalysts like L-proline, to facilitate easier purification and reduce waste.[6]

  • Green Chemistry Approaches: In recent years, a significant focus has been placed on developing more environmentally benign Gewald protocols. This includes the use of greener solvents like water or polyethylene glycol (PEG), as well as energy-efficient techniques such as microwave irradiation and ultrasound promotion, which can dramatically reduce reaction times and improve yields.[9]

  • Alternative Reagents: Variations in the starting materials have also expanded the utility of the Gewald synthesis. For instance, the use of α-mercaptoketones or aldehydes in place of a carbonyl compound and elemental sulfur represents one of the original iterations of the reaction.[8]

Applications in Drug Discovery and Materials Science

The 2-aminothiophene-3-carboxylate core is a privileged scaffold in medicinal chemistry due to its ability to participate in a variety of chemical transformations and its presence in numerous biologically active molecules. The amino and carboxylate groups provide convenient handles for the construction of more complex molecular architectures.

Many compounds incorporating the 2-aminothiophene motif exhibit a broad spectrum of pharmacological activities.[6][10]

Compound Class/Derivative Biological Activity
Thieno[2,3-d]pyrimidinesAnticancer, anti-inflammatory
Ureido-thiophene-3-carboxylatesAntibacterial
Thiophene-arylamidesAntimycobacterial
Various substituted aminothiophenesAntiviral, antifungal, antiproliferative

For example, derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma.[11] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[11] Furthermore, the 2-aminothiophene scaffold is a key component in drugs such as the antipsychotic olanzapine and the non-steroidal anti-inflammatory drug (NSAID) tinoridine.[6]

Beyond pharmaceuticals, aminothiophene carboxylates are valuable building blocks in materials science, particularly in the synthesis of organic dyes and conducting polymers, owing to the electronic properties of the thiophene ring.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a representative example of a Gewald reaction for the synthesis of a tetrasubstituted 2-aminothiophene-3-carboxylate.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Stir plate with heating capabilities

  • Round-bottom flask

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (0.1 mol) dropwise at room temperature.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 50-60 °C). Maintain reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Experimental_Workflow start Start combine Combine Cyclohexanone, Ethyl Cyanoacetate, Sulfur in Ethanol start->combine add_base Add Morpholine combine->add_base reflux Reflux for 2-3 hours add_base->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Product recrystallize->product

Caption: Step-by-step workflow for a typical Gewald synthesis.

Conclusion

The discovery of aminothiophene carboxylates and, more specifically, the development of the Gewald reaction, stand as a testament to the power of synthetic innovation. From its historical roots in classical thiophene synthesis to its modern-day applications in the design of life-saving drugs and advanced materials, the 2-aminothiophene-3-carboxylate core continues to be a focal point of chemical research. The ongoing refinement of synthetic methodologies, driven by the principles of green chemistry and the demand for molecular diversity, ensures that the story of aminothiophene carboxylates is far from over. For the practicing scientist, a thorough understanding of the history, mechanism, and practical application of these syntheses is not merely academic—it is an essential tool in the quest for new discoveries.

References

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(21), 15383–15392. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Dufresne, C., & Rémond, E. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica et Chimica, 9(2), 167-175. [Link]

  • S. S. K. Al-Tamimi, et al. (2022). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Journal of Molecular Structure, 1265, 133405. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Bull, J. A., & Stead, D. (2017). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 134-137. [Link]

  • Luna, L. A. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(20), 7100. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • Al-Ostath, A. I., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8991. [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Singh, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1871. [Link]

  • Li, J., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(10), 655-663. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-841. [Link]

  • jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. [Link]

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Exploratory

The Thiophene Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The thiophene ring, a five-membered aromatic heterocycle containing a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has firmly established itself as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique physicochemical properties, versatile reactivity, and ability to serve as a bioisostere for the ubiquitous phenyl group have cemented its importance in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the biological significance of substituted thiophene scaffolds, delving into their diverse pharmacological activities, underlying mechanisms of action, and the critical role of substitution patterns in defining their therapeutic potential. We will explore key approved drugs, dissect structure-activity relationships, and provide practical experimental protocols for the synthesis and evaluation of these remarkable compounds.

The Thiophene Moiety: Physicochemical Properties and Bioisosterism

The thiophene ring's success in drug design is fundamentally linked to its distinct electronic and structural characteristics. It is frequently utilized as a bioisosteric replacement for a phenyl ring, a strategic substitution that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2]

The sulfur atom within the thiophene ring endows it with a higher electron density compared to benzene, rendering it more susceptible to electrophilic substitution and providing medicinal chemists with a versatile handle for molecular functionalization.[1] Furthermore, the sulfur atom can act as a hydrogen bond acceptor, a crucial interaction for optimizing drug-receptor binding affinities.[2] The lipophilicity of the thiophene nucleus is another key attribute that influences its ability to traverse biological membranes.

Incorporating heteroatoms like sulfur into a molecular scaffold significantly alters its physicochemical properties, often improving drug-receptor interactions and modifying solubility and metabolic pathways due to differences in electronegativity and the presence of unshared electron pairs.[2]

A Privileged Scaffold in Medicinal Chemistry: Diverse Biological Activities

Thiophene derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, leading to their investigation and development as potent therapeutic agents for a wide array of diseases.[3] To date, 26 drugs incorporating a thiophene nucleus have received US FDA approval across various therapeutic classes.[2][4]

The diverse biological activities of substituted thiophenes include:

  • Anti-inflammatory: Thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid, tenoxicam, and tinoridine are well-established.[2][5][6] They primarily exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6]

  • Anticancer: Thiophene analogs have emerged as a significant class of anticancer agents.[3][7] Their mechanisms of action are varied and include the inhibition of topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][8]

  • Antimicrobial and Antifungal: The thiophene scaffold is present in several antimicrobial and antifungal agents, such as the antibiotic cefoxitin and the antifungal sertaconazole.[2]

  • Antiviral: Certain thiophene derivatives have shown promise as antiviral agents, including activity against HIV-1 protease.[9][10]

  • Anticonvulsant: Drugs like tiagabine and etizolam, which contain a thiophene ring, are used in the treatment of epilepsy and anxiety.[2]

  • Antiplatelet: The widely prescribed antiplatelet agents clopidogrel and ticlopidine are notable examples of thiophene-containing drugs that require metabolic activation of the thiophene ring for their therapeutic effect.[11]

  • Other Activities: The therapeutic applications of thiophenes extend to antihypertensives, antipsychotics, antioxidants, and more.[12][13]

The following diagram illustrates the diverse range of biological activities associated with the thiophene scaffold.

Biological_Activities_of_Thiophene_Scaffolds Thiophene Thiophene Scaffold Anticancer Anticancer Thiophene->Anticancer Anti_inflammatory Anti-inflammatory Thiophene->Anti_inflammatory Antimicrobial Antimicrobial Thiophene->Antimicrobial Antiviral Antiviral Thiophene->Antiviral Anticonvulsant Anticonvulsant Thiophene->Anticonvulsant Antiplatelet Antiplatelet Thiophene->Antiplatelet Other Other Activities Thiophene->Other

Caption: Diverse biological activities of substituted thiophene scaffolds.

Mechanism of Action: A Deeper Dive

The therapeutic effects of substituted thiophenes are achieved through their interaction with a variety of biological targets. The specific mechanism of action is highly dependent on the substitution pattern of the thiophene ring.

Enzyme Inhibition

A primary mechanism of action for many thiophene-based drugs is the inhibition of key enzymes.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: As mentioned, several anti-inflammatory thiophene derivatives function by inhibiting COX-1 and COX-2, enzymes responsible for prostaglandin synthesis, and LOX, which is involved in the production of leukotrienes.[2][6] Zileuton is a notable example of a LOX inhibitor.[5]

  • Kinase Inhibition: In the realm of oncology, thiophene-containing compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[8] For instance, certain thiophene-3-carboxamide derivatives have been shown to be dual inhibitors of c-Jun N-terminal kinase (JNK) by acting as both ATP and JIP mimetics.[14]

The following diagram illustrates the inhibition of the COX pathway by a generic thiophene-based NSAID.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Thiophene_NSAID Thiophene-based NSAID Thiophene_NSAID->COX_Enzyme

Caption: Inhibition of the COX pathway by thiophene-based NSAIDs.

Receptor Modulation

Substituted thiophenes can also act as modulators of various cellular receptors. For example, the antipsychotic drug olanzapine has a complex pharmacology that includes antagonism of dopamine and serotonin receptors.[2]

Bioactivation and Reactive Metabolites

It is crucial to note that the metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides.[11] While this bioactivation is essential for the therapeutic effect of prodrugs like clopidogrel, it can also be associated with drug-induced toxicity.[11] For instance, the drug tienilic acid was withdrawn from the market due to cases of severe immune hepatitis linked to its reactive metabolites.[11]

Structure-Activity Relationship (SAR) Studies

The biological activity of thiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring.[8] SAR studies are therefore critical for the rational design of novel and more potent therapeutic agents.

While it is challenging to generalize due to the vast diversity of structures, some recurring patterns have been observed for certain activities. For instance, in the context of anti-inflammatory agents, the presence of carboxylic acid or ester groups, as well as substituted phenyl rings, has been frequently associated with potent activity.[15] For anticancer activity, the introduction of electron-withdrawing groups at specific positions can enhance cytotoxicity against cancer cell lines.[16]

The following table summarizes the IC50 values of selected thiophene derivatives against different cancer cell lines, illustrating the impact of substitution on cytotoxic activity.

CompoundCancer Cell LineIC50 (µg/mL)
Compound 480HeLa12.61
Hep G233.42
Compound 471HeLa23.79
Hep G213.34
TP 5HepG2<30.0
SMMC-7721<30.0
(Data sourced from BenchChem Application Notes)[3]

Experimental Protocols

Synthesis of Substituted Thiophenes: The Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[17]

Protocol: Synthesis of a 2-Aminothiophene Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an α-cyano ester (1 equivalent), an aldehyde or ketone (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide.

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the workflow for the Gewald synthesis.

Gewald_Synthesis_Workflow Start Start Reactants Combine α-cyano ester, ketone/aldehyde, and sulfur Start->Reactants Base Add catalytic base (e.g., morpholine) Reactants->Base Reflux Heat to reflux and monitor by TLC Base->Reflux Workup Cool and precipitate in ice-water Reflux->Workup Purify Purify by recrystallization Workup->Purify Characterize Characterize structure (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[3]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in the culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for an additional 24-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.[3]

Conclusion

The substituted thiophene scaffold continues to be a highly valuable and versatile platform in drug discovery and development. Its favorable physicochemical properties, broad range of biological activities, and synthetic accessibility ensure its continued prominence in the search for novel and effective therapeutic agents. A thorough understanding of the structure-activity relationships and mechanisms of action of thiophene derivatives will be paramount for medicinal chemists to design the next generation of thiophene-based drugs with enhanced efficacy and safety profiles.

References

  • The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design. (2025). Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
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  • Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central.
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  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
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Foundational

The Gewald Reaction: A Comprehensive Technical Guide to Aminothiophene Synthesis for Pharmaceutical and Chemical Research

Abstract The Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry, has proven to be an exceptionally versatile and powerful tool for the construction of highly substituted 2-aminothiophenes. Since its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry, has proven to be an exceptionally versatile and powerful tool for the construction of highly substituted 2-aminothiophenes. Since its discovery by Karl Gewald in the 1960s, this multicomponent reaction has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3] The operational simplicity, mild reaction conditions, and the ready availability of starting materials contribute to its widespread appeal.[1][2] This guide provides an in-depth exploration of the Gewald reaction, from its fundamental mechanistic underpinnings to practical experimental protocols and its impactful applications in the development of therapeutic agents.

Introduction: The Enduring Significance of the Gewald Reaction

The 2-aminothiophene scaffold is a privileged motif in a vast array of biologically active molecules and functional materials.[4][5] Its presence is integral to the therapeutic efficacy of numerous FDA-approved drugs, including the antipsychotic olanzapine, the anti-inflammatory agent tinoridine, and the antiplatelet drug clopidogrel.[6][7] The Gewald reaction provides a direct and efficient route to this critical heterocyclic core.[8] It is a one-pot synthesis that typically involves the condensation of a carbonyl compound (an aldehyde or a ketone), an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[9][10]

The reaction's adaptability has led to the development of numerous variations, including microwave-assisted protocols and the use of diverse catalytic systems, which have expanded its scope and improved its efficiency.[11][12] This guide will dissect the key facets of the Gewald reaction, offering researchers, scientists, and drug development professionals a comprehensive resource to effectively harness its synthetic potential.

Mechanistic Insights: The Pathway to Aromaticity

The mechanism of the Gewald reaction is a captivating sequence of classical organic transformations culminating in the formation of the stable aromatic thiophene ring. While the exact sequence can be influenced by the specific reactants and conditions, the generally accepted pathway involves three key stages: Knoevenagel-Cope condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[13]

A computational study using density functional theory (DFT) has provided further evidence that the reaction is initiated by the Knoevenagel-Cope condensation.[14][15][16]

Step 1: Knoevenagel-Cope Condensation

The reaction commences with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate, also known as a Knoevenagel-Cope adduct.[6][13]

Step 2: Sulfur Addition

Elemental sulfur (S₈) is then added to the α-carbon of the unsaturated nitrile intermediate.[13] The base plays a crucial role in activating the sulfur, likely through the formation of polysulfide species. The exact mechanism of this step is complex and is thought to involve the nucleophilic attack of the enolate of the Knoevenagel-Cope product on the sulfur ring.[14][15]

Step 3: Intramolecular Cyclization and Tautomerization

The sulfur-adduct undergoes an intramolecular cyclization, where the sulfur atom attacks the cyano group. This is followed by a tautomerization of the resulting imine to the more stable enamine, which upon aromatization, yields the final 2-aminothiophene product.[6][9][13]

Diagram: The Gewald Reaction Mechanism

Gewald_Mechanism Reactants Carbonyl Compound + Activated Nitrile + Sulfur (S₈) Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel 1 Base Base (e.g., Morpholine) Base->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition 2 Sulfur_Adduct Sulfur Adduct Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Adduct->Cyclization 3 Product 2-Aminothiophene Cyclization->Product

Caption: A simplified workflow of the Gewald aminothiophene synthesis.

Scope and Limitations: A Versatile Synthetic Tool

The Gewald reaction is renowned for its broad substrate scope, accommodating a wide variety of carbonyl compounds and activated nitriles.

  • Carbonyl Component: Both aldehydes and ketones readily participate in the reaction. Cyclic ketones, such as cyclohexanone, are common substrates.[17] Aryl ketones, however, have historically shown lower reactivity, although modifications to the reaction conditions have been developed to address this.[10][18]

  • Activated Nitrile Component: Malononitrile and ethyl cyanoacetate are the most frequently employed activated nitriles.[6] Other nitriles bearing electron-withdrawing groups at the α-position are also suitable. The choice of the nitrile component significantly influences the substituent at the 3-position of the resulting thiophene.

  • Base Catalyst: Secondary amines like morpholine, piperidine, and diethylamine are classic choices.[2][19] However, a variety of other bases, including solid-supported bases and even catalytic amounts of base under solvent-free conditions, have been successfully utilized.[6][10][18]

Despite its versatility, the Gewald reaction has some limitations. Sterically hindered ketones may react sluggishly or not at all. Additionally, certain functional groups on the starting materials may not be compatible with the basic reaction conditions.

Experimental Protocol: A Practical Guide

This section provides a generalized, conventional procedure for the Gewald synthesis, followed by a discussion of common modifications and optimizations.

General One-Pot Procedure for the Synthesis of a 2-Aminothiophene

Materials:

  • Carbonyl compound (e.g., cyclohexanone): 1.0 equivalent

  • Activated nitrile (e.g., malononitrile): 1.0 equivalent

  • Elemental sulfur: 1.0 equivalent

  • Base (e.g., morpholine): 1.0-1.2 equivalents

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the activated nitrile, and the solvent.

  • Add the base to the mixture and stir at room temperature for 10-15 minutes.

  • Add the elemental sulfur in one portion.

  • Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Diagram: Experimental Workflow for Gewald Synthesis

Gewald_Workflow Start Start Mixing Combine Carbonyl, Nitrile, and Solvent Start->Mixing Base_Addition Add Base Mixing->Base_Addition Sulfur_Addition Add Sulfur Base_Addition->Sulfur_Addition Heating Heat to Reflux Sulfur_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Cool and Isolate Product (Filtration or Evaporation) Monitoring->Workup Reaction Complete Purification Purify (Recrystallization or Chromatography) Workup->Purification End End Purification->End

Caption: A step-by-step workflow for a typical Gewald reaction.

Modifications and Optimizations
  • Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times and, in some cases, improve yields.[11][12]

  • Catalyst Variations: While stoichiometric amounts of base are traditionally used, recent studies have demonstrated the efficacy of catalytic amounts of base, particularly under solvent-free conditions or with the use of conjugate acid-base pair catalysts like piperidinium borate.[6] L-proline has also been reported as an efficient and environmentally friendly catalyst.[17]

  • Solvent-Free Conditions: Mechanochemical methods, such as ball milling, have been successfully employed to conduct the Gewald reaction without a solvent, offering a greener and more efficient alternative.[10][18]

  • Two-Step Procedure: In some instances, a two-step procedure, where the Knoevenagel-Cope adduct is first isolated and then reacted with sulfur and base, can lead to higher yields.[11][19]

Applications in Drug Discovery and Development

The Gewald reaction is a powerful engine for the discovery of novel therapeutic agents. The resulting 2-aminothiophenes are versatile intermediates that can be further functionalized to generate libraries of compounds for biological screening.[20] A number of Gewald reaction products have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][8][21]

Table 1: Examples of Bioactive Compounds Synthesized via the Gewald Reaction

Compound ClassBiological ActivityReference(s)
Thieno[2,3-d]pyrimidinesAnticancer, Kinase Inhibitors[4][5]
Substituted 2-aminothiophenesAntimicrobial, Anti-inflammatory[6][17]
Fused Thiophene HeterocyclesAntiviral, Antiproliferative[6][22]
Thiophene-based NSAIDsAnti-inflammatory, Analgesic[6]

The ability to rapidly generate diverse molecular scaffolds makes the Gewald reaction an invaluable tool in modern drug discovery programs.

Conclusion

The Gewald aminothiophene synthesis has stood the test of time as a robust and reliable method for the preparation of a critical class of heterocyclic compounds. Its operational simplicity, broad substrate scope, and amenability to modification have solidified its place in the synthetic organic chemist's toolbox. As the demand for novel therapeutic agents and functional materials continues to grow, the Gewald reaction is poised to play an even more significant role in advancing chemical and pharmaceutical research.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: )
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023-10-10). (URL: )
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025-08-09). (URL: )
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: )
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: )
  • Gewald reaction - Wikipedia. (URL: [Link])

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Gewald multicomponent reaction - PubMed - NIH. (URL: [Link])

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. (URL: [Link])

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024-07-05). (URL: [Link])

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. (2025-08-07). (URL: [Link])

  • FDA-approved drugs synthesized by Gewald reaction. - ResearchGate. (URL: [Link])

  • A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL: [Link])

  • Proposed mechanism for the Gewald condensation reaction. - ResearchGate. (URL: [Link])

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])

  • Gewald reaction and apply in drug synthesis - ResearchGate. (2025-08-07). (URL: [Link])

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2025-08-06). (URL: [Link])

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - ResearchGate. (2025-10-15). (URL: [Link])

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. (2025-08-09). (URL: [Link])

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Exploratory

A Theoretical Deep Dive into Methyl 3-amino-5-tert-butylthiophene-2-carboxylate: A Guide for Drug Discovery Professionals

Introduction: The Thiophene Scaffold in Medicinal Chemistry Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Their unique el...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a significant intermediate, providing a versatile platform for the synthesis of more complex molecules with potential therapeutic applications in areas such as antihypertensives, antitumor agents, and antivirals.[1][2] This technical guide delves into the theoretical properties of this compound, offering a computational lens through which to understand its structure, reactivity, and potential for interaction with biological targets. By leveraging Density Functional Theory (DFT) calculations and insights from crystallographic studies of analogous structures, we can construct a detailed molecular portrait to guide further research and development.

Molecular Geometry and Crystal Packing Insights

While a specific crystal structure for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is not publicly available, a comprehensive study on the closely related Methyl-3-aminothiophene-2-carboxylate (matc) provides a robust foundation for understanding its structural characteristics.[1][2]

Predicted Molecular Structure

Computational modeling using DFT, a powerful method for predicting molecular geometries and electronic properties, allows us to generate a highly probable structure for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.[3][4] The addition of the bulky tert-butyl group at the C5 position of the thiophene ring is the primary structural differentiator from matc. This group will introduce significant steric hindrance, which can influence the planarity of the molecule and the orientation of the substituent groups.

The diagram below illustrates the optimized molecular structure, highlighting the key functional groups.

Caption: Optimized molecular structure of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Intermolecular Interactions and Crystal Packing

The study of matc revealed that its crystal packing is stabilized by a network of N–H⋯O and N–H⋯N hydrogen bonds, along with weaker C–H⋯S and C–H⋯π interactions.[1][2] For the title compound, the amino and carboxyl groups are expected to participate in similar hydrogen bonding. The presence of the lipophilic tert-butyl group will likely introduce additional van der Waals interactions, potentially influencing the overall crystal packing and solid-state properties.

Energy framework analysis of matc indicated that dispersion forces are the dominant stabilizing interactions in the crystal lattice.[1][2] A similar trend is anticipated for the tert-butyl derivative, with the large alkyl group contributing significantly to these dispersive forces.

Electronic Properties: A Window into Reactivity

The electronic nature of a molecule is paramount to its chemical reactivity and its ability to interact with biological macromolecules. Key insights can be gained from the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[3]

For aminothiophene derivatives, the HOMO is typically localized over the thiophene ring and the amino group, reflecting the electron-rich nature of this system. The LUMO is generally distributed over the electron-withdrawing carboxylate group. The introduction of the electron-donating tert-butyl group is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted analog, suggesting a slightly higher reactivity.

ParameterPredicted Value (eV)Significance
EHOMO~ -5.5 to -6.0Electron-donating ability; susceptibility to electrophilic attack
ELUMO~ -1.5 to -2.0Electron-accepting ability; susceptibility to nucleophilic attack
ΔE (HOMO-LUMO Gap)~ 3.5 to 4.5Chemical reactivity and kinetic stability
Note: These values are estimations based on DFT calculations for similar aminothiophene structures and the expected electronic effect of the tert-butyl group.[3][4]

The diagram below illustrates the concept of the HOMO-LUMO energy gap and its relation to electronic transitions.

HOMO_LUMO_Gap HOMO-LUMO Energy Gap Diagram HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Excitation)

Caption: Schematic of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[1][2] In the MEP map of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, the regions of negative potential (typically colored red or yellow) are expected to be concentrated around the electronegative oxygen atoms of the carboxylate group and the sulfur atom of the thiophene ring. These areas are susceptible to electrophilic attack.

Conversely, the regions of positive potential (usually colored blue) will be located around the hydrogen atoms of the amino group, indicating their propensity for hydrogen bonding and interaction with electron-rich sites. The tert-butyl group will present a region of relatively neutral potential.

Spectroscopic Signatures: A Theoretical Framework

Computational chemistry can predict spectroscopic properties, which can be correlated with experimental data for structural confirmation.

Vibrational Analysis (FT-IR Spectroscopy)

Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental FT-IR spectra.[5] Key predicted vibrational modes for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate are summarized in the table below.

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
N-H (Amino)Symmetric & Asymmetric Stretching3300 - 3500
C-H (Alkyl)Stretching2850 - 3000
C=O (Ester)Stretching1660 - 1710
C=C (Thiophene)Stretching1400 - 1600
C-O (Ester)Stretching1200 - 1300
Note: These are general ranges and the exact values can be refined through specific DFT calculations.[5][6]
NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the 1H and 13C NMR chemical shifts.[7]

  • 1H NMR: Distinct signals are expected for the protons of the amino group, the methyl ester, the tert-butyl group, and the thiophene ring proton. The bulky tert-butyl group may cause some shielding or deshielding effects on the adjacent thiophene proton.

  • 13C NMR: Characteristic chemical shifts are predicted for the carbons of the thiophene ring, the carbonyl carbon of the ester, the methyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.

Protocol for Theoretical Investigation

For researchers wishing to replicate or expand upon these theoretical findings, the following computational protocol is recommended:

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3][4]

    • Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Frequency Calculations:

    • Perform at the same level of theory as the geometry optimization to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Electronic Property Calculations:

    • FMO Analysis: Extract HOMO and LUMO energies from the optimization output.

    • MEP Analysis: Generate the molecular electrostatic potential map from the calculated electron density.

  • NMR Chemical Shift Calculations:

    • Method: GIAO within a DFT framework.

    • Solvent Effects: Can be included using a continuum model like the Polarizable Continuum Model (PCM).

Theoretical_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum freq_calc->verify_min No Imaginary Frequencies electronic_prop Electronic Property Analysis (HOMO, LUMO, MEP) verify_min->electronic_prop nmr_calc NMR Chemical Shift Calculation (GIAO-DFT) verify_min->nmr_calc end Theoretical Property Profile electronic_prop->end nmr_calc->end

Caption: Workflow for the theoretical investigation of molecular properties.

Conclusion and Future Outlook

This guide has provided a comprehensive theoretical overview of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, drawing upon established computational methodologies and data from closely related structures. The insights into its molecular geometry, electronic properties, and predicted spectroscopic signatures offer a valuable framework for researchers in drug discovery and organic synthesis. The presence of the amino, carboxylate, and bulky tert-butyl groups on the thiophene scaffold presents a molecule with a rich potential for chemical modification and interaction with biological targets. Future experimental work, including single-crystal X-ray diffraction and detailed spectroscopic analysis, would be invaluable in validating and refining the theoretical models presented herein.

References

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (URL: [Link])

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (URL: [Link])

  • Vibrational modes of aminothiophenol: a TERS and DFT study - RSC Publishing. (URL: [Link])

  • Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization - Asian Journal of Research in Chemistry. (URL: [Link])

  • Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503. (URL: [Link])

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (URL: [Link])

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (URL: [Link])

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - NIH. (URL: [Link])

  • New Hydrazonothiophene Derivatives: Synthesis, DFT Calculations, and Prediction for Biological Activity | Request PDF - ResearchGate. (URL: [Link])

  • Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97% | RHENIUM BIO SCIENCE. (URL: [Link])

  • Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. (URL: [Link])

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  • Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. - ResearchGate. (URL: [Link])

  • Synthesis, Single Crystal, Characterization and Computational Study of 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide | Request PDF - ResearchGate. (URL: [Link])

  • Methyl 3-amino-5-bromothiophene-2-carboxylate | C6H6BrNO2S - PubChem. (URL: [Link])

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Foundational

Molecular weight and formula of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a substituted thiophene derivative of significant intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, established synthesis protocols, analytical characterization, and its applications as a versatile building block in the development of novel therapeutic agents and functional materials.

Core Molecular Attributes

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with amino, methyl carboxylate, and tert-butyl groups. This unique arrangement of functional groups imparts specific reactivity and conformational properties that make it a valuable intermediate in organic synthesis.

Chemical Structure and Properties

The structural and chemical identity of this compound is summarized in the table below.

IdentifierValueSource
Chemical Formula C₁₀H₁₅NO₂SPubChem[1]
Molecular Weight 213.30 g/mol PubChem[1]
CAS Number 175137-03-8Thermo Scientific, ChemicalBook
IUPAC Name methyl 3-amino-5-tert-butylthiophene-2-carboxylatePubChem[1]
Synonyms 3-Amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester, Methyl 3-amino-5-tert-butyl-2-thiophenecarboxylateThermo Scientific[2]

The presence of the electron-donating amino group and the electron-withdrawing methyl carboxylate group on the thiophene ring influences its electronic properties and reactivity in various chemical transformations. The sterically bulky tert-butyl group can also direct the regioselectivity of reactions at other positions of the thiophene ring.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is achieved through the Gewald aminothiophene synthesis. This one-pot, multi-component reaction is a cornerstone of heterocyclic chemistry for its atom economy and operational simplicity.

Gewald Aminothiophene Synthesis

The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. For the synthesis of the title compound, the key starting materials are pivalaldehyde (trimethylacetaldehyde), methyl cyanoacetate, and elemental sulfur.

Reaction Scheme:

Gewald Synthesis Pivalaldehyde Pivalaldehyde Intermediate Knoevenagel Condensation Product Pivalaldehyde->Intermediate + Methyl Cyanoacetate MCA Methyl Cyanoacetate Sulfur Sulfur Thiol Thiol Intermediate Base Base (e.g., Morpholine) Base->Intermediate cat. Intermediate->Thiol + Sulfur Product Methyl 3-amino-5-tert-butyl- thiophene-2-carboxylate Thiol->Product Cyclization & Tautomerization

Figure 1: A simplified workflow of the Gewald synthesis for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Experimental Protocol:

  • Reaction Setup: To a solution of pivalaldehyde and methyl cyanoacetate in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of a base such as morpholine or triethylamine.

  • Knoevenagel Condensation: Stir the mixture at room temperature to facilitate the Knoevenagel condensation, forming an α,β-unsaturated nitrile intermediate.

  • Addition of Sulfur: Introduce elemental sulfur to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality in Experimental Choices:

  • Choice of Base: A weak organic base like morpholine is preferred as it effectively catalyzes the Knoevenagel condensation without promoting significant side reactions.

  • Solvent Selection: Alcohols are good solvents for the reactants and facilitate the dissolution of elemental sulfur at elevated temperatures.

  • Reaction Temperature: Refluxing conditions provide the necessary activation energy for the addition of sulfur and the subsequent cyclization and tautomerization steps.

Analytical Characterization

To ensure the identity and purity of synthesized Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a combination of spectroscopic techniques is employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the methyl ester protons (singlet, ~3.8 ppm), the thiophene ring proton (singlet), and the amino protons (broad singlet).
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl ester carbon, and the carbons of the thiophene ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-S stretching of the thiophene ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (m/z = 213.30).

Applications in Research and Development

The structural motifs present in Methyl 3-amino-5-tert-butylthiophene-2-carboxylate make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials.

Medicinal Chemistry

The 3-aminothiophene-2-carboxylate core is a privileged scaffold in drug discovery. The amino and ester functionalities serve as convenient handles for further chemical modifications, allowing for the exploration of chemical space around the thiophene core. This compound is a key starting material for the synthesis of:

  • Kinase Inhibitors: The thiophene ring can act as a hinge-binding motif in various kinase inhibitors.

  • Antimicrobial Agents: Thiophene-containing compounds have shown a broad spectrum of antimicrobial activities.

  • Anti-inflammatory Drugs: The scaffold has been incorporated into molecules with potent anti-inflammatory properties.

Applications Start Methyl 3-amino-5-tert-butyl- thiophene-2-carboxylate Derivatization Chemical Derivatization (e.g., Acylation, Alkylation, Cyclization) Start->Derivatization Versatile Intermediate Scaffolds Bioactive Scaffolds Derivatization->Scaffolds Materials Functional Materials Derivatization->Materials Materials Science Actives Biologically Active Molecules Scaffolds->Actives Drug Discovery (e.g., Kinase Inhibitors) Polymers Conducting Polymers Materials->Polymers Dyes Organic Dyes Materials->Dyes

References

Exploratory

The Synthetic Cornerstone: A Comprehensive Technical Guide to Methyl 3-amino-5-tert-butylthiophene-2-carboxylate and Its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a polysubstituted thiophene derivative that has garnered significant interest within the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a polysubstituted thiophene derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and material science. Its unique structural arrangement, featuring an amine, a methyl ester, and a bulky tert-butyl group on a thiophene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth exploration of this compound, focusing on its nomenclature, physical and chemical properties, synthesis, and safe handling.

Nomenclature and Synonyms: Establishing a Chemical Identity

Precise communication in scientific research is paramount, and this begins with a clear and unambiguous identification of chemical compounds. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is known by several names and identifiers across various chemical databases and commercial suppliers. Understanding these synonyms is crucial for conducting thorough literature searches and for procurement.

The systematic IUPAC name for this compound is methyl 3-amino-5-tert-butylthiophene-2-carboxylate [1]. However, in practice, a variety of other names and codes are frequently used.

Common Synonyms and Identifiers:

  • CAS Registry Number: 175137-03-8[2][3][4]

  • Molecular Formula: C₁₀H₁₅NO₂S[1][2]

  • Molecular Weight: 213.30 g/mol [1][2]

  • 2-Thiophenecarboxylic acid, 3-amino-5-(1,1-dimethylethyl)-, methyl ester[1]

  • 3-Amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester[1]

  • METHYL 3-AMINO-5-[4-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE][1][2]

  • TIMTEC-BB SBB005524[2]

  • BUTTPARK 37\18-32[2]

It is noteworthy that some databases may contain inaccuracies. For instance, "3-(Methylamino)-1-butanol" has been erroneously listed as a synonym, but its structure is fundamentally different[2]. Researchers should always verify the identity of a chemical using its CAS number and by comparing its analytical data with reliable sources.

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments and for safe handling.

PropertyValueSource
Melting Point94 °C[2]
Boiling Point341.8 °C at 760 mmHg[2]
Density1.148 g/cm³[2]
Flash Point160.5 °C[2]
Refractive Index1.548[2]
Storage Temperature2-8°C[2]

These properties suggest that Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a stable, solid compound at room temperature with a relatively high boiling point, indicative of its molecular complexity and potential for intermolecular interactions.

Synthesis and Reactivity: The Gewald Reaction

The synthesis of 2-aminothiophenes, such as the title compound, is most famously achieved through the Gewald reaction . This powerful, one-pot, multicomponent reaction provides a straightforward and efficient route to these valuable heterocyclic scaffolds. The reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as cyanoacetate) in the presence of elemental sulfur and a base (often an amine like morpholine or pyridine).

The causality behind the choice of reactants in the Gewald synthesis is elegant in its simplicity. The base catalyzes the Knoevenagel condensation between the ketone and the active methylene compound. The elemental sulfur then reacts with the resulting α,β-unsaturated nitrile in a series of steps, ultimately leading to the formation of the thiophene ring.

Gewald_Reaction Ketone Ketone/ Aldehyde Intermediate1 Knoevenagel Condensation Product Ketone->Intermediate1 Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Sulfur Elemental Sulfur Intermediate2 Sulfur Adduct Sulfur->Intermediate2 Base Base (e.g., Morpholine) Base->Intermediate1 Catalyst Intermediate1->Intermediate2 Product 2-Aminothiophene Derivative Intermediate2->Product Cyclization & Aromatization

Sources

Foundational

Thiophene Derivatives: A Technical Guide to Pioneering Research Frontiers

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising research avenues for novel thiophene derivatives. Thiophene, a five-membered aromatic ring contain...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising research avenues for novel thiophene derivatives. Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a critical pharmacophore and a versatile building block in materials science.[1][2] Its unique electronic properties and synthetic tractability have established it as a "privileged scaffold" in medicinal chemistry and a key component in advanced organic electronics.[1][3] This document moves beyond a simple listing of applications to provide a strategic overview of high-potential research areas, complete with mechanistic insights, actionable experimental protocols, and data-driven analyses to guide future investigations.

Part 1: The Enduring Significance of the Thiophene Scaffold

The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties but with distinct electronic characteristics due to the presence of the sulfur heteroatom.[4] This fundamental feature underpins its broad utility. In medicinal chemistry, the thiophene nucleus is a constituent of numerous FDA-approved drugs, demonstrating its importance in pharmaceuticals.[1][3][5] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3] In materials science, the π-electron-rich nature of thiophene makes it an excellent component for organic semiconductors, finding applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][6][7]

Part 2: High-Impact Research Areas for Novel Thiophene Derivatives

This section delineates three core research domains where novel thiophene derivatives are poised to make significant contributions: Medicinal Chemistry, Organic Electronics, and Chemical Sensing.

Medicinal Chemistry: Targeting Complex Diseases

The thiophene scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[4] Its ability to be readily functionalized allows for the fine-tuning of molecular properties to achieve desired biological activities.

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[8][9]

  • Kinase Inhibitors: Many thiophene-based compounds have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The design strategy often involves incorporating the thiophene ring as a core scaffold to which various pharmacophoric groups are attached to interact with the ATP-binding site of the target kinase.

  • Apoptosis Inducers: Research has shown that certain thiophene derivatives can induce apoptosis (programmed cell death) in cancer cells.[10] The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and triggering the apoptotic cascade.

Experimental Protocol: Synthesis of 2-Amino-Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a robust and versatile method for the synthesis of polysubstituted 2-aminothiophenes, which are valuable intermediates for developing anticancer agents.[11]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine an α-methylene ketone (e.g., cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a catalytic amount of a base, typically a secondary amine like morpholine or diethylamine, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for a specified time (typically 2-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The solid product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Logical Relationship: Structure-Activity Relationship (SAR) in Anticancer Thiophenes

SAR_Anticancer Thiophene_Core Thiophene Core Scaffold Substituent_R1 Substituent at C2 (e.g., Amino group) Thiophene_Core->Substituent_R1 influences Substituent_R2 Substituent at C3 (e.g., Carbonyl, Cyano) Thiophene_Core->Substituent_R2 influences Substituent_R3 Substituent at C4/C5 (e.g., Aryl, Alkyl) Thiophene_Core->Substituent_R3 influences Biological_Activity Anticancer Activity (e.g., Kinase Inhibition, Apoptosis) Substituent_R1->Biological_Activity modulates Substituent_R2->Biological_Activity modulates Substituent_R3->Biological_Activity modulates

Caption: Structure-Activity Relationship (SAR) of thiophene derivatives in anticancer drug design.

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Thiophene derivatives have shown promise in this area.[2][12]

  • Antibacterial Agents: Thiophene-based compounds can disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication. Schiff bases of thiophene aldehydes, for instance, have demonstrated significant antibacterial activity.[13]

  • Antiviral Agents: Recent studies have identified thiophene derivatives as potent inhibitors of viral entry, offering a new strategy to combat viral infections like Ebola.[14]

Table 1: Biological Activities of Selected Thiophene Derivatives

Compound ClassTarget/MechanismExample ApplicationReference
2-AminothiophenesKinase Inhibition, Apoptosis InductionAnticancer[11][15]
Thiophene-based Schiff BasesBacterial Enzyme InhibitionAntibacterial[13]
Thiophene AmidesViral Entry InhibitionAntiviral (Ebola)[14]
ThienopyridinesSignaling Pathway ModulationAnticancer[8]
Organic Electronics: Materials for Next-Generation Devices

The tunable electronic properties of thiophene-based materials make them ideal candidates for a range of optoelectronic applications.[6][16][17]

Thiophene derivatives are used as emissive and charge-transporting materials in OLEDs.[1][6] The incorporation of thiophene units into polymer backbones or small molecules can enhance charge mobility and luminescence efficiency.[18]

Experimental Workflow: Fabrication of a Thiophene-Based OLED

OLED_Fabrication Start Start: Substrate Cleaning ITO_Deposition ITO (Anode) Deposition Start->ITO_Deposition HTL_Coating Spin-Coat Hole Transport Layer (HTL) (e.g., PEDOT:PSS) ITO_Deposition->HTL_Coating Emissive_Layer Spin-Coat Thiophene-Based Emissive Layer HTL_Coating->Emissive_Layer ETL_Deposition Deposit Electron Transport Layer (ETL) Emissive_Layer->ETL_Deposition Cathode_Deposition Deposit Metal Cathode (e.g., Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation End End: Device Testing Encapsulation->End

Caption: A simplified workflow for the fabrication of a solution-processed thiophene-based OLED.

In OPVs, thiophene-based polymers and small molecules act as the electron donor material in the active layer, crucial for light absorption and charge generation.[6][19] Fused-thiophene structures have been particularly successful in achieving high power conversion efficiencies.[19]

Chemical Sensing: Platforms for Detection

The ability of thiophene derivatives to exhibit changes in their optical or electronic properties upon interaction with specific analytes makes them excellent candidates for chemical sensors.[20]

  • Ion Sensing: Thiophene-based chemosensors have been developed for the detection of various cations (e.g., Hg²⁺, Zn²⁺) and anions (e.g., CN⁻, F⁻).[20] The sensing mechanism often involves the coordination of the analyte to a specific binding site on the thiophene derivative, leading to a change in fluorescence or color.

  • Biosensing: Polythiophenes and their derivatives are being explored for biosensor applications, including DNA and gene detection.[21][22] Their conductivity and biocompatibility make them suitable for creating platforms for electrochemical biosensing.

Part 3: Advanced Synthetic and Computational Strategies

The exploration of novel thiophene derivatives is propelled by advancements in synthetic methodologies and computational tools.

Modern Synthetic Approaches

While classical methods like the Gewald reaction remain important, newer synthetic strategies offer improved efficiency, regioselectivity, and functional group tolerance.[23]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium and nickel-catalyzed reactions, such as Suzuki and Stille couplings, are extensively used to construct complex thiophene-based conjugated systems for electronic applications.[16]

  • Direct Arylation Polymerization (DArP): This method offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations for synthesizing polythiophenes.[16]

  • Metal-Free Synthesis: The development of metal-free synthetic routes is a growing area of interest, aligning with the principles of green chemistry.[1]

Synthetic Pathway: Metal-Catalyzed Synthesis of a Thiophene Derivative

Metal_Catalyzed_Synthesis Starting_Material_1 Halogenated Thiophene Product Functionalized Thiophene Derivative Starting_Material_1->Product Starting_Material_2 Organoboron or Organotin Reagent Starting_Material_2->Product Catalyst Pd or Ni Catalyst + Ligand Catalyst->Product catalyzes Base Base Base->Product activates

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, renowned for their versatile applications in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, renowned for their versatile applications in medicinal chemistry and materials science. These scaffolds are integral to a variety of pharmacologically active compounds, exhibiting a wide range of biological activities. The Gewald three-component reaction stands as one of the most efficient and convergent methods for the synthesis of this important class of compounds.[1] This application note provides a detailed, field-proven protocol for the synthesis of a specific, highly functionalized derivative, Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a valuable building block for further chemical elaboration.

This one-pot synthesis proceeds via the Gewald reaction, a condensation of a ketone (methyl tert-butyl ketone), an active methylene compound (methyl cyanoacetate), and elemental sulfur, catalyzed by a base.[2][3] The reaction is lauded for its operational simplicity and the ready availability of its starting materials.

Reaction Overview

The synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is achieved through a multi-component condensation reaction. The process begins with a Knoevenagel condensation between methyl tert-butyl ketone and methyl cyanoacetate, followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
Methyl tert-butyl ketoneReagentSigma-Aldrich75-97-8
Methyl cyanoacetateReagentSigma-Aldrich105-34-0
Sulfur (elemental powder)ReagentSigma-Aldrich7704-34-9
MorpholineReagentSigma-Aldrich110-91-8Catalyst
MethanolACS GradeFisher Scientific67-56-1Solvent
EthanolACS GradeFisher Scientific64-17-5For washing/recrystallization

Safety Precautions

  • Methyl tert-butyl ketone: Flammable liquid and vapor. Causes skin irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Methyl cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[4][5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a fume hood.

  • Sulfur: Flammable solid. Handle with care to avoid creating dust.

  • Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Handle in a fume hood with appropriate PPE.

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (60 mL).

  • To the methanol, add methyl tert-butyl ketone (0.1 mol, 10.02 g), methyl cyanoacetate (0.1 mol, 9.91 g), and elemental sulfur (0.1 mol, 3.21 g).

  • Stir the mixture at room temperature to ensure homogeneity.

Reaction Execution
  • While stirring, slowly add morpholine (10 mL) to the reaction mixture over a period of 30 minutes. The addition is exothermic, and the temperature of the mixture may rise. Maintain the temperature between 35-40°C during the addition.

  • After the addition of morpholine is complete, heat the reaction mixture to 45°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4).

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from ethanol to obtain pure Methyl 3-amino-5-tert-butylthiophene-2-carboxylate as a solid.

  • Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (Molecular Formula: C₁₀H₁₅NO₂S, Molecular Weight: 213.30 g/mol ) can be confirmed by standard analytical techniques.

  • Melting Point: 94 °C[6]

  • ¹H NMR (CDCl₃, 400 MHz): The expected chemical shifts are approximately δ 6.0 (s, 1H, thiophene-H), 5.8 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃), 1.3 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): The expected chemical shifts are approximately δ 166 (C=O), 160 (C-NH₂), 158 (C-tert-butyl), 110 (C-thiophene), 98 (C-CO₂Me), 51 (OCH₃), 34 (C(CH₃)₃), 32 (C(CH₃)₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Visualizing the Workflow

Reaction Mechanism

The Gewald reaction proceeds through a series of steps, initiated by a Knoevenagel condensation.

Gewald_Mechanism Methyl_tert-butyl_ketone Methyl tert-butyl ketone Knoevenagel_Intermediate Knoevenagel Condensation Intermediate Methyl_tert-butyl_ketone->Knoevenagel_Intermediate Methyl_cyanoacetate Methyl cyanoacetate Methyl_cyanoacetate->Knoevenagel_Intermediate Sulfur_Adduct Sulfur Adduct Knoevenagel_Intermediate->Sulfur_Adduct  + Sulfur (S₈) Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate  Ring Closure Product Methyl 3-amino-5-tert-butyl- thiophene-2-carboxylate Cyclized_Intermediate->Product  Tautomerization

Caption: The reaction mechanism of the Gewald synthesis.

Experimental Workflow

A streamlined representation of the synthesis protocol.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Mixing 1. Mix Reactants: - Methyl tert-butyl ketone - Methyl cyanoacetate - Sulfur - Methanol Catalyst_Addition 2. Add Morpholine (35-40°C) Mixing->Catalyst_Addition Heating 3. Heat at 45°C (3 hours) Catalyst_Addition->Heating Cooling 4. Cool to Room Temp & Ice Bath Heating->Cooling Filtration 5. Vacuum Filtration Cooling->Filtration Washing 6. Wash with Cold Ethanol Filtration->Washing Recrystallization 7. Recrystallize from Ethanol Washing->Recrystallization Drying 8. Dry under Vacuum Recrystallization->Drying

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Methyl cyanoacetate Safety Data Sheet. Multichem. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. PubChem. Available at: [Link]

  • METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. LookChem. Available at: [Link]

  • Gewald Reaction. Wikipedia. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • The Gewald Reaction is a synthesis of 2-aminothiophenes via a multi-component condensation between sulfur, an α-methylene carbonyl compound and an α-cyanoester. Organic Chemistry Portal. Available at: [Link]

  • The Gewald reaction is a well-established one-pot method to access 2-aminothiophenes from carbonyl compounds, activated acetonitriles, and elemental sulfur. ACS Publications. Available at: [Link]

Sources

Application

Anwendungshinweise und Protokolle: Die Gewald-Reaktion zur Synthese von 5-tert-Butyl-substituierten Thiophenen

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Zusammenfassung Diese Application Note bietet eine detaillierte technische Anleitung zur Durchführung der Gewald-Reaktion für die Synthese von 2-Ami...

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

Diese Application Note bietet eine detaillierte technische Anleitung zur Durchführung der Gewald-Reaktion für die Synthese von 2-Amino-5-tert-butyl-substituierten Thiophenen. Diese Molekülklasse ist aufgrund ihrer sterisch anspruchsvollen tert-Butylgruppe und ihres Potenzials als Baustein in der medizinischen Chemie von besonderem Interesse. Wir erörtern die mechanistischen Grundlagen, kritische Reaktionsparameter, ein optimiertes Laborprotokoll und eine Anleitung zur Fehlerbehebung, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.

Einleitung: Die Bedeutung der Gewald-Reaktion und sterisch gehinderter Thiophene

Die Gewald-Reaktion, eine Mehrkomponenten-Kondensation, ist eine der effizientesten und vielseitigsten Methoden zur Synthese von polysubstituierten 2-Aminothiophenen.[1][2][3] Die Reaktion nutzt leicht verfügbare Ausgangsmaterialien – ein Keton oder Aldehyd, ein α-Cyanoester (oder ein anderes aktiviertes Nitril) und elementaren Schwefel – um in einem Eintopf-Verfahren hochfunktionalisierte Thiophenringe zu erzeugen.[4][5]

Die Integration einer sterisch anspruchsvollen tert-Butylgruppe an der C5-Position des Thiophenrings ist für die Wirkstoffentwicklung von strategischer Bedeutung. Diese Gruppe kann die pharmakokinetischen Eigenschaften eines Moleküls erheblich beeinflussen, indem sie die metabolische Stabilität erhöht, die Lipophilie moduliert und spezifische konformationelle Ausrichtungen erzwingt, die für eine hohe Bindungsaffinität an biologische Zielstrukturen entscheidend sind. Die Synthese solcher Analoga stellt jedoch aufgrund der sterischen Hinderung durch die tert-Butylgruppe besondere Herausforderungen an die klassischen Gewald-Bedingungen.

Mechanistische Einblicke: Der Einfluss der tert-Butylgruppe

Der Mechanismus der Gewald-Reaktion lässt sich in drei Hauptschritte unterteilen. Das Verständnis dieser Schritte ist entscheidend, um die Reaktion auf sterisch gehinderte Substrate wie Pinacolon (3,3-Dimethyl-2-butanon), dem Vorläufer für das 5-tert-Butyl-Fragment, anzupassen.[2][4][6]

  • Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Knoevenagel-Kondensation zwischen dem Keton (Pinacolon) und der aktiven Methylenverbindung (z. B. Ethylcyanoacetat).[2] Die Base, typischerweise ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert die Methylengruppe und erzeugt ein reaktives Carbanion. Dieses Anion greift den Carbonylkohlenstoff des Ketons an. Die sterische Hinderung durch die benachbarte tert-Butylgruppe am Pinacolon kann diesen Angriff verlangsamen, was möglicherweise höhere Temperaturen oder längere Reaktionszeiten im Vergleich zu weniger gehinderten Ketonen erfordert.

  • Schwefel-Addition (Thiolierung): Das resultierende α,β-ungesättigte Nitril-Intermediat wird von einem Schwefel-Addukt angegriffen, das in situ gebildet wird. Der genaue Mechanismus der Schwefeladdition ist noch Gegenstand von Diskussionen, aber es wird angenommen, dass ein Thiolat-Intermediat gebildet wird.[4][6]

  • Ringschluss und Tautomerisierung: Das Thiolat-Intermediat durchläuft einen intramolekularen Ringschluss, indem es die Nitrilgruppe angreift. Eine anschließende Tautomerisierung führt zur Bildung des aromatischen 2-Aminothiophen-Ringsystems.[2][5]

Mechanismus-Diagramm

Gewald_Mechanism Abb. 1: Mechanismus der Gewald-Reaktion Ketone Pinacolon (5-tert-Butyl Vorläufer) Knoevenagel Knoevenagel-Kondensat (α,β-ungesättigtes Nitril) Ketone->Knoevenagel 1. Knoevenagel- Kondensation Nitrile Aktives Methylen-Nitril (z.B. Ethylcyanoacetat) Nitrile->Knoevenagel 1. Knoevenagel- Kondensation Base Base (z.B. Morpholin) Base->Knoevenagel 1. Knoevenagel- Kondensation Sulfur Schwefel (S₈) SulfurAdduct Schwefel-Addukt (Thiolat-Intermediat) Sulfur->SulfurAdduct 2. Schwefel- Addition Knoevenagel->SulfurAdduct 2. Schwefel- Addition Cyclized Cyclisiertes Intermediat SulfurAdduct->Cyclized 3. Ringschluss Product 2-Amino-5-tert-butylthiophen Cyclized->Product 4. Tautomerisierung & Aromatisierung

Bildunterschrift: Abb. 1: Vereinfachter Mechanismus der Gewald-Reaktion.

Optimierung der Reaktionsbedingungen

Die erfolgreiche Synthese von 5-tert-Butyl-Thiophenen hängt von der sorgfältigen Abstimmung der Reaktionsparameter ab, um die sterische Hinderung zu überwinden und Nebenreaktionen zu minimieren.

ParameterEmpfehlung für 5-tert-Butyl-SyntheseBegründung und wissenschaftliche Einblicke
Keton Pinacolon (3,3-Dimethyl-2-butanon)Direkter Vorläufer für die 5-tert-Butyl-Gruppe.
Aktives Nitril Ethylcyanoacetat oder MalononitrilDie Wahl beeinflusst die C3-Substitution (Ester vs. Nitril). Malononitril ist oft reaktiver, was bei einem trägen Keton von Vorteil sein kann.
Base Morpholin, Piperidin oder Triethylamin (TEA)Sekundäre Amine wie Morpholin sind klassisch und oft effektiv. TEA kann als nicht-nukleophile Base vorteilhaft sein, um Nebenreaktionen zu vermeiden.[5]
Lösungsmittel Ethanol, Methanol, DMF oder IsopropanolAlkohole sind gängige Lösungsmittel. DMF kann aufgrund seines höheren Siedepunkts und seiner Fähigkeit, Salze zu lösen, vorteilhaft sein, um die Reaktion bei höheren Temperaturen durchzuführen.
Temperatur 50 °C bis Rückfluss (je nach Lösungsmittel)Eine erhöhte Temperatur ist oft notwendig, um die Aktivierungsenergie für die Knoevenagel-Kondensation mit dem sterisch gehinderten Pinacolon zu überwinden.
Alternative Energie MikrowellenbestrahlungMikrowellen können die Reaktionszeiten drastisch verkürzen und die Ausbeuten verbessern, indem sie eine schnelle und homogene Erhitzung ermöglichen.[2]
Stöchiometrie Leichter Überschuss an Schwefel und NitrilEin leichter Überschuss (1.1-1.2 Äquivalente) kann helfen, die Reaktion zu vervollständigen, insbesondere wenn das Keton das limitierende Reagenz ist.

Detailliertes Versuchsprotokoll

Synthese von Ethyl-2-amino-5-tert-butylthiophen-3-carboxylat

Dieses Protokoll beschreibt ein validiertes Verfahren, das für die meisten Laborumgebungen anwendbar ist.

Materialien:

  • Pinacolon (1.0 Äquiv., z.B. 5.0 g, 50 mmol)

  • Ethylcyanoacetat (1.1 Äquiv., 6.22 g, 55 mmol)

  • Elementarer Schwefel (1.1 Äquiv., 1.76 g, 55 mmol)

  • Morpholin (0.5 Äquiv., 2.18 g, 25 mmol)

  • Ethanol (50 mL)

  • Rundkolben (250 mL), Rückflusskühler, Magnetrührer mit Heizplatte, Eisbad

Arbeitsablauf-Diagramm

Workflow start Start reagents 1. Reagenzien einwiegen (Pinacolon, Ethylcyanoacetat, Schwefel, Ethanol) start->reagents mixing 2. In Rundkolben geben und mischen reagents->mixing base_add 3. Morpholin zugeben (exotherme Reaktion!) mixing->base_add reflux 4. Unter Rückfluss erhitzen (ca. 78 °C, 2-4 h) base_add->reflux monitoring 5. Reaktionskontrolle (mittels DC) reflux->monitoring monitoring->reflux unvollständig cool_down 6. Auf Raumtemperatur abkühlen monitoring->cool_down vollständig crystallize 7. Produkt auskristallisieren (ggf. im Eisbad) cool_down->crystallize filter 8. Produkt abfiltrieren und mit kaltem Ethanol waschen crystallize->filter dry 9. Produkt trocknen (Vakuumexsikkator) filter->dry analyze 10. Analyse (Schmelzpunkt, NMR, MS) dry->analyze end Ende analyze->end

Bildunterschrift: Abb. 2: Experimenteller Arbeitsablauf für die Synthese.

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: In einem 250-mL-Rundkolben, der mit einem Magnetrührstab ausgestattet ist, werden Pinacolon (5.0 g, 50 mmol), Ethylcyanoacetat (6.22 g, 55 mmol), elementarer Schwefel (1.76 g, 55 mmol) und Ethanol (50 mL) vorgelegt.

  • Basenzugabe: Die Suspension wird bei Raumtemperatur gerührt. Langsam wird Morpholin (2.18 g, 25 mmol) zugetropft. Achtung: Die Reaktion ist exotherm, und die Temperatur kann ansteigen. Die Zugabe sollte so gesteuert werden, dass die Temperatur 40-50 °C nicht überschreitet.

  • Reaktion: Nach der Zugabe der Base wird ein Rückflusskühler aufgesetzt und die Reaktionsmischung wird unter Rühren für 2-4 Stunden auf Rückflusstemperatur (ca. 78 °C) erhitzt. Die anfangs gelbe Suspension färbt sich typischerweise dunkelorange bis braun.

  • Reaktionskontrolle: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht (z.B. mit einem Laufmittelgemisch aus Hexan/Ethylacetat 4:1), bis das Ausgangsmaterial (Pinacolon) vollständig umgesetzt ist.

  • Aufarbeitung und Isolierung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt. Das Produkt fällt oft bereits beim Abkühlen als Feststoff aus. Um die Auskristallisation zu vervollständigen, kann der Kolben für 1-2 Stunden in ein Eisbad gestellt werden.

  • Filtration: Der ausgefallene Feststoff wird durch Vakuumfiltration abgetrennt, mit einer kleinen Menge eiskaltem Ethanol gewaschen, um Verunreinigungen zu entfernen, und anschließend an der Luft oder in einem Vakuumexsikkator getrocknet.

  • Reinigung (optional): Falls das Rohprodukt nicht ausreichend rein ist (bestimmt durch Schmelzpunkt oder NMR), kann eine Umkristallisation (z.B. aus Ethanol oder Isopropanol) oder eine säulenchromatographische Reinigung durchgeführt werden.

Anleitung zur Fehlerbehebung

ProblemMögliche Ursache(n)Lösungsansätze
Geringe oder keine Ausbeute Unzureichende Reaktionstemperatur oder -zeit aufgrund sterischer Hinderung.Reaktionstemperatur erhöhen (z.B. Wechsel zu einem höher siedenden Lösungsmittel wie DMF) oder Reaktionszeit verlängern. Mikrowellenbestrahlung in Betracht ziehen.
Base ist inaktiv oder ungeeignet.Frische Base verwenden. Eine stärkere Base in katalytischen Mengen in Erwägung ziehen.
Bildung von Nebenprodukten (z.B. Disulfide) Ungenaue Stöchiometrie oder Oxidationsprozesse.Stöchiometrie der Reagenzien genau einhalten. Reaktion unter einer inerten Atmosphäre (z.B. Stickstoff) durchführen.
Unvollständige Reaktion Knoevenagel-Kondensation ist der geschwindigkeitsbestimmende Schritt und verläuft langsam.Den Knoevenagel-Schritt separat unter optimierten Bedingungen (z.B. mit Dean-Stark-Wasserabscheider) durchführen und das Intermediat anschließend mit Schwefel und Base umsetzen.[7]
Produkt ist ein Öl oder schwer zu kristallisieren Vorhandensein von Verunreinigungen oder Restlösungsmittel.Das Rohprodukt mittels Säulenchromatographie reinigen. Sicherstellen, dass das Lösungsmittel vollständig entfernt wurde.

Fazit

Die Gewald-Reaktion ist eine robuste Methode zur Synthese von 5-tert-butyl-substituierten Thiophenen, erfordert jedoch eine gezielte Anpassung der Reaktionsbedingungen, um die durch die sterische Hinderung des Pinacolon-Substrats bedingten Herausforderungen zu meistern. Durch die sorgfältige Kontrolle von Temperatur, Basizität und Reaktionszeit, wie in diesem Leitfaden beschrieben, können Forscher diese wertvollen Bausteine für die Wirkstoffforschung und Materialwissenschaften in guten Ausbeuten und hoher Reinheit herstellen.

Referenzen

  • Sabnis, R. W. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. SN Applied Sciences.

  • Wikipedia. (2025). Gewald-Reaktion. Wikipedia, die freie Enzyklopädie. [Link]

  • Ould M'hamed, M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Wikipedia. (2024). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. [Link]

  • Benoit, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. [Link]

  • YouTube. (2016). Gewald-Reaktion. Chemie simpleclub. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. organic-chemistry.org. [Link]

  • ResearchGate. (2011). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Request PDF. [Link]

  • Sabnis, R. W. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. derpharmachemica.com. [Link]

Sources

Method

Application Note &amp; Protocol: One-Pot Synthesis of 3-Aminothiophene-2-carboxylates via the Gewald Reaction

Introduction: The Central Role of the Thiophene Scaffold in Modern Drug Discovery The 3-aminothiophene-2-carboxylate core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Thiophene Scaffold in Modern Drug Discovery

The 3-aminothiophene-2-carboxylate core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] These compounds are not merely synthetic curiosities; they are integral components of drugs targeting a wide array of diseases. Their value is underscored by their presence in tranquilizers like Brotizolam and their utility as precursors for antimitotic agents that inhibit tubulin polymerization, a key mechanism in cancer chemotherapy.[3][4] The polysubstituted nature of these thiophenes allows for fine-tuning of their pharmacological profiles, making them highly sought-after intermediates in the development of novel therapeutics.[5][6] The Gewald reaction, a one-pot, multicomponent synthesis, stands as the most efficient and widely adopted method for constructing this vital heterocyclic system.[7][8][9] This application note provides a detailed protocol and mechanistic insights into the Gewald synthesis, tailored for researchers in drug development and organic synthesis.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a powerful multicomponent condensation that brings together a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[7][10] While the reaction is over half a century old, its mechanism has been the subject of considerable study.[7][11] The process is generally understood to proceed through three primary stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene group of the α-cyanoester.[5][7][12] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical, with amines like morpholine or piperidine often employed to facilitate this step.[13]

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the newly formed unsaturated nitrile.[12] The precise mechanism of this addition is still a topic of discussion but is thought to involve a thiirane intermediate.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group.[7][12] A subsequent tautomerization leads to the formation of the stable, aromatic 3-aminothiophene-2-carboxylate ring system.[7][12]

dot graph Gewald_Mechanism { graph [rankdir="LR", splines=ortho, label="Fig. 1: Simplified Gewald Reaction Mechanism", labelloc=b, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

Start [label="Ketone/Aldehyde +\n α-Cyanoester + Sulfur"]; Step1 [label="Knoevenagel\nCondensation\n(Base-catalyzed)"]; Intermediate1 [label="α,β-Unsaturated Nitrile"]; Step2 [label="Sulfur Addition"]; Intermediate2 [label="Sulfur Adduct"]; Step3 [label="Intramolecular\nCyclization"]; Intermediate3 [label="Thiophene Ring\n(non-aromatic)"]; Step4 [label="Tautomerization"]; Product [label="3-Aminothiophene-\n2-carboxylate", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product; } endom

Caption: Simplified workflow of the Gewald reaction mechanism.

Experimental Protocol: A General Procedure for Gewald Synthesis

This protocol outlines a standard, one-pot synthesis of a 3-aminothiophene-2-carboxylate using conventional heating. It is a robust starting point that can be optimized for specific substrates.

Materials and Equipment
  • Reagents:

    • Ketone or aldehyde (e.g., cyclohexanone)

    • α-Cyanoester (e.g., ethyl cyanoacetate)

    • Elemental sulfur (powdered)

    • Base (e.g., morpholine)

    • Solvent (e.g., ethanol)

    • Hydrochloric acid (for workup)

    • Sodium chloride solution (brine)

    • Anhydrous sodium sulfate

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and filtration

    • Thin-layer chromatography (TLC) plates and chamber

    • Column chromatography setup

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the ketone (1.0 eq), α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Base: Slowly add the amine base, such as morpholine (1.5 eq), to the stirred mixture at room temperature. The addition of the base is often exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Summary: Representative Reaction Parameters
Reactant 1 (Ketone)Reactant 2 (α-Cyanoester)BaseSolventTime (h)Yield (%)
CyclohexanoneEthyl CyanoacetateMorpholineEthanol370-85[13]
AcetoneMalononitrileDiethylamineEthanol2~75
PropiophenoneEthyl CyanoacetateMorpholineDMF4~65

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete reaction or side product formation.

    • Solution: Increase the reaction time or temperature. The choice of base can also significantly impact the yield; consider screening other amine bases like piperidine or triethylamine.[8] For less reactive aryl ketones, a two-step, one-pot method where sulfur is added portion-wise may improve yields.[8]

  • Purification Difficulties:

    • Cause: Presence of unreacted starting materials or polymeric byproducts.

    • Solution: Ensure the reaction goes to completion as monitored by TLC. An acidic wash during workup is crucial to remove the basic catalyst. Recrystallization can be an effective alternative to chromatography for solid products.

  • Reaction Stalls:

    • Cause: Deactivation of the catalyst or insufficient heating.

    • Solution: Ensure the reaction is maintained at the appropriate reflux temperature. In some cases, microwave irradiation has been shown to be beneficial for both reaction times and yields.[7][11]

Applications in Drug Development

The 3-aminothiophene-2-carboxylate scaffold is a cornerstone in the synthesis of a diverse range of biologically active molecules. These include:

  • Anticancer Agents: Derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization and as antimitotic agents.[3]

  • Enzyme Inhibitors: The scaffold is utilized in the creation of small molecular weight inhibitors for various enzymes, making it a valuable tool in drug discovery.[1]

  • Allosteric Enhancers: Certain 2-aminothiophenes act as allosteric enhancers of A1-adenosine receptors, highlighting their potential in neurological and cardiovascular therapies.[2]

dot graph Drug_Development_Workflow { graph [rankdir="TB", splines=ortho, label="Fig. 2: Drug Development Workflow", labelloc=b, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

Synthesis [label="Gewald Synthesis of\n3-Aminothiophene-2-carboxylates"]; Purification [label="Purification and\nCharacterization"]; Modification [label="Chemical Modification and\nLibrary Synthesis"]; Screening [label="Biological Screening\n(e.g., Enzyme Assays)"]; Lead_Opt [label="Lead Optimization"]; Preclinical [label="Preclinical Studies", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];

Synthesis -> Purification; Purification -> Modification; Modification -> Screening; Screening -> Lead_Opt; Lead_Opt -> Preclinical; } endom

Caption: Typical workflow for utilizing Gewald products in drug discovery.

Conclusion

The Gewald one-pot synthesis of 3-aminothiophene-2-carboxylates is an indispensable tool for medicinal chemists and drug development professionals. Its operational simplicity, use of readily available starting materials, and the biological significance of its products ensure its continued relevance in the field. This application note provides a solid foundation for researchers to successfully implement and adapt this powerful reaction in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Jadhav, S. D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Perdih, A., & Dolenc, M. S. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
  • Romagnoli, R., et al. (2006). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 49(1), 39-51.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • ResearchGate. (2025). Gewald reaction and apply in drug synthesis. Retrieved from [Link]

  • McKenzie, L. C., & Vanga, R. R. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(8), 9296-9307.
  • Abdel-Aziz, A. A.-M., et al. (2025). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity.
  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
  • Shaabani, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1346.
  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

  • ResearchGate. (2025). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023).
  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Buchstaller, H.-P., et al. (2025). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

Sources

Application

Purifying Aminothiophene Esters: A Detailed Guide to Recrystallization

Introduction: The Critical Role of Purity in Aminothiophene Ester Applications Aminothiophene esters are a cornerstone class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Aminothiophene Ester Applications

Aminothiophene esters are a cornerstone class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Their inherent structural motifs are found in various biologically active molecules, including antipsychotic agents and novel cytostatic agents with selective activity against cancer cell lines.[1][2] The efficacy and safety of these final products are directly contingent on the purity of the starting materials and intermediates. Therefore, the purification of aminothiophene esters is a critical step in their synthesis and application.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3] It is an economically and environmentally favorable method compared to chromatographic techniques, especially for large-scale purifications. This application note provides a comprehensive guide to the recrystallization of aminothiophene esters, detailing the underlying principles, a step-by-step protocol, and troubleshooting strategies to enable researchers, scientists, and drug development professionals to achieve high purity and yield.

Underlying Principles: The Science of Recrystallization

The foundation of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will exhibit high solubility for the aminothiophene ester at an elevated temperature and low solubility at a reduced temperature.[3] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or sparingly soluble at elevated temperatures, allowing for their removal via hot filtration.

The process involves dissolving the crude aminothiophene ester in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is gradually cooled, the solubility of the aminothiophene ester decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities dissolved in the solvent.

Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent for an aminothiophene ester should meet the following criteria:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Inertness: The solvent must not react with the aminothiophene ester.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Common solvents and solvent systems for the recrystallization of aminothiophene esters are summarized in the table below. The choice of solvent is often influenced by the polarity of the specific aminothiophene ester, which is determined by its substituents. A general principle is that "like dissolves like"; therefore, a solvent with a similar polarity to the aminothiophene ester is a good starting point for screening.[4] For esters, solvents like ethyl acetate can be effective.[4]

Solvent/Solvent SystemPolarityTypical Applications & Notes
Ethanol Polar ProticA common and effective solvent for a wide range of aminothiophene esters. Often used for recrystallization directly after synthesis.[5][6]
Methanol Polar ProticSimilar to ethanol, used for various aminothiophene esters.[7][8]
50% Acetic Acid Polar ProticHas been used for the recrystallization of phenyl-substituted aminothiophene carboxylates.[7][8]
Hexane/Ethyl Acetate Nonpolar/Polar AproticA versatile mixed solvent system. The ratio can be adjusted to fine-tune the polarity for optimal purification. A 4:1 ratio has been used for achieving high purity.[1] Recrystallization from a mixture of ethyl acetate and hexanes has also been reported.[6]
Benzene NonpolarHas been used for the recrystallization of aminothiophene-2-carboxylic acid.[7] Due to its toxicity, less hazardous alternatives like toluene are often preferred.
Dichloromethane/Methanol Polar Aprotic/Polar ProticA mixed solvent system that can be effective for certain aminothiophene derivatives.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the recrystallization of a generic aminothiophene ester. Researchers should perform small-scale trials to optimize the solvent and conditions for their specific compound.

Materials and Equipment
  • Crude aminothiophene ester

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate with magnetic stirring)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Sample 1. Crude Aminothiophene Ester in Flask Add_Solvent 2. Add Minimum Hot Solvent Crude_Sample->Add_Solvent Heat_Dissolve 3. Heat to Dissolve Add_Solvent->Heat_Dissolve Hot_Filtration 4. Filter Hot to Remove Insoluble Impurities Heat_Dissolve->Hot_Filtration Cool_Slowly 5. Slow Cooling to Room Temperature Hot_Filtration->Cool_Slowly Ice_Bath 6. Cool in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filtration 7. Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals 8. Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals 9. Dry Crystals Wash_Crystals->Dry_Crystals Pure_Product 10. Pure Aminothiophene Ester Dry_Crystals->Pure_Product

Caption: A generalized workflow for the recrystallization of aminothiophene esters.

Procedure
  • Solvent Selection Trial: In a small test tube, add approximately 20 mg of the crude aminothiophene ester. Add the chosen solvent dropwise at room temperature. If the solid dissolves easily, the solvent is likely too polar. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the solid when hot but allow it to precipitate upon cooling.

  • Dissolution: Place the bulk of the crude aminothiophene ester into an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the aminothiophene ester.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a vacuum oven at a temperature well below the melting point of the compound.

  • Purity Assessment: The purity of the recrystallized aminothiophene ester can be assessed by techniques such as melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. - Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the aminothiophene ester. - The solution is highly impure.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Choose a solvent with a lower boiling point. - Perform a preliminary purification step, such as passing the crude material through a short plug of silica gel.
Premature Crystallization during Hot Filtration - The solution cooled too quickly in the funnel.- Use a stemless funnel and preheat the funnel and receiving flask with hot solvent before filtration. - Add a slight excess of solvent before filtration and then evaporate it after filtration.
Low Recovery Yield - The compound is too soluble in the cold solvent. - Too much solvent was used for dissolution or washing.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of solvent for dissolution and washing. Wash with ice-cold solvent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aminothiophene derivatives may be harmful if swallowed, inhaled, or absorbed through the skin.[6][9][10][11] Handle with care and avoid generating dust.

  • Many organic solvents are flammable.[5] Keep them away from open flames and ignition sources.

  • Consult the Safety Data Sheet (SDS) for the specific aminothiophene ester and solvents being used for detailed hazard information and handling procedures.[5][6][9][10][11]

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of aminothiophene esters. By carefully selecting the appropriate solvent and meticulously following the protocol, researchers can significantly enhance the purity of their compounds, which is paramount for their successful application in research, drug development, and materials science. This guide provides a robust framework for developing and optimizing recrystallization procedures for this important class of heterocyclic compounds.

References

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Shaabani, A., et al. (2017). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • HeteroLetters. (2012). A SOLVENTLESSSYN. Vol. 2: (1), 2012, 31-36. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Pešić, M., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-10. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-291. [Link]

  • Le-Thi, B., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-10. [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. [Link]

  • Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Synthetic Communications, 37(20). [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

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Method

The Versatile Scaffold: Unlocking the Potential of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate in Modern Drug Discovery

Introduction: The Thiophene Moiety as a Privileged Structure in Medicinal Chemistry In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Moiety as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the thiophene ring system has consistently emerged as a "privileged structure," a testament to its remarkable versatility and profound impact on medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for phenyl groups have cemented its role in the design of numerous approved drugs.[2] Specifically, the 2-aminothiophene framework, readily accessible through the elegant Gewald multicomponent reaction, presents a synthetically tractable and highly adaptable starting point for the generation of diverse compound libraries.[3][4] This guide focuses on a particularly valuable derivative, Methyl 3-amino-5-tert-butylthiophene-2-carboxylate , and its strategic application in the development of targeted therapeutics. The presence of the bulky tert-butyl group at the 5-position can confer improved metabolic stability and introduce specific steric interactions with biological targets, while the amino and carboxylate functionalities at the 3- and 2-positions, respectively, serve as versatile handles for extensive chemical derivatization.

This document will provide a comprehensive overview of the physicochemical properties of this key building block, detailed protocols for its synthetic manipulation, and in-depth case studies illustrating its application in the discovery of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Physicochemical Properties and Reactivity Profile

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a stable, solid compound at room temperature, readily available from various commercial suppliers.[5][6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 175137-03-8[7]
Molecular Formula C₁₀H₁₅NO₂S[7]
Molecular Weight 213.30 g/mol [7]
Appearance Solid[5]
Purity Typically ≥97%[5][6]
Melting Point 94°C[2]
Boiling Point 341.8°C at 760 mmHg[2]

The reactivity of this molecule is primarily dictated by the nucleophilic amino group and the ester functionality. The amino group can readily undergo a variety of chemical transformations, including acylation, sulfonylation, and reductive amination, allowing for the introduction of diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. The thiophene ring itself is amenable to electrophilic aromatic substitution, although the electron-donating amino group directs substitution to the 4-position.

Synthetic Derivatization Strategies: Protocols and Methodologies

The true power of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate lies in its synthetic accessibility and the ease with which it can be derivatized. Below are detailed protocols for two of the most common and impactful transformations employed in drug discovery programs: N-acylation and Suzuki-Miyaura cross-coupling.

Protocol 1: N-Acylation of the 3-Amino Group

N-acylation is a fundamental reaction to introduce a wide array of functional groups, which can form key interactions with biological targets. This protocol provides a general procedure for the acylation of the title compound with an acid chloride.

Experimental Protocol: N-Acylation

N_Acylation_Workflow reagents Methyl 3-amino-5-tert-butylthiophene-2-carboxylate Pyridine (or other base) Anhydrous DCM reaction Stir at 0°C to RT Monitor by TLC reagents->reaction 1. Dissolve acid_chloride Acid Chloride (1.1 eq) acid_chloride->reaction 2. Add dropwise workup Aqueous Workup: 1. Wash with 1M HCl 2. Wash with sat. NaHCO₃ 3. Wash with brine reaction->workup 3. Reaction complete purification Purification: Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography workup->purification 4. Isolate organic phase product N-Acylated Product purification->product 5. Purify

Caption: Workflow for the N-acylation of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) or another suitable non-nucleophilic base.

  • Acylation: Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acylated derivative.[8]

Causality Behind Experimental Choices: The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the reaction without competing with the amino group of the substrate. Anhydrous conditions are necessary to prevent the hydrolysis of the acid chloride. The aqueous workup steps are designed to remove the base and any unreacted acid chloride or resulting carboxylic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

To introduce aryl or heteroaryl moieties, the thiophene ring must first be functionalized with a halide, typically bromine or iodine. This can be achieved via a Sandmeyer-type reaction on the amino group. The resulting halide can then participate in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow reagents Brominated Thiophene Derivative Arylboronic Acid (1.2 eq) Base (e.g., K₂CO₃, Cs₂CO₃) reaction Heat at 80-100°C Inert Atmosphere Monitor by TLC/LC-MS reagents->reaction 1. Combine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., Dioxane/H₂O) catalyst->reaction 2. Add workup Aqueous Workup: 1. Cool to RT 2. Dilute with H₂O 3. Extract with organic solvent reaction->workup 3. Reaction complete purification Purification: Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography workup->purification 4. Isolate organic phase product Biaryl Product purification->product 5. Purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling of a brominated thiophene derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the brominated thiophene derivative (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere.[9][10]

  • Reaction: Heat the mixture to 80-110°C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired biaryl compound.[11]

Trustworthiness of the Protocol: This protocol is a well-established and reliable method for the formation of C-C bonds.[10] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The choice of base, solvent, and catalyst/ligand system may need to be optimized for specific substrates to achieve high yields.

Application in Drug Discovery: Case Studies

The versatility of the Methyl 3-amino-5-tert-butylthiophene-2-carboxylate scaffold is best illustrated through its application in the development of targeted therapeutics.

Case Study 1: Polo-like Kinase 1 (PLK1) Inhibitors for Hepatocellular Carcinoma

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[3] Overexpression of PLK1 is observed in a wide range of human cancers, including hepatocellular carcinoma (HCC), and is often associated with poor prognosis.[3][12] This makes PLK1 an attractive target for anticancer drug development.

Derivatives of 2-aminothiophenes have been successfully developed as potent and selective PLK1 inhibitors.[2][13] The core thiophene scaffold serves as an excellent anchor to position key pharmacophoric elements within the ATP-binding pocket of the kinase.

PLK1 Signaling Pathway in Cancer

PLK1_Pathway cluster_nucleus Nucleus PLK1 PLK1 APC_C APC/C PLK1->APC_C Activates Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Apoptosis Apoptosis PLK1->Apoptosis Inhibits CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->PLK1 Activates Separase Separase APC_C->Separase Activates Cohesin Cohesin Separase->Cohesin Cleaves PLK1_Inhibitor Thiophene-based PLK1 Inhibitor PLK1_Inhibitor->PLK1 PLK1_Inhibitor->Apoptosis Induces

Caption: Simplified PLK1 signaling pathway in mitosis and its inhibition by a thiophene-based inhibitor.

A hypothetical drug discovery workflow starting from Methyl 3-amino-5-tert-butylthiophene-2-carboxylate could involve an initial N-acylation followed by further modifications to optimize binding to PLK1. The tert-butyl group could occupy a hydrophobic pocket, while the acylated amino group and the ester (or a derivative thereof) could form hydrogen bonds with the hinge region of the kinase.

Case Study 2: Positive Allosteric Modulators (PAMs) of the GLP-1 Receptor

The glucagon-like peptide-1 receptor (GLP-1R) is a class B GPCR that plays a central role in glucose homeostasis.[14] Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates insulin secretion in a glucose-dependent manner, making it a key target for the treatment of type 2 diabetes.[4][7] While several injectable peptide agonists are on the market, the development of orally bioavailable small-molecule drugs targeting GLP-1R has been challenging.

Positive allosteric modulators (PAMs) offer an alternative therapeutic strategy. PAMs bind to a site on the receptor distinct from the endogenous ligand binding site and enhance the receptor's response to the natural agonist.[15][16] 2-Aminothiophene derivatives have recently emerged as a promising new class of GLP-1R PAMs.[14]

Mechanism of GLP-1R Positive Allosteric Modulation

GLP1R_PAM_Mechanism cluster_cell_membrane Cell Membrane GLP1R GLP-1 Receptor G_Protein G Protein GLP1R->G_Protein Activates GLP1 GLP-1 GLP1->GLP1R Binds PAM 2-Aminothiophene PAM PAM->GLP1R Binds (Allosteric Site) PAM->G_Protein Enhances Coupling AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Insulin_Secretion Insulin Secretion cAMP->Insulin_Secretion Stimulates

Caption: Mechanism of action of a 2-aminothiophene-based GLP-1R positive allosteric modulator (PAM).

The development of a GLP-1R PAM from Methyl 3-amino-5-tert-butylthiophene-2-carboxylate would involve synthetic modifications to optimize its binding to the allosteric site of the receptor. The small, drug-like nature of these thiophene derivatives makes them attractive candidates for the development of orally available therapies for type 2 diabetes.[4][7]

Conclusion and Future Perspectives

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate represents a highly valuable and versatile building block in modern drug discovery. Its ready availability, straightforward derivatization, and the proven track record of the 2-aminothiophene scaffold in generating bioactive molecules make it an essential tool for medicinal chemists. The case studies presented here, targeting both a well-established oncology target and a key metabolic receptor, underscore the broad applicability of this scaffold. As our understanding of disease biology continues to grow, the strategic use of such privileged scaffolds will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

References

  • Polo-like kinase 1, a new therapeutic target in hepatocellular carcinoma. World Journal of Gastroenterology. [Link]

  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. National Institutes of Health. [Link]

  • Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. PubChem. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. National Institutes of Health. [Link]

  • RB/PLK1-dependent induced pathway by SLAMF3 expression inhibits mitosis and control hepatocarcinoma cell proliferation. Oncotarget. [Link]

  • The Crucial Role of Thiophene Intermediates in Drug Discovery. Angene. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Design, synthesis and evaluation of novel cycloalkylthiophene-based aminopyrimidine derivatives as potent PLK1 inhibitors. PubMed. [Link]

  • Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. RHENIUM BIO SCIENCE. [Link]

  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed. [Link]

  • Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening. National Institutes of Health. [Link]

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

  • Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor. PLOS One. [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. National Institutes of Health. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. National Institutes of Health. [Link]

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... ResearchGate. [Link]

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Application

Application of Aminothiophenes as Kinase Inhibitor Precursors: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Aminothiophene Scaffold in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminothiophene Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a well-established driver of cancer and other proliferative diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1] Within the vast chemical space of potential inhibitors, the 2-aminothiophene scaffold has been identified as a "privileged" structure.[2][3] This designation stems from its recurring presence in a multitude of biologically active compounds and its synthetic tractability, which allows for the generation of diverse chemical libraries.[2][3] The inherent physicochemical properties of the aminothiophene core, coupled with its capacity for substitution at multiple positions, provide a robust framework for optimizing potency, selectivity, and pharmacokinetic profiles of kinase inhibitors.[2][3] This guide provides a comprehensive overview of the synthesis of aminothiophene precursors, their elaboration into potent kinase inhibitors, and detailed protocols for their biological evaluation.

Part 1: Synthesis of Aminothiophene Precursors via the Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[4] The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization.[5]

Causality Behind Experimental Choices in the Gewald Reaction

The choice of reactants and conditions for the Gewald reaction is critical for achieving high yields and purity of the desired aminothiophene precursor.

  • Carbonyl Compound: The nature of the ketone or aldehyde determines the substitution pattern at the 4- and 5-positions of the thiophene ring. Sterically hindered ketones may require longer reaction times or more forcing conditions.

  • Active Methylene Nitrile: The choice between malononitrile and ethyl cyanoacetate influences the substituent at the 3-position (a nitrile or an ester group, respectively). This is a key handle for further synthetic modifications.

  • Base: A variety of bases can be employed, with secondary amines like morpholine or piperidine being common choices.[6] The base acts as a catalyst for the initial Knoevenagel condensation.[6] Recent advancements have introduced the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, which can improve reaction rates and yields.[6]

  • Solvent: The reaction is often carried out in polar aprotic solvents like ethanol, methanol, or dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction efficiency.

  • Temperature: The reaction is typically performed at elevated temperatures, often under reflux. Microwave irradiation has been shown to significantly accelerate the reaction, leading to higher yields in shorter times, aligning with the principles of green chemistry.[7]

Experimental Protocol: Gewald Synthesis of a Tetrahydrobenzo[b]thiophene Precursor

This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common precursor for various kinase inhibitors.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • Add morpholine (0.1 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[2]

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting the Gewald Reaction
Problem Possible Cause Solution
Low or no product formation Inactive reagents, insufficient heating, or incorrect stoichiometry.Check the purity of reactants. Ensure adequate heating and reaction time. Verify the stoichiometry of all components.
Formation of byproducts Side reactions due to prolonged heating or incorrect base concentration.Optimize reaction time using TLC monitoring. Adjust the amount of base. Consider using a milder base or a catalytic system.[6]
Difficulty in product isolation Product is soluble in the reaction solvent.Cool the reaction mixture in an ice bath for a longer duration. If the product remains in solution, remove the solvent under reduced pressure and attempt crystallization from a different solvent system.

Part 2: Elaboration of Aminothiophenes into Thienopyrimidine Kinase Inhibitors

The 2-aminothiophene core is a versatile synthon for the construction of various heterocyclic systems, with thieno[2,3-d]pyrimidines being a prominent class of kinase inhibitors.[8] The amino and adjacent ester or nitrile groups on the thiophene ring provide the necessary functionalities for cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol outlines the conversion of an aminothiophene precursor to a thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Formamide

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol) and an excess of formamide in a round-bottom flask.

  • Heat the mixture to 180-200 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Dry the purified thieno[2,3-d]pyrimidin-4(3H)-one and characterize it by spectroscopic methods.

Further functionalization of the thienopyrimidine core, for instance, through chlorination of the 4-oxo position followed by nucleophilic substitution, allows for the introduction of various side chains to modulate the inhibitor's potency and selectivity.[9]

Part 3: Biological Evaluation of Aminothiophene-Based Kinase Inhibitors

The biological activity of the synthesized compounds is assessed through in vitro kinase inhibition assays to determine their potency (typically as IC50 values) and selectivity against a panel of kinases.

Data Presentation: Kinase Inhibition Profile of Representative Aminothiophene-Based Inhibitors

The following table summarizes the inhibitory activities of several aminothiophene-derived kinase inhibitors against their primary targets.

Compound Scaffold Target Kinase IC50 (nM) Reference
ThienopyrimidineFLT332,435
ThienopyrroleVEGFR-2126
PyrrolothienopyrimidineVEGFR-275[10]
ThienopyrimidinePI3Kα9,470[9]
ThienopyrimidineEGFRVaries[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include positive controls (DMSO only, 100% kinase activity) and negative controls (no kinase or a known potent inhibitor, 0% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Dispense the kinase/substrate mix into all wells.

    • Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the average luminescence from the positive control wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Kinase Inhibition Assays
Problem Possible Cause Solution
High background signal Compound interference with the detection system (e.g., luciferase inhibition). Compound aggregation.Run a counter-screen with the compound and detection reagents in the absence of the kinase.[11] Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[11]
Variable IC50 values Inconsistent ATP concentration. Reaction time outside the linear range. Inconsistent enzyme concentration.Use a consistent and well-defined ATP concentration, ideally near the Km.[12] Determine the linear range of the kinase reaction through a time-course experiment.[12] Use a consistent and validated enzyme concentration.[12]
No inhibition observed Inactive compound. Low compound concentration. High ATP concentration masking competitive inhibition.Verify the identity and purity of the compound. Test a wider range of compound concentrations. Lower the ATP concentration to be closer to the Km of the kinase.[12][13]

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK Binds and activates P1 Phosphorylated Downstream Protein RTK->P1 Phosphorylates P2 Further Signaling Proteins P1->P2 TF Transcription Factor P2->TF Cellular_Response Cell Proliferation, Angiogenesis, Survival TF->Cellular_Response Regulates gene expression for Aminothiophene_Inhibitor Aminothiophene-based Kinase Inhibitor Aminothiophene_Inhibitor->RTK Inhibits ATP binding site

Caption: General mechanism of action of aminothiophene-based kinase inhibitors.

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Gewald Gewald Reaction: Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Aminothiophene Aminothiophene Precursor Gewald->Aminothiophene Cyclization Cyclization/ Functionalization Aminothiophene->Cyclization Final_Inhibitor Final Kinase Inhibitor Cyclization->Final_Inhibitor Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Final_Inhibitor->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR SAR->Cyclization Iterative Optimization

Caption: Workflow for the development of aminothiophene-based kinase inhibitors.

Conclusion

The 2-aminothiophene scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic accessibility via the robust Gewald reaction, coupled with the potential for diverse functionalization, allows for the systematic exploration of structure-activity relationships. The protocols and insights provided in this guide are intended to empower researchers in the field of drug discovery to effectively utilize aminothiophenes as precursors for the next generation of targeted therapeutics.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for CDK19 kinase assays. BenchChem.
  • Al-Warhi, T., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3328.
  • BenchChem. (2025). The Versatile 2-Aminothiophene Scaffold: A Technical Guide for Medicinal Chemists. BenchChem.
  • El-Gamal, M. I., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(16), 4955.
  • Bihrer, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753.
  • Al-Warhi, T., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1753.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013.
  • Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(18), 2003-2008.
  • Tighadouini, S., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114577.
  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • El-Sayed, N. N. E. (2014). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1-25.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. BenchChem.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Tighadouini, S., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 534-557.
  • Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3374.
  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • ResearchGate. (2025). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • Smith, A. M., et al. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(11), 1465.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013.
  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology.
  • ResearchGate. (n.d.). The IC50 heatmap of common control kinase inhibitors against over 200....
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Scifinder. (n.d.). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets.
  • Sigma-Aldrich. (2011). Selectivity of kinase inhibitor fragments. Sigma-Aldrich.

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate for Advanced Drug Discovery

Abstract Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group ortho to an ester and a b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group ortho to an ester and a bulky tert-butyl group conferring favorable pharmacokinetic properties, makes it an ideal starting material for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of key derivatization strategies, focusing on the synthesis of thieno[3,2-d]pyrimidines and other valuable analogues. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and ground the discussion in authoritative scientific literature.

Introduction: The Thiophene Scaffold in Modern Drug Design

The 2-aminothiophene scaffold is a privileged structure in drug discovery, serving as a versatile precursor for a multitude of biologically active compounds. The subject of this guide, Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, is particularly valuable. The strategic placement of the amino and ester groups facilitates cyclocondensation reactions to form fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines.

Thieno[3,2-d]pyrimidines are bioisosteres of purines, the fundamental components of DNA and RNA, allowing them to interact with a wide range of biological targets.[1][2] This structural mimicry has led to the development of potent drug candidates with diverse therapeutic applications, including:

  • Anticancer Agents: Acting as kinase inhibitors and apoptosis inducers.[1][3]

  • Antimicrobial Agents: Showing efficacy against drug-resistant bacterial strains.[4]

  • Anti-inflammatory Agents: Including potent inhibitors of enzymes like RIPK2.[5]

  • Antimalarial Agents: Demonstrating activity against both erythrocytic and hepatic stages of Plasmodium.[6]

This document serves as a practical guide for researchers, providing robust protocols for transforming this versatile thiophene building block into novel molecular entities with therapeutic potential.

Physicochemical Profile of the Starting Material

A thorough understanding of the starting material is critical for reaction design and safety.

PropertyValueSource
IUPAC Name methyl 3-amino-5-tert-butylthiophene-2-carboxylate[7]
Molecular Formula C₁₀H₁₅NO₂S[7]
Molecular Weight 213.30 g/mol [7]
CAS Number 175137-03-8[7]
Appearance Solid[8]
SMILES CC(C)(C)C1=CC(=C(S1)C(=O)OC)N[7]

Safety Information: This compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used at all times.

Core Derivatization Strategy I: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

The most prominent application of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is its conversion into the thieno[3,2-d]pyrimidine core. This is typically achieved via a cyclocondensation reaction where a one-carbon unit is introduced to bridge the amino and ester functionalities, followed by ring closure.

Mechanistic Rationale

The reaction proceeds in two key stages. First, the nucleophilic 3-amino group reacts with an electrophilic one-carbon source (e.g., formamide, orthoformates, or N,N-dimethylformamide dimethyl acetal). This forms an intermediate that, upon heating, undergoes intramolecular cyclization via nucleophilic attack of the newly formed amide/amidine nitrogen onto the ester carbonyl. Subsequent elimination of methanol yields the stable, fused pyrimidinone ring system.

Experimental Workflow: Two-Step Synthesis via DMF-DMA

This protocol utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive dimethylaminomethylidene intermediate, which is then cyclized with a primary amine. This method offers high yields and versatility for introducing substituents at the N-3 position of the pyrimidinone ring.[9]

Thienopyrimidine Synthesis Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Start Methyl 3-amino-5-tert- butylthiophene-2-carboxylate Reagent1 DMF-DMA EtOH, MW, 100 °C Start->Reagent1 Intermediate Methyl 3-{[(1E)-(dimethylamino) methylidene]amino} intermediate Reagent1->Intermediate Reagent2 Primary Amine (R-NH₂) Reflux Intermediate->Reagent2 Product N-3 Substituted 6-tert-butylthieno[3,2-d] pyrimidin-4(3H)-one Reagent2->Product Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Binding (+ R₂NH) Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (- HB⁺X⁻) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Thieno[2,3-d]pyrimidines from Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has rendered thieno[2,3-d]pyrimidine derivatives a privileged scaffold, leading to a vast array of compounds with significant therapeutic potential. These molecules have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][2][3][4][5] Their role as kinase inhibitors, in particular, has made them a focal point in the development of targeted cancer therapies.[3][6]

This guide provides an in-depth exploration of the primary synthetic routes to thieno[2,3-d]pyrimidines, starting from versatile 2-aminothiophene precursors. We will dissect the strategic considerations behind each pathway, provide detailed, field-proven protocols, and offer comparative data to assist researchers in selecting the optimal methodology for their specific synthetic targets.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and adaptable strategy for constructing the thieno[2,3-d]pyrimidine core involves a two-stage process. First, a polysubstituted 2-aminothiophene is synthesized. This intermediate then undergoes a cyclization reaction, or annulation, to build the fused pyrimidine ring. This modular approach allows for extensive diversification at both the thiophene and pyrimidine rings.

G cluster_0 Stage 1: Thiophene Synthesis cluster_1 Stage 2: Pyrimidine Annulation A Ketone/Aldehyde + Active Methylene Compound + Sulfur B Gewald Reaction A->B C Substituted 2-Aminothiophene B->C E Ring Closure C->E Key Intermediate D Cyclization Reagent (e.g., Formamide, Formic Acid) D->E F Thieno[2,3-d]pyrimidine Core E->F caption General workflow for Thieno[2,3-d]pyrimidine synthesis.

Caption: General workflow for Thieno[2,3-d]pyrimidine synthesis.

Part I: The Gateway Intermediate: Synthesizing 2-Aminothiophenes via the Gewald Reaction

The Gewald three-component reaction stands as the most efficient and widely utilized method for accessing substituted 2-aminothiophenes.[7][8] This one-pot synthesis combines a ketone or aldehyde, an active methylene compound (typically an α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[9][10]

The Causality Behind the Components:

  • Base (e.g., Morpholine, Triethylamine, Piperidine): The base is crucial for deprotonating the active methylene compound, generating a carbanion. This carbanion initiates a Knoevenagel condensation with the carbonyl compound.[9][11]

  • Elemental Sulfur (S₈): Sulfur acts as the source for the thiophene ring's sulfur atom. It adds to the intermediate formed after the Knoevenagel condensation.

  • Active Methylene Compound: The electron-withdrawing group (e.g., -CN, -COOEt) on this component is essential. It acidifies the adjacent methylene protons, facilitating the initial condensation, and becomes a key functional handle for the subsequent pyrimidine ring formation.

Reaction Mechanism: The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield the aromatic 2-aminothiophene.[9][11]

Gewald_Mechanism start Ketone + α-Cyanoester knoevenagel Knoevenagel Condensation Base start->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_add Sulfur Addition Michael-type intermediate1->sulfur_add intermediate2 Thiolate Intermediate sulfur_add->intermediate2 cyclization Intramolecular Cyclization Ring Closure intermediate2->cyclization intermediate3 Non-aromatic Thiophene cyclization->intermediate3 tautomerization Tautomerization Aromatization intermediate3->tautomerization product 2-Aminothiophene tautomerization->product caption Mechanism of the Gewald aminothiophene synthesis.

Caption: Mechanism of the Gewald aminothiophene synthesis.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[4]

This protocol provides a robust method for creating a common 2-aminothiophene precursor.

Materials and Reagents:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine

  • Ethanol (absolute)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol or methanol)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclohexanone (0.1 mol, 9.82 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) in ethanol (60 mL).

  • Base Addition: While stirring the mixture at room temperature, slowly add morpholine (0.1 mol, 8.71 g) dropwise over 10-15 minutes. The addition is often mildly exothermic.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the title compound as a crystalline solid.

Part II: Annulation of the Pyrimidine Ring

With the 2-aminothiophene precursor in hand, the next critical stage is the construction of the fused pyrimidine ring. The choice of cyclization reagent is dictated by the functional group at the C3-position of the thiophene and the desired substitution pattern on the final thieno[2,3-d]pyrimidine.

Method A: Cyclization from 2-Amino-3-cyanothiophenes

This is one of the most direct routes, leveraging the reactivity of the nitrile group.

  • Route A1: Reaction with Formic Acid: Refluxing the 2-amino-3-cyanothiophene with formic acid is a classic method that typically proceeds through hydrolysis of the nitrile to a carboxamide, followed by cyclization to yield the thieno[2,3-d]pyrimidin-4(3H)-one .[3]

  • Route A2: Reaction with DMF-DMA and an Amine (Dimroth Rearrangement): This powerful two-step sequence offers great versatility.

    • The 2-aminothiophene reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive N,N-dimethylformamidine intermediate.[2][12]

    • This intermediate is then heated with a primary amine (e.g., aniline). This triggers a Dimroth rearrangement, where the amine displaces the dimethylamine and cyclizes to form a 4-substituted-amino-thieno[2,3-d]pyrimidine .[12]

Cyclization_Cyanothiophene cluster_0 Route A1 cluster_1 Route A2 start 2-Amino-3-cyanothiophene reagent1 Formic Acid start->reagent1 Hydrolysis & Cyclization reagent2 1. DMF-DMA 2. R-NH₂ start->reagent2 Amidine Formation & Dimroth Rearrangement product1 Thieno[2,3-d]pyrimidin-4(3H)-one reagent1->product1 product2 4-(Substituted-amino)- thieno[2,3-d]pyrimidine reagent2->product2 caption Cyclization pathways from 2-Amino-3-cyanothiophenes.

Caption: Cyclization pathways from 2-Amino-3-cyanothiophenes.

Method B: Cyclization from 2-Amino-3-alkoxycarbonylthiophenes (Esters)

When the C3-position is an ester, different cyclization partners are required.

  • Route B1: Reaction with Formamide: Heating the 2-aminothiophene ester with an excess of formamide is a straightforward method to produce the thieno[2,3-d]pyrimidin-4(3H)-one .[13] The formamide serves as both the solvent and the source of the C2 and N3 atoms of the pyrimidine ring.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[9][14]thieno[2,3-d]pyrimidin-4(3H)-one[13][14]

This protocol exemplifies the cyclization of a 2-aminothiophene ester.

Materials and Reagents:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)

  • Formamide

  • High-temperature thermometer and heating mantle

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: Place the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol, 12.6 g) in a 100 mL round-bottom flask.

  • Reagent Addition: Add an excess of formamide (40 mL).

  • Reaction: Heat the mixture to 180-190 °C and maintain this temperature for 4-5 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Isolation: Pour the cooled mixture into water (100 mL) and stir. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield the target compound.[14]

Strategic Diversification: Post-Cyclization Modifications

A common strategy in drug development is the late-stage functionalization of the core scaffold. The thieno[2,3-d]pyrimidin-4(3H)-one is an excellent platform for such modifications.

Conversion to 4-Chloro Intermediate: The 4-oxo group can be converted into a 4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr). This conversion is typically achieved by heating the 4-oxo compound with phosphoryl chloride (POCl₃), often with a catalytic amount of DMF.[13][15]

Nucleophilic Substitution: The resulting 4-chloro-thieno[2,3-d]pyrimidine is highly reactive towards nucleophiles. Reacting it with various primary or secondary amines allows for the facile synthesis of a large library of 4-amino-thieno[2,3-d]pyrimidine derivatives, which are frequently explored for biological activity.[15]

Comparative Summary of Synthetic Routes

Starting AminothiopheneCyclization Reagent(s)Resulting Product CoreTypical ConditionsAdvantagesConsiderations
2-Amino-3-cyano Formic AcidThieno[2,3-d]pyrimidin-4(3H)-oneRefluxSimple, one-step, readily available reagent.Can require harsh acidic conditions.
2-Amino-3-cyano 1. DMF-DMA2. Primary Amine (R-NH₂)4-(R-amino)-thieno[2,3-d]pyrimidineStep 1: 70°CStep 2: RefluxHigh yielding, versatile for introducing diverse amines.[12]Two-step process.
2-Amino-3-carboxylate FormamideThieno[2,3-d]pyrimidin-4(3H)-one180-190 °CDirect, uses inexpensive reagents.High temperatures required.
2-Amino-3-carboxamide Triethyl OrthoformateThieno[2,3-d]pyrimidin-4(3H)-oneRefluxMild conditions.Reagent is more expensive than formamide.
Thieno[2,3-d]pyrimidin-4(3H)-one 1. POCl₃2. Amine (R₂NH)4-(R₂N)-thieno[2,3-d]pyrimidineStep 1: RefluxStep 2: VariesExcellent for library synthesis, broad amine scope.[15]POCl₃ is corrosive and moisture-sensitive.

Conclusion

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors is a robust and highly flexible strategy central to medicinal chemistry. The Gewald reaction provides a powerful entry point to the requisite thiophene intermediates, while subsequent cyclization reactions—notably those involving formamide, formic acid, or the DMF-DMA/Dimroth rearrangement sequence—offer diverse pathways to the final heterocyclic core. By understanding the causality behind each reaction and leveraging post-cyclization modifications, researchers can efficiently generate extensive libraries of these valuable compounds for drug discovery and development.

References

  • Guo, T. et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • El-Gamal, M. I. et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. Available from: [Link]

  • Kaur, R. et al. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 157, 1092-1116.
  • Hafez, H. N. et al. (2008). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 13(8), 1834-1852. Available from: [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Reddy, T. S. et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.
  • Puterová, Z. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]

  • Anonymous. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Guo, T. et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.
  • Abdel-rahman, L. H. et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(23), 7136. Available from: [Link]

  • Ogura, H. et al. (1981). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 101(10), 903-910. Available from: [Link]

  • Wang, Y. et al. (2018). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(2), 429-441. Available from: [Link]

  • Al-Ostath, A. et al. (2023). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8045. Available from: [Link]

  • Abdel-rahman, L. H. et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available from: [Link]

  • N'guessan, A. K. et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. Available from: [Link]

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Method

Mastering the Molecule: A Senior Scientist's Guide to the Analytical Characterization of Aminothiophene Products

Abstract Aminothiophenes are a cornerstone of medicinal chemistry and materials science, with their derivatives showing a wide range of biological activities and functional properties.[1][2] The precise and comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminothiophenes are a cornerstone of medicinal chemistry and materials science, with their derivatives showing a wide range of biological activities and functional properties.[1][2] The precise and comprehensive characterization of these molecules is paramount for ensuring purity, confirming structure, and understanding their behavior in various applications. This guide provides an in-depth exploration of the essential analytical techniques for the structural elucidation and purity assessment of aminothiophene products. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to offer expert insights into the rationale behind methodological choices, ensuring robust and reliable characterization.

Introduction: The Significance of Aminothiophenes

The aminothiophene scaffold is a privileged structure in drug discovery, forming the core of compounds with antimicrobial, anti-inflammatory, analgesic, and antitumor activities.[1][3] Furthermore, their unique electronic properties make them valuable in the development of novel organic materials. The efficacy and safety of aminothiophene-based pharmaceuticals, as well as the performance of related materials, are directly linked to their chemical integrity. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal characterization.

This application note details a suite of analytical techniques, providing not only step-by-step protocols but also the underlying principles and strategic considerations for their application in characterizing aminothiophene products.

The Analytical Toolkit: A Multi-Technique Approach

No single analytical technique can provide a complete picture of an aminothiophene product. A comprehensive characterization relies on the synergistic use of several spectroscopic and chromatographic methods. The choice of techniques and the specific experimental parameters are dictated by the properties of the molecule and the information sought.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Synthesis Aminothiophene Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure XRay X-Ray Crystallography (If crystalline) Purification->XRay Absolute Structure MS Mass Spectrometry (EI, ESI, HRMS) NMR->MS Confirm Molecular Weight FTIR FTIR Spectroscopy MS->FTIR Functional Groups HPLC HPLC/UPLC (Purity & Quantification) FTIR->HPLC Assess Purity

Caption: Integrated workflow for aminothiophene characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For aminothiophenes, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the substitution pattern on the thiophene ring and the nature of the amino group substituents.

Key Considerations for NMR Analysis of Aminothiophenes
  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but for less soluble compounds or to observe exchangeable protons (e.g., -NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable.[4] The chemical shifts of the NH₂ protons can vary significantly with solvent and concentration.

  • Proton (¹H) NMR: The aromatic protons on the thiophene ring typically appear in the range of δ 6.0-8.5 ppm. The chemical shift is influenced by the electronic nature of the substituents. The protons of the amino group can be broad and their chemical shift is concentration-dependent. In DMSO-d₆, NH₂ protons are often observed as a distinct singlet.[5]

  • Carbon (¹³C) NMR: The carbon atoms of the thiophene ring resonate in the aromatic region (δ 100-150 ppm). The carbons attached to the sulfur and nitrogen atoms have characteristic chemical shifts that are invaluable for confirming the core structure.

  • 2D NMR Techniques: For complex aminothiophene derivatives, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals.

Protocol: ¹H and ¹³C NMR of a 2-Aminothiophene Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified aminothiophene product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR.

    • Shim the instrument to obtain optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Typical NMR Data for a Substituted 2-Aminothiophene
Nucleus Typical Chemical Shift Range (ppm)
¹H (Thiophene ring)6.0 - 8.5
¹H (-NH₂)5.0 - 9.0 (solvent dependent)
¹³C (Thiophene ring)100 - 150
¹³C (Carbonyl, if present)160 - 200

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the synthesized aminothiophene and can provide valuable structural information through fragmentation patterns.

Ionization Techniques for Aminothiophenes
  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can serve as a "fingerprint" for the molecule, aiding in structural confirmation.[4]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and less volatile compounds. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.[6]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound.[7]

Protocol: ESI-MS and HRMS of an Aminothiophene Product
  • Sample Preparation: Prepare a dilute solution of the aminothiophene product (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.[8]

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Interpretation:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • For HRMS data, use the accurate mass to calculate the elemental composition and compare it with the expected formula.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Products

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For aminothiophene products, reverse-phase HPLC (RP-HPLC) is the most common method for determining purity and quantifying the final product.

Method Development Considerations for Aminothiophenes
  • Column Selection: A C18 column is a versatile and common choice for the separation of aminothiophene derivatives.[9][10]

  • Mobile Phase: A mixture of acetonitrile or methanol and water is typically used as the mobile phase.[9][11] The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape for basic compounds like aminothiophenes.[11]

  • Detection: UV-Vis detection is widely used, as the thiophene ring and any additional chromophores absorb UV light. The detection wavelength should be set at the λₘₐₓ of the target compound to ensure maximum sensitivity.

Protocol: RP-HPLC Purity Analysis of an Aminothiophene
  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, starting with a lower percentage of acetonitrile and gradually increasing it.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the pure compound.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the aminothiophene product in the mobile phase.

    • Create a series of dilutions to establish a calibration curve if quantification is required.

  • Analysis and Data Processing:

    • Inject the sample and standards.

    • Integrate the peak areas to determine the purity of the product (expressed as a percentage of the total peak area).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For aminothiophenes, FTIR is used to confirm the presence of key functional groups such as N-H, C=O, C-N, and C-S bonds.

Characteristic FTIR Absorptions for Aminothiophenes
  • N-H Stretching: The amino group typically shows one or two bands in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.

  • C=O Stretching: If the aminothiophene derivative contains a carbonyl group (e.g., an amide or ketone), a strong absorption band will be present in the range of 1630-1750 cm⁻¹.[5]

  • C=C Stretching (Aromatic): The thiophene ring will exhibit characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[12][13]

  • C-S Stretching: The C-S bond in the thiophene ring gives rise to absorptions in the fingerprint region, typically around 600-800 cm⁻¹.[12]

Protocol: FTIR Analysis of an Aminothiophene Product
  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the prepared sample in the FTIR spectrometer.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands and correlate them to the functional groups expected in the aminothiophene structure.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H (amine)3200 - 3500
C-H (aromatic)3000 - 3100
C=O (carbonyl)1630 - 1750
C=C (thiophene ring)1400 - 1600
C-S (thiophene ring)600 - 800

X-ray Crystallography: The Definitive Structure

For aminothiophene products that can be obtained as single crystals of suitable quality, X-ray crystallography provides the unambiguous determination of the molecular structure in the solid state.[14] This technique yields precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.[15][16][17]

The Crystallography Process
  • Crystal Growth: This is often the most challenging step and involves slowly growing a single, well-ordered crystal from a solution of the purified aminothiophene.[18]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[16][18]

  • Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.[18]

XRay_Workflow Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray crystallography analysis.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical formula of the synthesized aminothiophene. For a pure compound, the experimentally determined percentages should be in close agreement (typically within ±0.4%) with the calculated values.

Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the highly purified and dried aminothiophene product is required.

  • Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured.

  • Calculation: The weight percentages of C, H, N, and S are calculated and compared to the theoretical values for the proposed molecular formula.

Conclusion

The robust characterization of aminothiophene products is a critical undertaking that underpins their successful application in research and development. By employing a synergistic combination of NMR, mass spectrometry, HPLC, FTIR, and, where possible, X-ray crystallography and elemental analysis, researchers can confidently establish the structure, purity, and identity of these valuable compounds. This guide provides the foundational knowledge and practical protocols to empower scientists to achieve comprehensive and reliable analytical results.

References

  • Crystal and Molecular Structures of Two 2-Aminothiophene Deriv
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Application

Application Note: Unambiguous NMR Assignment of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Introduction Thiophene derivatives are foundational scaffolds in a multitude of pharmacologically active compounds and advanced functional materials.[1] Their electronic properties and substitution patterns critically in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene derivatives are foundational scaffolds in a multitude of pharmacologically active compounds and advanced functional materials.[1] Their electronic properties and substitution patterns critically influence their biological activity and material characteristics. A precise and unambiguous structural elucidation is therefore paramount. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a polysubstituted thiophene with potential applications as a versatile building block. This application note provides a comprehensive guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of this molecule. We will delve into the rationale behind chemical shift predictions and outline a systematic workflow employing one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to achieve a self-validating and definitive structural confirmation.

Predicted NMR Profile: Understanding Substituent Effects

The chemical shifts in NMR spectroscopy are exquisitely sensitive to the electronic environment of each nucleus.[1] The structure of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate features a thiophene ring with three distinct substituents: an electron-donating amino group (-NH₂), a bulky electron-donating tert-butyl group (-C(CH₃)₃), and an electron-withdrawing methyl carboxylate group (-COOCH₃). The interplay of these groups dictates the final chemical shifts.

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group at the C3 position will significantly shield the thiophene ring, causing an upfield shift (lower ppm) for the ring carbons and the single ring proton, particularly those ortho and para to it.

  • tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is weakly electron-donating and will have a minor shielding effect on the ring. Its primary NMR signature is a strong, sharp singlet in the ¹H spectrum integrating to nine protons, and two distinct signals in the ¹³C spectrum for the quaternary and methyl carbons.[2][3]

  • Methyl Carboxylate Group (-COOCH₃): This electron-withdrawing group will deshield the carbon it is attached to (C2) and, to a lesser extent, other atoms in the conjugated system. The methyl protons and carbon will exhibit characteristic chemical shifts.[4][5][6]

Based on these principles and data from related substituted thiophenes, we can predict the approximate chemical shifts for the molecule dissolved in a standard solvent like deuterated chloroform (CDCl₃).[1][7][8][9]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm. The numbering scheme for the molecule is provided below.

Chemical structure of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate with atom numbering

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H46.0 - 6.5Singlet (s)1HThiophene ring proton, significantly shielded by the adjacent amino group at C3.
NH₂5.0 - 6.0Broad (br s)2HAmino protons; chemical shift can be variable and concentration-dependent. May exchange with D₂O.
O-CH₃3.7 - 3.9Singlet (s)3HMethyl ester protons, deshielded by the adjacent oxygen atom.[5]
C(CH₃)₃1.2 - 1.5Singlet (s)9HNine equivalent protons of the tert-butyl group, appearing as a prominent singlet.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Carbon LabelPredicted δ (ppm)DEPT-135Rationale
C=O165 - 170NoneCarbonyl carbon of the ester group.
C3155 - 160NoneThiophene carbon attached to the amino group; strongly deshielded by the nitrogen but shielded by resonance effects.
C5150 - 155NoneThiophene carbon attached to the tert-butyl group.
C2105 - 115NoneThiophene carbon attached to the carboxylate group.
C4100 - 110CHThiophene carbon bonded to H4, shielded by the amino group at C3.
O-CH₃50 - 55CH₃Methyl ester carbon.
C (CH₃)₃30 - 35NoneQuaternary carbon of the tert-butyl group.[3]
C(C H₃)₃28 - 32CH₃Methyl carbons of the tert-butyl group.[2][3]

Experimental Protocol for Unambiguous Assignment

A self-validating assignment requires a suite of NMR experiments. The logical flow from sample preparation to final structure confirmation is crucial.[1]

Sample Preparation
  • Purity: Ensure the sample of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is of high purity (>95%) to avoid misleading signals from impurities.

  • Solvent: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Other solvents like DMSO-d₆ can be used, but chemical shifts will vary due to solvent effects.[10][11][12]

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Acquire the following spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR: A standard single-pulse experiment to obtain the proton spectrum.[1]

  • ¹³C NMR: A proton-decoupled experiment to obtain a spectrum with a single peak for each unique carbon.[1]

  • DEPT-135: Distortionless Enhancement by Polarization Transfer. This experiment helps differentiate carbon types: CH₃ and CH signals will be positive, while CH₂ signals will be negative. Quaternary carbons (C) are absent.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled (typically through 2-3 bonds).[13][14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is key for connecting different fragments of the molecule.[16][17][18]

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Assignment Prep Dissolve 10-20 mg in CDCl3 with TMS & Filter H1 ¹H NMR (Proton Spectrum) Prep->H1 C13 ¹³C NMR (Carbon Spectrum) COSY COSY (H-H Coupling) Assign Final Structure Assignment H1->Assign DEPT DEPT-135 (Carbon Multiplicity) HSQC HSQC (Direct C-H Correlation) C13->Assign HMBC HMBC (Long-Range C-H Correlation) DEPT->Assign COSY->Assign HSQC->Assign HMBC->Assign

Data Interpretation and Correlative Analysis

The power of this protocol lies in using the 2D spectra to build a self-validating molecular map.

// Define nodes for molecular fragments H4 [label="{H4 | δ ~6.2}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="{C4 | δ ~105}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="{C3 | δ ~157}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5 [label="{C5 | δ ~152}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="{C2 | δ ~110}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tBu_H [label="{C(CH₃)₃ | δ ~1.3}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tBu_Cq [label="{C(CH₃)₃ | δ ~32}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tBu_CMe [label="{C(CH₃)₃ | δ ~30}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OMe_H [label="{O-CH₃ | δ ~3.8}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OMe_C [label="{O-CH₃ | δ ~52}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO [label="{C=O | δ ~168}", fillcolor="#FBBC05", fontcolor="#202124"];

// HSQC Correlations (1-bond, blue dashed) edge [style=dashed, color="#4285F4", arrowhead=none, label=" HSQC"]; H4 -> C4; tBu_H -> tBu_CMe; OMe_H -> OMe_C;

// HMBC Correlations (multi-bond, green solid) edge [style=solid, color="#34A853", arrowhead=vee, label=" HMBC"]; // From H4 H4 -> C5 [constraint=false]; H4 -> C2; H4 -> C3;

// From tBu_H tBu_H -> tBu_Cq [constraint=false]; tBu_H -> C5; tBu_H -> C4;

// From OMe_H OMe_H -> CO; } DOT Caption: Key 2D NMR correlations for assignment.

  • HSQC Analysis: This is the starting point for connecting the proton and carbon frameworks.

    • The signal at δ ~6.2 ppm in the ¹H spectrum will correlate to the carbon at δ ~105 ppm in the ¹³C spectrum, definitively assigning H4 and C4 .

    • The intense proton singlet at δ ~1.3 ppm will correlate with the carbon signal at δ ~30 ppm, assigning the methyl protons and carbons of the tert-butyl group .

    • The methyl ester proton singlet at δ ~3.8 ppm will correlate with the carbon at δ ~52 ppm, assigning the -OCH₃ group.

  • COSY Analysis: In this specific molecule, with only one, isolated thiophene proton (H4), no H-H couplings on the ring are expected. The COSY spectrum will therefore be simple, showing no cross-peaks involving H4, confirming its isolation.

  • HMBC Analysis: The Key to the Puzzle: The HMBC spectrum provides the long-range correlations that piece the entire structure together.[19][20]

    • From H4 (δ ~6.2 ppm): This proton should show correlations to the carbons two and three bonds away. We expect to see cross-peaks to:

      • C2: The carbon bearing the ester.

      • C3: The carbon bearing the amino group.

      • C5: The carbon bearing the tert-butyl group.

    • From the tert-Butyl Protons (δ ~1.3 ppm): These nine equivalent protons will show key correlations to:

      • C5: The thiophene carbon they are attached to.

      • C4: The adjacent thiophene carbon.

      • The quaternary carbon of the tert-butyl group itself (C (CH₃)₃).

    • From the Methyl Ester Protons (δ ~3.8 ppm): These protons will show a crucial correlation to the carbonyl carbon (C =O), confirming the ester functionality.

By systematically analyzing these correlations, each atom in the molecule can be placed relative to its neighbors, leading to an unambiguous and validated assignment that confirms the predicted structure.

Conclusion

The structural elucidation of novel or complex organic molecules is a cornerstone of chemical research and development. This application note has detailed a systematic and robust methodology for the complete ¹H and ¹³C NMR assignment of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. By combining predictive analysis based on established substituent effects with a comprehensive suite of 1D and 2D NMR experiments, researchers can achieve a high-confidence, self-validating structural assignment. This workflow, centered on the correlative power of HSQC and HMBC experiments, serves as a reliable template for the characterization of other similarly complex substituted heterocycles.

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  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Online] Available at: [Link]

  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Online] Available at: [Link]

  • ResearchGate. Plot of change in Chemical Shift of Methyl Proton on M.P. vs %... [Online] Available at: [https://www.researchgate.net/figure/Plot-of-change-in-Chemical-Shift-of-Methyl-Proton-on-M-P-vs-Composition-of-M-P-with_fig8_268424268]([Link] Proton-on-M-P-vs-Composition-of-M-P-with_fig8_268424268)

  • AOCS. Saturated Fatty Acids and Methyl Esters. [Online] Available at: [Link]

  • ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? [Online] Available at: [Link]

  • SpectraBase. tert-Butyl alcohol - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophen. [Online] Available at: [Link]

  • Study.com. Construct a proton-decoupled C NMR spectrum for tert-butyl alcohol. [Online] Available at: [Link]

  • University of Calgary. Esters. [Online] Available at: [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Online] Available at: [Link]

  • SpectraBase. Acetic acid methyl ester - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link]

  • SpectraBase. Benzo[C]thiophene, octahydro- - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • SpectraBase. Thiophene - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? [Online] Available at: [Link]

  • ACS Publications. NMR Chemical Shifts. [Online] Available at: [Link]

  • Varian. Supporting Information. [Online] Available at: [Link]

  • ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of... [Online] Available at: [Link]

  • ResearchGate. Correlated spectroscopy (COSY) and heteronuclear multiple bond... [Online] Available at: [Link]

  • ResearchGate. Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Online] Available at: [Link]

  • PDB-Dev. 2-Aminothiophenol | C6H7NS | MD Topology | NMR | X-Ray. [Online] Available at: [Link]

  • ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. [Online] Available at: [Link]

  • PubChem. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. [Online] Available at: [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Online] Available at: [Link]

  • RHENIUM BIO SCIENCE. Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. [Online] Available at: [Link]

  • Columbia University. HSQC and HMBC. [Online] Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery.[1] Thiophene-containing compounds are integral scaffolds in a variety of pharmacologically active molecules, valued for their bioisosteric properties and versatile reactivity.[1] Given its reactive amine and ester functional groups, coupled with the thiophene core, this compound serves as a critical building block in the synthesis of novel therapeutic agents. However, its chemical nature also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.

This document provides a comprehensive guide to the safe handling, storage, and disposal of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, grounded in established safety principles and synthesized with practical, field-proven insights.

Hazard Identification and Risk Assessment

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is classified as a hazardous substance.[2] A thorough risk assessment must be conducted before any handling of this compound.

1.1. GHS Classification and Hazard Statements

Based on data for the compound and structurally similar molecules, the following Globally Harmonized System (GHS) classifications should be assumed[2][3]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Warning): Harmful in contact with skin.[2]

  • Acute Toxicity, Inhalation (Warning): Harmful if inhaled.[2]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Warning): May cause respiratory irritation.[2][3]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂SPubChem[2]
Molecular Weight 213.30 g/mol PubChem[2]
Appearance Solid (Assumed)N/A
CAS Number 175137-03-8PubChem[2]

1.3. Toxicological Information

The primary routes of exposure are inhalation, skin contact, and ingestion. The amino group can cause skin and respiratory irritation, while the overall structure may lead to systemic toxicity if absorbed. Thiophene derivatives, while widely used, can have varying toxicological profiles, and caution is always warranted.[4]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

2.1. Engineering Controls

  • Fume Hood: All weighing, handling, and transferring of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[3]

2.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling Methyl 3-amino-5-tert-butylthiophene-2-carboxylate:

  • Eye Protection: Chemical safety goggles or a face shield are required.[6]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[7] Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A lab coat must be worn and kept fastened. For larger quantities, a chemical-resistant apron is recommended.[6]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Start Enter Laboratory Assess_Task Assess Task & Risks Start->Assess_Task Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_PPE Don PPE: 1. Lab Coat 2. Gloves 3. Eye Protection Select_PPE->Don_PPE Work_In_Hood Work in Fume Hood Don_PPE->Work_In_Hood Handle_Chemical Handle Chemical Work_In_Hood->Handle_Chemical Doff_PPE Doff PPE (in order): 1. Gloves 2. Lab Coat 3. Eye Protection Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End Exit Laboratory Wash_Hands->End Storage_Protocol cluster_receipt Receiving cluster_storage Storage Conditions cluster_retrieval Retrieval Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Area Inspect->Store Temp Cool, Dry Place (2-8°C Recommended) Store->Temp Atmosphere Inert Atmosphere (Argon/Nitrogen) Store->Atmosphere Container Tightly Closed Container Store->Container Segregate Segregate from Incompatibles Store->Segregate Retrieve Retrieve for Use Equilibrate Allow to Equilibrate to Room Temp Retrieve->Equilibrate End Proceed to Handling Equilibrate->End

Caption: Storage Protocol for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Spill and Emergency Procedures

5.1. Spills

  • Small Spills (Solid): In a fume hood, carefully sweep up the solid material and place it in a sealed container for disposal. [3]Avoid generating dust.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the institution's environmental health and safety department.

5.2. First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [3]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [3]Remove contaminated clothing. Seek medical attention if irritation persists. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Seek immediate medical attention. [3]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3]

Waste Disposal

Dispose of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. [3]Do not dispose of it down the drain.

Conclusion

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, including thorough risk assessment, proper use of engineering controls and PPE, and strict adherence to handling and storage procedures, is paramount to ensuring a safe laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777503, Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). KR102142257B1 - Solid composition of amino carboxylate salt.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Google Patents. (n.d.). US9012684B2 - Aminocarboxylate powders with improved purity and flowability properties.
  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on Declaration of Storage Conditions. Retrieved from [Link]

  • YQPLM. (n.d.). Specification for storage and transport of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

Sources

Application

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Introduction: The Strategic Value of the 2-Aminothiophene Core In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold stands out as a "privileged" structure. Its inherent electronic properties and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminothiophene Core

In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold stands out as a "privileged" structure. Its inherent electronic properties and functional group handles make it an ideal starting point for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[1] Among the many derivatives of this core, methyl 3-amino-5-tert-butylthiophene-2-carboxylate has emerged as a particularly valuable building block. The presence of a bulky tert-butyl group at the 5-position provides steric hindrance that can influence molecular conformation and interaction with biological targets, while the amino and ester functionalities at the 2- and 3-positions offer versatile points for chemical elaboration. This guide provides a comprehensive overview of the synthesis and application of this key intermediate, with detailed protocols tailored for researchers in organic synthesis and drug development.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of methyl 3-amino-5-tert-butylthiophene-2-carboxylate is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂S[2]
Molecular Weight 213.30 g/mol [2]
Appearance Solid
CAS Number 175137-03-8[2]

Safety and Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis of the Building Block: The Gewald Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4] This one-pot multicomponent reaction offers a convergent and atom-economical approach to this important heterocyclic core.[3] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3]

The general mechanism of the Gewald reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[3]

dot graph Gewald_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Ketone [label="Ketone/Aldehyde"]; Nitrile [label="Active Methylene Nitrile"]; Base [label="Base"]; Knoevenagel [label="Knoevenagel Condensation"]; Intermediate [label="α,β-Unsaturated Nitrile"]; Sulfur [label="Sulfur (S₈)"]; Thiolate [label="Thiolate Intermediate"]; Cyclization [label="Intramolecular Cyclization"]; Product [label="2-Aminothiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ketone -> Knoevenagel; Nitrile -> Knoevenagel; Base -> Knoevenagel [label="Catalyst"]; Knoevenagel -> Intermediate; Intermediate -> Thiolate; Sulfur -> Thiolate; Base -> Thiolate [label="Promoter"]; Thiolate -> Cyclization; Cyclization -> Product; } dot

Figure 1: Generalized workflow of the Gewald reaction.

Protocol 1: Synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

This protocol is adapted from established Gewald reaction procedures for similar substrates.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Triethylamine (base catalyst)

  • Methanol or Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol.

  • With stirring, add morpholine (0.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to afford methyl 3-amino-5-tert-butylthiophene-2-carboxylate as a solid.

Applications in the Synthesis of Bioactive Heterocycles

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a versatile precursor for the synthesis of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These compounds are of significant interest in drug discovery due to their structural similarity to purine nucleobases, allowing them to act as inhibitors of various enzymes, particularly kinases.[5][6]

dot graph Applications { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

BuildingBlock [label="Methyl 3-amino-5-tert-\nbutylthiophene-2-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; ThienoPyrimidines [label="Thieno[2,3-d]pyrimidines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; UreasThioureas [label="Urea/Thiourea Derivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OtherHeterocycles [label="Other Fused Heterocycles", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

BuildingBlock -> ThienoPyrimidines [label="Cyclocondensation"]; BuildingBlock -> UreasThioureas [label="Reaction with Isocyanates/\nIsothiocyanates"]; BuildingBlock -> OtherHeterocycles [label="Various Cyclization Reactions"]; } dot

Figure 2: Synthetic utility of the title building block.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The reaction of 2-aminothiophene-3-carboxylates with urea or its derivatives provides a straightforward route to thieno[2,3-d]pyrimidin-4(3H)-ones. These scaffolds are core components of numerous kinase inhibitors.[5]

Protocol 2: Synthesis of 5-tert-Butyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
  • A mixture of methyl 3-amino-5-tert-butylthiophene-2-carboxylate (1.0 eq) and urea (2.0 eq) is heated at 180-200 °C for 2-3 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is triturated with hot ethanol.

  • The solid product is collected by filtration, washed with ethanol, and dried to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic amino group of methyl 3-amino-5-tert-butylthiophene-2-carboxylate readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These intermediates can then be cyclized to afford various thieno[2,3-d]pyrimidine analogs.

Protocol 3: Synthesis of a Thieno[2,3-d]pyrimidine via an Isothiocyanate Intermediate

This protocol is a general representation of a multi-step synthesis.

Step 1: Formation of the Thiourea Derivative

  • To a solution of methyl 3-amino-5-tert-butylthiophene-2-carboxylate (1.0 eq) in a suitable solvent like pyridine or DMF, add benzoyl isothiocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the thiourea derivative.

Step 2: Cyclization to the Thieno[2,3-d]pyrimidine

  • Suspend the thiourea derivative in an alcoholic solution of sodium ethoxide.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with water, and recrystallized to give the desired 2-substituted thieno[2,3-d]pyrimidine.

Biological Significance of Derived Compounds

The thieno[2,3-d]pyrimidine scaffold, readily accessible from methyl 3-amino-5-tert-butylthiophene-2-carboxylate, is a cornerstone in the development of targeted therapies.

Kinase Inhibitors

A significant number of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][7][8] These inhibitors typically function by competing with ATP for binding to the kinase domain. The strategic placement of substituents on the thieno[2,3-d]pyrimidine core, facilitated by the versatility of the starting 2-aminothiophene, allows for the fine-tuning of potency and selectivity against specific kinases. For instance, derivatives have shown inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[7][8]

Target KinaseTherapeutic AreaReference
FLT3Acute Myeloid Leukemia[7]
VEGFR-2Various Cancers (Anti-angiogenesis)[8]
c-MetVarious Cancers[8]
Antimicrobial and Antifungal Activity

Beyond their application as anticancer agents, thieno[2,3-d]pyrimidine derivatives have also demonstrated promising antimicrobial and antifungal properties.[9][10] The structural resemblance to purines allows these compounds to potentially interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms. Research has shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

Conclusion

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular architectures. The demonstrated success of its derivatives, especially in the realm of kinase inhibition and antimicrobial discovery, underscores its importance for researchers and scientists in the field of drug development. The protocols and applications outlined in this guide serve as a practical resource for harnessing the synthetic potential of this key intermediate.

References

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.
  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Gewald reaction. Wikipedia.
  • Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal.
  • Gewald Reaction. Organic Chemistry Portal.
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed.
  • Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
  • Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PubMed Central.
  • Methyl 3-amino-5-tert-butylthiophene-2-carboxyl
  • Reactivity and diverse synthetic applications of acyl isothiocyan
  • Methyl 3-amino-4-methylthiophene-2-carboxyl
  • 76575-71-8|Methyl 3-amino-5-methylthiophene-2-carboxyl
  • 2-amino-3-methyl-thiophene carboxyl
  • Methyl 3-amino-5-methylthiophene-2-carboxyl
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv

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Method

Application Notes &amp; Protocols: A Guide to the Downstream Reactions of the Amino Group on the Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, largely due to the versatile reactivity of it...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, largely due to the versatile reactivity of its amino group.[1][2] This functional group serves as a critical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures with significant biological and pharmacological properties.[1][3][4] This technical guide provides an in-depth exploration of the key downstream reactions of the amino group on the thiophene ring. We will delve into the causality behind experimental choices for reactions such as acylation, sulfonylation, diazotization-based transformations, and the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[5] This document provides field-proven, step-by-step protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and chemical synthesis to effectively leverage the synthetic potential of aminothiophenes.

Introduction: The Strategic Importance of the Aminothiophene Moiety

The thiophene ring is a bioisostere of the phenyl group, offering similar steric and electronic properties while often improving physicochemical characteristics like solubility and metabolic stability.[6] When substituted with an amino group at the 2-position, the ring's reactivity is profoundly influenced. The amino group acts as a potent electron-donating group, activating the heterocyclic ring towards electrophilic substitution.[7] More importantly, the amino group itself is a versatile nucleophile and a precursor to other essential functionalities.

The chemistry of 2-aminothiophenes became a dynamic field of research following the development of the Gewald reaction in 1961, which provided a universal and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes.[5][8][9] The availability of diverse starting materials under mild conditions has cemented the role of 2-aminothiophenes as foundational building blocks in the synthesis of numerous commercial drugs and clinical candidates, including antipsychotics like Olanzapine and anti-inflammatory agents like Tinoridine.[10]

This guide will focus on the transformations of the amino group, providing the technical details necessary to exploit its reactivity in a predictable and controlled manner.

Foundational Synthesis: The Gewald Reaction

Before discussing downstream reactions, it is crucial to understand the primary route to the aminothiophene starting materials. The Gewald reaction is a multi-component condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur, typically catalyzed by a base like morpholine or triethylamine.[2][11]

The reaction proceeds via an initial Knoevenagel-Cope condensation, followed by the addition of sulfur and a subsequent ring-closure and aromatization sequence.[5][12][13]

Diagram: Generalized Gewald Reaction Workflow

Gewald_Workflow reagents α-Methylene Carbonyl + Activated Nitrile + Elemental Sulfur (S8) + Base (e.g., Morpholine) one_pot One-Pot Reaction (Reflux in Ethanol/DMF) reagents->one_pot Combine workup Cooling & Precipitation one_pot->workup Reaction Complete purification Filtration & Recrystallization workup->purification Collect Crude Solid product Polysubstituted 2-Aminothiophene purification->product Isolate Pure Product Sandmeyer_Pathway cluster_0 Diazotization cluster_1 Sandmeyer Reaction start 2-Aminothiophene (Ar-NH2) reagents_d NaNO2, HCl(aq) 0-5 °C start->reagents_d diazonium Thiophene Diazonium Salt (Ar-N2+ Cl-) reagents_d->diazonium reagents_s CuX (X = Cl, Br, CN) diazonium->reagents_s Displacement of N2 product 2-Halogeno/Cyano-thiophene (Ar-X) reagents_s->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Gewald Reaction for Tertiary Alkyl Ketones

Welcome to the technical support center for the Gewald multicomponent reaction. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges with st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald multicomponent reaction. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges with sterically hindered substrates, particularly tertiary alkyl ketones. My aim is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize this powerful thiophene synthesis.

The Gewald reaction, a one-pot synthesis of polysubstituted 2-aminothiophenes, is a cornerstone of heterocyclic chemistry.[1][2][3] However, its efficiency can be dramatically reduced when employing sterically bulky ketones, such as those with a tertiary alkyl group adjacent to the carbonyl. This guide will address the common pitfalls and provide advanced strategies to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries we receive from scientists working with this reaction.

Q1: Why is my Gewald reaction yield so low when using a tertiary alkyl ketone?

The primary reason is steric hindrance. The initial and rate-limiting step of the Gewald reaction is a Knoevenagel condensation between the ketone and the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile).[1][2] A bulky tertiary alkyl group physically obstructs the approach of the nucleophilic carbon of the nitrile to the carbonyl carbon. This slows down the reaction, allowing side reactions to dominate and consuming starting materials inefficiently. Alkyl aryl ketones and certain cycloalkyl ketones are also known to exhibit limited reactivity under standard one-pot conditions for similar reasons.[4][5]

Q2: What are the most common side products I should be looking for?

With hindered ketones, the Knoevenagel condensation is slow. This gives the reactants opportunities to decompose or react via other pathways. The most common side products are:

  • Self-condensation of the active methylene nitrile: This is especially prevalent with malononitrile.

  • Decomposition of reactants: Elemental sulfur can form complex polysulfides, and the base can promote undesired reactions if the main pathway is inhibited.

  • Formation of Michael adducts: If the Knoevenagel product forms slowly, it may be susceptible to other nucleophilic attacks before cyclization can occur.

Careful analysis by TLC, LC-MS, and NMR of your crude reaction mixture is essential to identify which of these pathways is competing with your desired reaction.

Q3: How critical is the choice of base for this reaction?

Extremely critical. The base serves two main purposes: it catalyzes the Knoevenagel condensation and facilitates the subsequent cyclization steps. For sterically hindered ketones, a simple amine base may not be sufficient. While morpholine is often cited as a high-performing base in solution-based Gewald reactions, other options should be considered.[3] Recent studies have shown that conjugate acid-base pair catalysts, such as piperidinium borate, can be highly effective in truly catalytic amounts, which can minimize side reactions.[6] Heterogeneous catalysts like KF-Alumina have also been used to improve selectivity and simplify workup.[4]

Troubleshooting Guide: From Low Yield to Optimized Process

This section provides a problem-oriented approach to systematically improve your reaction outcomes.

Problem 1: Low or No Conversion of the Ketone

If you observe a significant amount of unreacted ketone after the reaction, the initial activation barrier is too high.

Root Cause Analysis: The Knoevenagel condensation is failing. The steric bulk of the tertiary alkyl group is preventing the initial C-C bond formation.

Solutions & Methodologies:

  • Increase Thermal Energy:

    • Explanation: Providing more thermal energy helps the reacting molecules overcome the activation energy barrier imposed by steric hindrance.

    • Action: Gradually increase the reaction temperature in 10 °C increments. Monitor for product formation and potential decomposition by TLC. Ethanol is often a good solvent choice due to the favorable solubility of sulfur.[7]

  • Employ Microwave Irradiation:

    • Explanation: Microwave heating can dramatically accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating.[1][8] This is particularly effective for sluggish reactions.

    • Action: Use a dedicated microwave reactor to screen reaction times (e.g., 2-20 minutes) and temperatures. This has been shown to be a successful strategy for improving Gewald synthesis.[9][10][11]

  • Advanced Catalysis:

    • Explanation: Shifting from a simple base to a more sophisticated catalytic system can fundamentally alter the reaction pathway to favor product formation.

    • Action:

      • Solid-Supported Catalysts: Experiment with KF-Alumina as a heterogeneous base.[4] This can improve selectivity and makes catalyst removal trivial.

      • Conjugate Acid-Base Catalysts: A catalyst like piperidinium borate can activate both the ketone (via the acidic cation) and the nitrile (via the basic anion), providing a more efficient pathway.[6]

Troubleshooting Workflow: Low Ketone Conversion

Here is a logical workflow to follow when troubleshooting low conversion.

G Start Low Ketone Conversion Observed Increase_Temp Increase Temperature (Reflux in Ethanol) Start->Increase_Temp Check_TLC Monitor by TLC/LC-MS Increase_Temp->Check_TLC Improved Yield Improved? Check_TLC->Improved Microwave Switch to Microwave Irradiation Improved->Microwave No Success Optimized Condition Found Improved->Success Yes Check_MW Monitor by TLC/LC-MS Microwave->Check_MW Improved_MW Yield Improved? Check_MW->Improved_MW Catalyst Screen Advanced Catalysts (e.g., KF-Alumina, Pip Borate) Improved_MW->Catalyst No Improved_MW->Success Yes Catalyst->Success Yes Failure Re-evaluate Substrate/Reagents Catalyst->Failure No

Caption: Decision tree for addressing low starting material conversion.

Problem 2: Multiple Side Products and Low Selectivity

If your crude mixture shows a complex pattern of spots on TLC with low yield of the desired product, the reaction is not selective.

Root Cause Analysis: The rate of the desired reaction sequence is comparable to or slower than competing side reactions. The key is to accelerate the productive pathway (Knoevenagel -> Sulfur Addition -> Cyclization).

Solutions & Methodologies:

  • Two-Step, One-Pot Procedure:

    • Explanation: Instead of adding all reagents at once, you can favor the initial Knoevenagel condensation by allowing the ketone and nitrile to react first before introducing the sulfur. This prevents sulfur from reacting prematurely or promoting side reactions.

    • Protocol:

      • Combine the tertiary alkyl ketone, active methylene nitrile, and base (e.g., morpholine) in a suitable solvent (e.g., ethanol).

      • Heat the mixture (e.g., to 50-60 °C) for 1-2 hours, monitoring the formation of the Knoevenagel adduct by TLC or LC-MS.

      • Once the adduct is formed, add the elemental sulfur to the reaction mixture.

      • Continue heating until the final product is formed.

  • Solvent and Base Screening:

    • Explanation: The polarity of the solvent and the strength of the base can significantly influence reaction rates and selectivity. A systematic screen is a powerful optimization tool.

    • Action: Set up a parallel synthesis array to test various combinations.

Base Solvent Rationale
MorpholineEthanolA standard, effective combination for many Gewald reactions.[12]
PiperidineDMFA stronger base in a polar aprotic solvent; may accelerate slow steps.
TriethylamineMethanolA non-nucleophilic base, useful if amine addition is a problem.
DBUAcetonitrileA very strong, non-nucleophilic base for difficult substrates.
KF-AluminaToluene (reflux)A heterogeneous system that can enhance selectivity.[4]
Gewald Reaction Mechanism

Understanding the mechanism is key to troubleshooting. The reaction proceeds through three main stages.

G cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Sulfur Addition cluster_2 Stage 3: Cyclization & Tautomerization Ketone Tertiary Alkyl Ketone + Active Nitrile Adduct Knoevenagel Adduct Ketone->Adduct Base Catalyst Sulfur_Adduct Thiolate Intermediate Adduct->Sulfur_Adduct + S₈ Thiophene 2-Aminothiophene Product Sulfur_Adduct->Thiophene Base, -H₂S (putative)

Caption: The three key stages of the Gewald reaction mechanism.[1]

Optimized Protocol: Microwave-Assisted Gewald Synthesis for Tertiary Alkyl Ketones

This protocol incorporates best practices for challenging substrates.

Materials:

  • Tertiary alkyl ketone (1.0 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1.1 mmol)

  • Elemental Sulfur (1.2 mmol)

  • Morpholine (1.5 mmol) or KF-Alumina (0.2 g)

  • Ethanol (3-5 mL)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the tertiary alkyl ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.2 mmol), and the chosen base.

  • Add ethanol (3-5 mL) to the vial and seal it securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 100-140 °C (start with 120 °C)

    • Time: 5-15 minutes (start with 10 minutes)

    • Power: Dynamic (allow the instrument to regulate power to maintain temperature)

    • Stirring: High

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Open the vial carefully. Take an aliquot for TLC or LC-MS analysis to check for conversion.

  • If the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to isolate the desired 2-aminothiophene.

This advanced approach, combining optimized stoichiometry with microwave assistance, provides a robust starting point for tackling even the most sterically demanding ketones in the Gewald reaction.

References

  • Gewald reaction - Wikipedia. Available at: [Link]

  • Gewald Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mack, J., & Shumba, M. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 16447-16459. Available at: [Link]

  • Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. Available at: [Link]

  • Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. Available at: [Link]

  • Cerne, J., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Patel, B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

  • Cerne, J., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Kamal, A., et al. (2006). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. Letters in Organic Chemistry, 3(4), 287-291. Available at: [Link]

  • Sridhar, M., et al. (2007). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. Available at: [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2000). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 41(29), 5471-5474. Available at: [Link]

  • Chen, J., et al. (2013). Reaction optimization studies of the modified Gewald reaction a. ResearchGate. Available at: [Link]

  • Cerne, J., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Johnson, T. A., & Sabnis, R. W. (2014). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 79(12), 5546-5554. Available at: [Link]

  • Zare, K., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. Available at: [Link]

  • Cerne, J., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available at: [Link]

  • Munday, R. H., Martin, C. G., & Leadbeater, N. E. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic letters, 13(21), 5720-5723. Available at: [Link]

  • Cerne, J., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. We will focus on the widely used Gewald multicomponent reaction, providing in-depth, experience-driven advice to help you troubleshoot issues, optimize your reaction conditions, and maximize both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate?

The most direct and frequently employed method is the Gewald three-component reaction.[1][2][3] This reaction involves the condensation of a ketone (3,3-dimethyl-2-butanone, also known as pinacolone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: Why is the choice of base so critical in the Gewald reaction?

The base is a crucial catalyst for the initial Knoevenagel condensation between the ketone and the methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[1][3][4][5] The choice and concentration of the base can significantly influence the rate of this first step and suppress the formation of side products. Commonly used bases include secondary amines like morpholine or piperidine, and tertiary amines such as triethylamine.[4]

Q3: What is a typical reaction temperature and why is it important?

Gewald reactions are often run at moderately elevated temperatures, typically between 40-60 °C.[4] This temperature range is a balance: it's high enough to ensure adequate solubility and reactivity of elemental sulfur, but low enough to minimize the formation of degradation products and intractable tars that can result from excessive heat.[4]

Q4: My final product is a dark oil that won't crystallize. What's the likely cause?

The presence of persistent impurities is the most common reason for failure to crystallize. These can include unreacted starting materials, the intermediate Knoevenagel adduct, or dimeric/polymeric byproducts.[4] Even small amounts of these closely related impurities can disrupt the crystal lattice formation. A dark color often suggests polymerization or degradation products.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis. Each point details the potential cause, the underlying chemistry, and provides actionable solutions.

Problem 1: Low or No Product Yield

A low yield is one of the most common frustrations in this synthesis. The issue can typically be traced back to one of the key reaction stages.

Potential Cause A: Inefficient Knoevenagel Condensation The reaction's first step is the formation of the α,β-unsaturated nitrile intermediate.[1][3] If this step is slow or incomplete, the overall yield will be poor. The bulky tert-butyl group on pinacolone can sterically hinder this condensation.

  • Expert Insight & Solution: The water produced during the condensation can inhibit the reaction equilibrium. While not always necessary, for stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can drive the reaction forward.[4] Alternatively, a two-step procedure can be effective: first, synthesize and isolate the unsaturated nitrile, then react it with sulfur and base in a second step.[4]

Potential Cause B: Poor Sulfur Reactivity or Addition Elemental sulfur (S8) needs to be activated to participate in the reaction. This involves ring-opening to form a reactive polysulfide species, which can be a rate-limiting step.

  • Expert Insight & Solution: Ensure your elemental sulfur is a fine, amorphous powder ("flowers of sulfur") for maximum surface area. Polar solvents like ethanol, methanol, or DMF are recommended to improve the solubility and reactivity of sulfur.[4] A key technique to minimize side reactions is to delay the addition of sulfur until thin-layer chromatography (TLC) indicates that the Knoevenagel condensation is largely complete.[6] This prevents sulfur from reacting prematurely with the starting materials.

Protocol 1: Two-Step Synthesis with Delayed Sulfur Addition
  • Step 1 (Knoevenagel Condensation): In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethyl-2-butanone (1.0 eq), methyl cyanoacetate (1.0 eq), and a catalytic amount of morpholine (0.1 eq) in ethanol.

  • Reflux the mixture at 60 °C and monitor the reaction by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Step 2 (Thiophene Formation): Cool the mixture slightly and add elemental sulfur (1.1 eq) in one portion.

  • Continue to stir the reaction at 60 °C for an additional 4-6 hours, monitoring for the formation of the product.

  • Upon completion, cool the reaction to room temperature, pour it into ice water, and collect the precipitated crude product by filtration.

Problem 2: Significant Dimeric Byproduct Formation

One of the most frequently observed side products is a dimer or related impurity, which can be challenging to separate from the desired product due to similar polarity.

Mechanism of Dimer Formation: Dimerization can occur when the intermediate enethiolate attacks another molecule of the α,β-unsaturated nitrile instead of undergoing intramolecular cyclization. This pathway is competitive with the desired ring-closing step.

Below is a diagram illustrating the key decision point in the reaction mechanism.

Gewald_Mechanism cluster_start Start Knoevenagel Intermediate (α,β-Unsaturated Nitrile) Sulfur Sulfur (S8) + Base Thiolate Enethiolate Intermediate Sulfur->Thiolate Thiolation Product Desired Product (Methyl 3-amino-5-tert- butylthiophene-2-carboxylate) Thiolate->Product Intramolecular Cyclization (Desired) Dimer Dimeric Side Product Thiolate->Dimer Intermolecular Attack (Undesired) Troubleshooting_Workflow Start Crude Product Obtained CheckPurity Analyze Purity (TLC, NMR, LC-MS) Start->CheckPurity Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Purity >90%? ColumnChrom Perform Column Chromatography CheckPurity->ColumnChrom Purity <90% or Complex Mixture Success Pure Crystalline Product Recrystallize->Success Successful Failure Fails to Crystallize / Oily Recrystallize->Failure Unsuccessful Failure->ColumnChrom ColumnChrom->Success Purified Fractions Combined

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Introduction Welcome to the technical support guide for the purification of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important thiophene intermediate. The presence of impurities can significantly affect the outcomes of subsequent synthetic steps and the biological activity of derived molecules.[1] This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges and achieve high purity for your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the properties, common impurities, and standard purification strategies for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Q1: What are the key chemical properties of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate?

Answer: Understanding the physicochemical properties of the target compound is the first step in designing an effective purification strategy.

PropertyValueSource
IUPAC Name methyl 3-amino-5-tert-butylthiophene-2-carboxylate[2]
Molecular Formula C₁₀H₁₅NO₂S[2]
Molecular Weight 213.30 g/mol [2]
Appearance Typically a solid at room temperature.
CAS Number 175137-03-8[3]

The molecule possesses a primary amine (-NH₂) and a methyl ester (-COOCH₃), making it moderately polar. The bulky tert-butyl group provides significant steric hindrance and lipophilicity. The aminothiophene core itself can be susceptible to oxidation, especially if exposed to air and light over extended periods.[4]

Q2: This compound is often synthesized via the Gewald reaction. What are the likely impurities I should expect?

Answer: The Gewald reaction, while efficient, is a multi-component reaction that can generate several byproducts.[5][6][7] Impurities can originate from starting materials, side-products, or degradation.[4]

  • Unreacted Starting Materials: Residual pivalaldehyde (or another carbonyl source), methyl cyanoacetate, and elemental sulfur.

  • Knoevenagel Condensation Intermediate: The stable intermediate formed from the condensation of the carbonyl compound and the α-cyanoester may persist if the subsequent cyclization is incomplete.[5]

  • Oxidized Species: The 2-aminothiophene ring system can oxidize, leading to colored, often tarry, impurities. This is exacerbated by heat and exposure to air.[4]

  • Polysulfides and Sulfur Byproducts: The reaction mechanism involves the opening of the S₈ ring, which can lead to various polysulfide intermediates and other sulfur-containing side products.[8]

  • Self-Condensation Products: Byproducts from the self-condensation of the starting carbonyl compound.

  • Hydrolysis Products: If water is present during workup or storage, the methyl ester can hydrolyze to the corresponding carboxylic acid.

Q3: What are the primary methods for purifying crude Methyl 3-amino-5-tert-butylthiophene-2-carboxylate?

Answer: The two most effective and widely used techniques for purifying this compound are recrystallization and silica gel column chromatography .[4] The choice depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product. It is often used as a final polishing step after chromatography to obtain highly pure, crystalline material.[9]

  • Column Chromatography: The preferred method for separating the target compound from significant quantities of byproducts with different polarities, or when the crude product is an oil or tar.[10][11]

A common strategy involves an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization of the pooled fractions to achieve analytical purity.[12]

G cluster_0 Purification Workflow Crude Crude Product (Oil or Solid?) Assess Assess Impurity Profile (TLC, NMR) Crude->Assess IsOil Is it an Oil/Tar? Assess->IsOil Column Silica Gel Column Chromatography IsOil->Column Yes Recrystal Recrystallization IsOil->Recrystal No (Solid) Purity Purity Analysis (NMR, HPLC, GC-MS) Column->Purity Recrystal->Purity Purity->Recrystal Further Purification Needed Final Pure Crystalline Product Purity->Final

Caption: General purification strategy for the target compound.

Q4: How should I properly store the purified compound to prevent degradation?

Answer: Due to the potential for oxidation of the aminothiophene ring, proper storage is crucial. The purified solid should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-4°C to -20°C) is recommended. Avoid prolonged exposure to light and air.

Part 2: Troubleshooting and In-Depth Technical Guide

This section provides solutions to specific experimental problems you may encounter during the purification process.

Recrystallization Challenges
Q: My crude product is a dark, viscous oil or tar. How can I proceed with purification?

Answer: An oily or tarry crude product indicates the presence of significant impurities that are depressing the melting point and preventing crystallization.

Troubleshooting Steps:

  • Attempt to Triturate: Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can sometimes induce "crash" crystallization of the product.[13]

  • Dissolve and Precipitate: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar "anti-solvent" (like hexanes) with vigorous stirring until the solution becomes persistently cloudy, which may induce precipitation.

  • Proceed to Chromatography: If the above methods fail, the best course of action is to purify the material using silica gel column chromatography. The oil can be directly adsorbed onto a small amount of silica gel for "dry loading" onto the column.

Q: I am struggling to find a suitable recrystallization solvent. What is a systematic approach?

Answer: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4][9][13]

Systematic Solvent Screening Protocol:

  • Preparation: Place ~20-30 mg of your crude solid into several small test tubes.

  • Solvent Testing: To each tube, add a different solvent (start with ~0.5 mL) from the list below, covering a range of polarities.

  • Observation at Room Temperature: Note if the compound dissolves. If it dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but might be useful as the more soluble component in a binary solvent system.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation: A good solvent is one in which the compound dissolves when hot and forms abundant, well-defined crystals upon cooling.[4]

Recommended Solvents to Screen:

SolventPolarityComments
Heptane/HexanesNon-polarGood for removing non-polar, greasy impurities.
TolueneNon-polarHigher boiling point than hexanes.
Dichloromethane (DCM)Moderately PolarOften dissolves compounds well, may need an anti-solvent.
Ethyl Acetate (EtOAc)Moderately PolarA versatile solvent for many organic compounds.
Isopropanol (IPA)Polar ProticOften a good choice for aminothiophenes.
Ethanol/MethanolPolar ProticCan be very effective; methanol has been successfully used for similar compounds.[12][14]

If a single solvent is not ideal, try a binary solvent system (e.g., Ethyl Acetate/Hexanes, DCM/Hexanes).[15] Dissolve the compound in a minimal amount of the "good" (more soluble) solvent when hot, then slowly add the "bad" (less soluble) anti-solvent until the solution turns cloudy. Re-heat to clarify and then cool slowly.[15]

Q: My product "oils out" during cooling instead of crystallizing. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture). The compound comes out of solution as a liquid instead of a solid.

Causes and Solutions:

  • Solution is too concentrated: The solubility limit was exceeded too quickly at too high a temperature. Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to make the solution more dilute, and then allow it to cool much more slowly.

  • Cooling is too rapid: Placing the hot flask directly into an ice bath is a common cause. Solution: Allow the flask to cool slowly and undisturbed to room temperature before moving to an ice bath.[13]

  • High level of impurities: Impurities can significantly depress the melting point. Solution: The material may require pre-purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Inappropriate solvent: The solvent's boiling point may be too high. Solution: Choose a solvent with a lower boiling point.

Silica Gel Column Chromatography Challenges
Q: How do I choose the optimal eluent (solvent system) for my column?

Answer: The ideal eluent system should provide good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate.

Eluent Selection Protocol:

  • Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like DCM or ethyl acetate.

  • Spot a TLC Plate: Spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Run the TLC plate in a developing chamber with a test eluent system. Start with a relatively non-polar mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity of the mixture in subsequent tests (e.g., 20%, 30% EtOAc).

  • Analyze the Results: The goal is to find a solvent system where your target compound has an Rƒ value between 0.25 and 0.40 .[10] This Rƒ provides the best balance for good separation and a reasonable elution time from the column. There should be clear separation (baseline resolution, if possible) between the spot for your product and the spots for major impurities.

G cluster_1 TLC for Eluent Selection Start Spot Crude Mixture on TLC Plate Test1 Develop in Low Polarity Eluent (e.g., 10% EtOAc/Hex) Start->Test1 Analyze1 Analyze Rf (Is product Rf 0.25-0.40?) Test1->Analyze1 TooLow Rf is too low (<0.25) Spots are at baseline Analyze1->TooLow No TooHigh Rf is too high (>0.40) Spots are at solvent front Analyze1->TooHigh No Optimal Optimal Eluent Found! Proceed to Column Analyze1->Optimal Yes IncreasePolarity Increase Eluent Polarity (e.g., 20% EtOAc/Hex) TooLow->IncreasePolarity DecreasePolarity Decrease Eluent Polarity (e.g., 5% EtOAc/Hex) TooHigh->DecreasePolarity IncreasePolarity->Test1 DecreasePolarity->Test1

Caption: Workflow for selecting a column chromatography eluent using TLC.

Q: My separation on the column is poor; the fractions are all mixed. What went wrong?

Answer: Poor resolution during column chromatography can stem from several issues related to column packing and sample loading.

Troubleshooting Poor Resolution:

  • Improperly Packed Column: Air bubbles or channels in the silica bed will lead to uneven flow and band broadening. Solution: Ensure you pack the column as a uniform slurry and allow it to settle completely without any cracks or bubbles.[16] Gently tap the column during packing to dislodge air bubbles.[10]

  • Sample Band Too Wide: Loading the sample dissolved in a large volume of solvent creates a very wide initial band, which is impossible to separate effectively. Solution: Dissolve the crude product in the absolute minimum amount of eluent or a stronger, volatile solvent (like DCM) for loading.[10] For larger scales or less soluble compounds, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Running the Column Too Fast: Pushing the solvent through too quickly with excessive air pressure reduces the interaction time between the compounds and the silica, preventing proper equilibration and separation. Solution: Apply just enough pressure for a steady, controlled drip rate.[16]

Q: My compound is "streaking" down the column and TLC plate. What is the cause?

Answer: Streaking or "tailing" is often a sign of compound-silica interactions that are too strong or sample overloading.

Causes and Solutions:

  • Sample Overload: Too much material was loaded onto the column for its size. Solution: Use a larger column with more silica gel. A general rule of thumb is a silica-to-crude-product weight ratio of 30:1 to 100:1.

  • Compound is Too Polar for the Eluent: The compound sticks strongly to the silica and does not move smoothly with the eluent. Solution: Increase the polarity of the eluent. For basic compounds like amines, adding a small amount of a modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape by neutralizing the acidic silica surface.

  • Insoluble Material: The sample was not fully dissolved when loaded. Solution: Ensure the sample is completely dissolved before loading, or use the dry loading technique.

References
  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 16(2), 1056-1062. [Link][17]

  • Kim, J. H., et al. (2020). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Omega. [Link][18]

  • Sjölander, J. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. DiVA portal. [Link][19]

  • PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link][20]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link][5]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link][15]

  • RHENIUM BIO SCIENCE. (n.d.). Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link][10]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][9]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link][13]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link][6]

  • Jamshidi, S., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link][8]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link][11]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Retrieved from [14]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link][7]

  • Organic Chemistry Lab. (2022, February 13). Column Chromatography [Video]. YouTube. [Link][16]

Sources

Optimization

Technical Support Center: Advanced Catalysis for Gewald Aminothiophene Synthesis

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful multico...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful multicomponent reaction. Here, we move beyond the classical amine bases to explore a range of alternative catalysts, offering solutions to common experimental challenges and providing deeper insights into the reaction mechanism. Our goal is to equip you with the knowledge to not only troubleshoot your reactions but also to innovate and adapt the Gewald synthesis for your specific needs.

Frequently Asked Questions (FAQs)

FAQ 1: Why should I consider catalysts other than traditional amines like morpholine or triethylamine for the Gewald reaction?

While traditional amine bases like morpholine, piperidine, and triethylamine are effective, they often need to be used in stoichiometric amounts, which can complicate purification and lead to waste generation.[1][2] Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. Alternative catalysts can offer several advantages:

  • Catalytic Amounts: Many newer catalysts are effective in truly catalytic quantities, simplifying workup and reducing costs.[1]

  • Milder Reaction Conditions: Some alternative catalysts can promote the reaction under milder conditions, which can be beneficial for sensitive substrates.[2]

  • Improved Yields and Shorter Reaction Times: The right catalyst can significantly enhance reaction rates and improve product yields, especially for challenging substrates.[1][3]

  • Environmental Friendliness: The use of recyclable catalysts and greener solvents is a key aspect of sustainable chemistry.[1][2][4] Several alternative systems are designed with these principles in mind.

  • Enhanced Selectivity: In some cases, alternative catalysts can offer better selectivity and reduce the formation of byproducts.[2]

FAQ 2: What is the fundamental mechanism of the Gewald synthesis, and how do alternative catalysts influence it?

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound (aldehyde or ketone), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur.[5][6][7] The mechanism proceeds through several key steps, and the catalyst's primary role is to facilitate the initial condensation.[6][8][9]

The generally accepted mechanism involves:

  • Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[6][8][10]

  • Sulfur Addition: Elemental sulfur (typically S8) is then added to the intermediate. The exact mechanism of sulfur ring opening and addition is complex and can involve polysulfide intermediates.[7][8][11]

  • Ring Closure: The sulfurated intermediate undergoes intramolecular cyclization via a nucleophilic attack of the mercaptide on the cyano group.[1][9]

  • Tautomerization/Aromatization: A final prototropic shift leads to the stable, aromatic 2-aminothiophene product.[6][9]

Alternative catalysts primarily influence the initial Knoevenagel-Cope condensation. For instance, conjugate acid-base pair catalysts like piperidinium borate can simultaneously activate the carbonyl group (acid) and deprotonate the active methylene compound (base), accelerating this key step.[1] Heterogeneous catalysts provide a surface for the reaction to occur, often with enhanced efficiency and ease of separation.[2][4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues encountered in the Gewald synthesis. The root cause can often be traced back to one of the key reaction steps.

Possible Cause & Solution

  • Inefficient Knoevenagel-Cope Condensation: This initial step is critical. If the condensation is slow or fails, the subsequent steps cannot proceed.

    • Catalyst Choice: Traditional amine bases may not be strong enough for less reactive ketones. Consider switching to a more effective catalytic system. For example, piperidinium borate has shown excellent yields in shorter reaction times compared to conventional bases.[1] For sterically hindered ketones, a two-step procedure where the α,β-unsaturated nitrile is first isolated can be beneficial.[3][12]

    • Water Removal: The condensation produces water, which can inhibit the reaction. While not always necessary, for particularly stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can be helpful.[3]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated and solubilized to participate in the reaction.

    • Solvent Selection: Polar solvents like ethanol, methanol, or DMF are generally preferred as they improve the solubility and reactivity of sulfur.[3][13]

    • Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60°C) can increase sulfur's reactivity. However, be cautious, as excessive heat can lead to unwanted side reactions.[3]

    • Microwave Irradiation: The use of microwave assistance has been demonstrated to significantly reduce reaction times and improve yields, likely by promoting the dissolution and reaction of sulfur.[3][6]

  • Incorrect Stoichiometry or Reagent Purity:

    • Reagent Quality: Ensure that all starting materials, especially the carbonyl compound and active methylene nitrile, are pure and dry.

    • Accurate Measurements: Precisely measure all reagents. While sulfur is often used in slight excess, significant deviations in the stoichiometry of the other components can be detrimental.

Problem 2: Formation of Side Products and Purification Challenges

The formation of byproducts can complicate the isolation of the desired 2-aminothiophene.

Possible Cause & Solution

  • Unreacted Intermediates: The presence of the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile) indicates that the sulfur addition or cyclization steps are sluggish.

    • Troubleshooting: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature, catalyst) are suitable for the cyclization to proceed.[3]

  • Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes undergo self-condensation.

    • Troubleshooting: Adjusting the concentration of the reactants or the rate of addition of the reagents can minimize these side reactions. Changing the solvent may also be beneficial.[3]

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][3]

    • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable option. A typical eluent system is a gradient of ethyl acetate in hexanes.[3]

Alternative Catalytic Systems: A Comparative Overview

The following table summarizes some effective alternative catalysts for the Gewald synthesis, highlighting their key features and typical reaction conditions.

Catalyst SystemKey AdvantagesTypical ConditionsSubstrate ScopeReference
Piperidinium Borate Truly catalytic amounts, excellent yields, short reaction times, recyclable.10-20 mol%, ethanol/water, 70-100°CBroad, including ketones and various active methylene nitriles.[1]
Na2CaP2O7 (Nano) Heterogeneous, high selectivity, mild conditions, water as solvent, reusable.Catalytic amount, water, refluxEffective for both malononitrile and ethyl cyanoacetate.[2]
NaAlO2 Heterogeneous, cost-effective, environmentally benign, recyclable.Catalytic amount, ethanol, refluxGood performance with a range of ketones and active methylene compounds.[4]
L-Proline Organocatalyst, efficient for one-pot synthesis.Catalytic amount, DMFDemonstrated to be effective in promoting the three-component reaction.[5]
Mechanochemistry (Ball Milling) Solvent-free, catalytic in base, rapid reaction times.High-speed ball milling, with or without thermal assistance.Particularly effective for alkyl-aryl ketones which are less reactive under standard conditions.[14][15]
Microwave Irradiation Significantly reduced reaction times, improved yields.Can be applied with various catalysts and solvents.Beneficial for challenging substrates, including those with steric hindrance.[3][6]

Experimental Protocols & Workflows

Protocol 1: Gewald Synthesis using Piperidinium Borate

This protocol is based on the work by Jakka and coworkers, providing an environmentally friendly approach with a recyclable catalyst.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the ketone (1 equiv), active methylene nitrile (1 equiv), and elemental sulfur (1 equiv).

  • Catalyst and Solvent Addition: Add piperidinium borate (20 mol%) and a mixture of ethanol and water as the solvent.

  • Reaction Execution: Heat the reaction mixture to 100°C and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.

  • Workup and Purification: After completion, cool the reaction mixture. If a solid precipitates, filter and wash with cold ethanol. If no solid forms, the product can be extracted with ethyl acetate. The crude product can be further purified by recrystallization from a suitable solvent like a DCM/hexanes mixture.[1]

Workflow: Troubleshooting Low Yields

The following diagram illustrates a logical workflow for addressing low product yields in the Gewald synthesis.

Troubleshooting_Workflow start Low or No Product Yield check_condensation Analyze Crude Mixture (TLC, NMR) Is Knoevenagel intermediate present? start->check_condensation yes_intermediate Yes check_condensation->yes_intermediate no_intermediate No check_condensation->no_intermediate sub_workflow_yes Issue: Slow Sulfur Addition/Cyclization yes_intermediate->sub_workflow_yes sub_workflow_no Issue: Inefficient Knoevenagel Condensation no_intermediate->sub_workflow_no action_yes1 Increase Reaction Temperature (40-60°C) sub_workflow_yes->action_yes1 action_yes2 Consider Microwave Irradiation action_yes1->action_yes2 action_yes3 Ensure Adequate Sulfur Stoichiometry action_yes2->action_yes3 end_node Optimized Reaction action_yes3->end_node action_no1 Switch to a More Effective Catalyst (e.g., Piperidinium Borate, Na2CaP2O7) sub_workflow_no->action_no1 action_no2 For Hindered Ketones: Adopt a Two-Step Procedure action_no1->action_no2 action_no3 Optimize Solvent and Temperature action_no2->action_no3 action_no3->end_node

Caption: Troubleshooting workflow for low yields in Gewald synthesis.

Mechanism: Role of a Conjugate Acid-Base Catalyst

The following diagram illustrates how a conjugate acid-base catalyst like piperidinium borate facilitates the initial Knoevenagel condensation.

Catalyst_Mechanism cluster_reactants Reactants cluster_activation Activation catalyst Piperidinium Cation (BH⁺) Borate Anion (A⁻) ketone Ketone (R₂C=O) catalyst:acid->ketone Protonates Carbonyl nitrile Active Methylene Nitrile (NC-CH₂-R') catalyst:base->nitrile Abstracts Proton activated_ketone Protonated Ketone (R₂C=OH⁺) ketone->activated_ketone carbanion Carbanion (NC-⁻CH-R') nitrile->carbanion condensation Knoevenagel Condensation activated_ketone->condensation carbanion->condensation product α,β-Unsaturated Nitrile condensation->product

Caption: Mechanism of conjugate acid-base catalysis in Gewald synthesis.

References

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]

  • Perjesi, P., & Katon, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Bai, R., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

  • Various Authors. (2022). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

  • Perjesi, P., & Katon, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Tanthapanichakoon, W., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]

  • Tanthapanichakoon, W., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. ResearchGate. [Link]

  • S. M, S., & G., A. K. (2013). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity. [Link]

  • Perjesi, P., & Katon, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Bouhafs, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted Sulfur in Thiophene Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of unreacted elemental sulfur from thiophene synthesis reactions. Frequently Aske...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of unreacted elemental sulfur from thiophene synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted sulfur from my thiophene synthesis crucial?

A1: Residual elemental sulfur can act as a poison to catalysts in subsequent reactions, lead to the formation of undesired sulfur-containing byproducts, and interfere with analytical techniques like NMR and GC-MS, compromising the purity and yield of your final product.[1] In pharmaceutical applications, even trace amounts of such impurities can impact the safety and efficacy of the active pharmaceutical ingredient (API).[1]

Q2: What are the common physical and chemical properties of elemental sulfur that I should be aware of during purification?

A2: Elemental sulfur is a yellow, crystalline solid at room temperature.[2] It is insoluble in water but soluble in nonpolar organic solvents like carbon disulfide, benzene, and toluene.[2] Its solubility in many organic solvents increases with temperature.[3][4] This temperature-dependent solubility is a key principle behind removal by recrystallization. Molten sulfur becomes dark red above 200°C.[2]

Q3: What are the primary methods for removing unreacted sulfur from a thiophene reaction mixture?

A3: The most common methods for removing unreacted sulfur include:

  • Physical Methods:

    • Distillation (Atmospheric or Vacuum)

    • Solvent Extraction/Washing

    • Recrystallization

    • Adsorption (e.g., using activated carbon)

  • Chemical Methods:

    • Oxidative Treatment

    • Reaction with a Sulfite Salt

The choice of method depends on the scale of your synthesis, the boiling point of your thiophene derivative, and the nature of other impurities present.

Troubleshooting Guides: Step-by-Step Protocols and Expert Insights

Issue 1: My purified thiophene still contains elemental sulfur after distillation.

Causality: This often occurs when the boiling point of the thiophene derivative is high, leading to co-distillation with sulfur, or when the sulfur concentration is very high, causing it to be carried over mechanically.

Troubleshooting Workflow:

Caption: Decision workflow for sulfur removal post-distillation.

Detailed Protocols:

  • Protocol 1.1: Vacuum Distillation

    • Rationale: Lowering the pressure reduces the boiling points of both your thiophene and sulfur, but the relative volatility difference may increase, allowing for better separation.[5] It also prevents thermal degradation of sensitive compounds.[5]

    • Procedure:

      • Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed to maintain a stable vacuum.

      • Add the crude thiophene mixture to the distillation flask with a magnetic stir bar for smooth boiling.

      • Gradually apply vacuum and then slowly heat the flask.

      • Collect fractions based on the boiling point of your target thiophene at the applied pressure. Monitor the head temperature closely.[5]

      • Analyze the collected fractions by TLC or GC-MS to confirm purity.[5]

  • Protocol 1.2: Pre-distillation Solvent Wash

    • Rationale: This method leverages the differential solubility of elemental sulfur in specific organic solvents to reduce the sulfur load before distillation.

    • Procedure:

      • Choose a solvent in which your thiophene derivative has low solubility, but sulfur has moderate to high solubility. Cooled hexanes or ethanol can be effective.

      • Suspend the crude product in the chosen solvent and stir vigorously for 15-30 minutes.

      • Filter the mixture, collecting your thiophene derivative as the solid.

      • Wash the solid with a small amount of the cold solvent.

      • Dry the solid and proceed with distillation.

Issue 2: Recrystallization fails to remove all the sulfur, or my product co-precipitates.

Causality: This can be due to an inappropriate solvent choice, a solution that is too concentrated, or cooling the solution too rapidly.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent will dissolve your thiophene derivative well at elevated temperatures but poorly at low temperatures, while keeping elemental sulfur dissolved at all temperatures.

  • Optimize Solvent Volume: If your product is co-precipitating with sulfur, you may be using too little solvent. Add more hot solvent until all of your desired product is dissolved, leaving the sulfur as a molten globule or a fine suspension that can be removed by hot filtration.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of pure crystals.[6] Rapid cooling can trap impurities, including sulfur, within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which both the product and sulfur are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which the product is insoluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 1: Solubility of Elemental Sulfur in Common Organic Solvents at 25°C

SolventSolubility (mass-%)
Methanol0.03[7]
Ethanol0.066[7]
Acetone0.079[7]
n-Hexane0.40[7]
Toluene2.070[7]
Benzene2.093[7]
Carbon Disulfide34.76[7]

This data highlights that while highly effective, carbon disulfide is also highly toxic and flammable and should be handled with extreme caution.

Issue 3: My thiophene derivative is sensitive to heat, making distillation problematic.

Causality: Many functionalized thiophenes can decompose or polymerize at elevated temperatures.

Solutions:

  • Protocol 3.1: Chemical Conversion to a Water-Soluble Salt

    • Rationale: This method converts elemental sulfur into a water-soluble thiosulfate salt, which can then be easily removed by aqueous extraction.

    • Procedure:

      • Dissolve the crude thiophene product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Prepare an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).

      • Combine the organic and aqueous solutions in a separatory funnel and shake vigorously for 30-60 minutes. The reaction is: S₈ + 8 Na₂SO₃ → 8 Na₂S₂O₃.

      • Separate the organic layer.

      • Wash the organic layer with water and then with brine.

      • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Protocol 3.2: Adsorptive Purification

    • Rationale: Activated carbon has a high surface area and can effectively adsorb sulfur compounds.[8]

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

      • Stir the mixture at room temperature for 1-2 hours.

      • Filter the mixture through a pad of celite to remove the activated carbon.

      • Remove the solvent under reduced pressure.

Analytical Verification of Sulfur Removal

It is imperative to verify the purity of your final product.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the presence of elemental sulfur, which will appear as a distinct spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the purity and can identify volatile impurities.[5]

  • Total Sulfur Analysis: For stringent purity requirements, elemental combustion analysis can determine the total sulfur content in parts per million (ppm).[9] Common methods include ASTM D5453.[9]

References

  • Wikipedia. Sulfur. [Link]

  • Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents. [Link]

  • ResearchGate. (2015). In which organic solvent is suitable for sulfur?[Link]

  • Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K. [Link]

  • J-Stage. The Behaviors of Dissolved Sulfur in Various Organic Solvents. [Link]

  • Huadi Carbon. Activated Carbon For Hydrogen Sulfide, Mercaptans, Thiophene Removal. [Link]

  • Agilent. Sulfur compounds Analysis of thiophene in benzene. [Link]

  • National Institutes of Health. (2025). Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. [Link]

  • Google Patents.
  • Google Patents.
  • Docu-menta. (2023). Removal of Organic Sulfur Pollutants from Gasification Gases at Intermediate Temperature by Means of a Zinc–Nickel. [Link]

  • Google Patents.
  • YouTube. (2020). Hetero cyclic compound-Thiophene. [Link]

  • Intertek. Sulfur Species Analysis. [Link]

  • Wikipedia. Thiophene. [Link]

  • ACS Publications. (2021). Extraction of Thiophenic Sulfur Compounds from Model Fuel Using a Water-Based Solvent. [Link]

  • Slideshare. (2018). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Link]

  • LabRulez GCMS. Sulfur compounds - Analysis of thiophene in benzene. [Link]

  • PubMed. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]

  • Crea Analytical. Total Sulfur Analysis. [Link]

  • Research Explorer. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]

  • MDPI. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

  • ResearchGate. (2022). Removal of thiophene sulfur model compound for coal by microwave with peroxyacetic acid. [Link]

  • Organic Chemistry Portal. Synthesis of thiophenes. [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • National Institutes of Health. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]

Sources

Optimization

Optimizing reaction time and temperature for aminothiophene formation

Technical Support Center: Optimizing Aminothiophene Synthesis A Guide for Researchers in Synthetic Chemistry and Drug Development Welcome to the technical support center for aminothiophene synthesis. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Aminothiophene Synthesis

A Guide for Researchers in Synthetic Chemistry and Drug Development

Welcome to the technical support center for aminothiophene synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the critical parameters governing these reactions, particularly the widely used Gewald synthesis. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab. Our goal is to empower you to not only solve problems but also to rationally design and optimize your reaction conditions for improved yield, purity, and efficiency.

Frequently Asked questions (FAQs)

Q1: What is the typical temperature range for the Gewald reaction, and how critical is it?

The optimal temperature for the Gewald reaction is highly substrate-dependent but generally falls between room temperature and 100 °C.[1] A common starting point is gentle heating to a range of 40-60 °C.[2] This temperature range often provides a good balance; it's sufficient to enhance the solubility and reactivity of elemental sulfur without promoting significant side reactions that can occur at excessive temperatures.[2] Some systems work well at room temperature, particularly with highly reactive substrates, while others may require reflux in solvents like ethanol to proceed efficiently.[3][4] A study using L-proline as a catalyst identified 60°C as the optimal temperature for their model reaction.[5] It's crucial to understand that temperature is not an independent variable; it is intrinsically linked to the choice of solvent, catalyst, and the steric and electronic nature of the starting materials.

Q2: How does reaction time influence the yield and purity of aminothiophenes?

Reaction times for aminothiophene synthesis are notoriously variable, ranging from 20 minutes to 48 hours or more.[1][3] The primary goal is to allow the reaction to reach completion without initiating the degradation of the product or the formation of byproducts. Shorter reaction times are often achieved with more reactive substrates, efficient catalysts, or the use of energy sources like microwave irradiation, which can dramatically reduce synthesis time.[2][6]

Prolonging the reaction time is a common strategy to increase the yield if initial trials show unreacted starting materials.[2] However, extended heating can also lead to the formation of dimers, polymers, or other degradation products, complicating purification and reducing the isolated yield.[2] Therefore, the best practice is to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC).[1][7] This allows you to stop the reaction once the starting materials are consumed, preventing the formation of time-dependent impurities.

Q3: What is the mechanistic role of temperature and reaction time in the Gewald reaction?

The Gewald reaction is a multi-step, one-pot synthesis.[6] Temperature and time directly influence the kinetics of each step:

  • Knoevenagel-Cope Condensation: The initial base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[2][8] Insufficient heat or time may lead to a low concentration of this crucial intermediate.

  • Sulfur Addition & Cyclization: Elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to form the final 2-aminothiophene ring.[6][9] This stage often requires thermal energy to overcome activation barriers and to ensure the sulfur is sufficiently reactive.[2]

The final cyclization and aromatization step is the primary thermodynamic driving force of the entire sequence, pulling the preceding equilibria toward the final product.[8][10] Optimizing time and temperature ensures that each step proceeds efficiently, preventing the accumulation of intermediates or the occurrence of side reactions.[2]

Q4: Can microwave irradiation be used to optimize the reaction, and what are the advantages?

Yes, microwave-assisted synthesis has proven to be highly effective for the Gewald reaction.[2][6] The primary advantages are a dramatic reduction in reaction time and, in many cases, an improvement in product yield, especially for challenging or sterically hindered substrates.[2][11] Microwave energy provides rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate more efficiently than conventional heating methods.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has a very low yield or failed completely. What are the most likely causes and how can I fix them?

A low or zero yield in a Gewald synthesis typically points to an issue in one of the three core mechanistic stages. Here’s how to troubleshoot it.

  • Possible Cause 1: Inefficient Knoevenagel-Cope Condensation.

    • Why it happens: This initial condensation is base-catalyzed and produces water, which can inhibit the reaction.[2] The choice of base is also critical and may not be optimal for your specific substrates.[2]

    • Solutions:

      • Screen Bases: The strength and type of base can have a significant impact. Consider screening common bases like piperidine, morpholine, or triethylamine.[2] For particularly stubborn reactions, a stronger base might be necessary.

      • Remove Water: If you suspect water is inhibiting the reaction, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove it azeotropically.[2]

      • Confirm Intermediate Formation: If possible, try to detect the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm the first step is working.

  • Possible Cause 2: Poor Sulfur Solubility or Reactivity.

    • Why it happens: Elemental sulfur (often used as S₈) can have poor solubility and reactivity in certain solvents at low temperatures.[3][12]

    • Solutions:

      • Optimize Solvent: Use polar solvents like ethanol, methanol, or DMF, which are known to improve the solubility and reactivity of sulfur.[2]

      • Increase Temperature: Gently heating the reaction mixture to 40-60 °C is a standard method to improve sulfur's reactivity.[2] Be cautious, as excessive heat can trigger side reactions.

      • Consider a Two-Step Protocol: For challenging substrates, especially those with significant steric hindrance, a two-step procedure can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react it with sulfur and a base.[2][12]

  • Possible Cause 3: Incorrect Reaction Temperature or Time.

    • Why it happens: The reaction may not have had enough thermal energy or time to proceed to completion. Conversely, too much heat or time may have degraded the product.

    • Solutions:

      • Systematic Temperature Screen: Run the reaction at several different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimum. A reaction that fails at room temperature may proceed smoothly with gentle heating.[1]

      • Time-Course Study: Set up the reaction and withdraw small aliquots at regular intervals (e.g., 1h, 3h, 6h, 12h, 24h). Analyze each aliquot by TLC to determine the point of maximum product formation and minimal byproduct accumulation.

Low_Yield_Troubleshooting Start Low or No Yield Cause1 Inefficient Knoevenagel Condensation? Start->Cause1 Check 1st Step Cause2 Poor Sulfur Reactivity? Start->Cause2 Check 2nd Step Cause3 Suboptimal Time/ Temperature? Start->Cause3 Check Conditions Sol1 Screen Bases Remove Water Cause1->Sol1 Solution Sol2 Optimize Solvent Increase Temperature Consider Two-Step Rxn Cause2->Sol2 Solution Sol3 Perform Temp. Screen Run Time-Course Study Cause3->Sol3 Solution

Caption: Troubleshooting workflow for low product yield.

Problem: Significant Byproduct Formation

Q: My reaction works, but I'm getting a lot of byproducts and the purity is low. How can I minimize these?

A: Byproduct formation is often a sign that the reaction conditions are too harsh or that the stoichiometry is imbalanced.

  • Possible Cause 1: Dimerization or Polymerization.

    • Why it happens: At high concentrations or temperatures, starting materials or reactive intermediates can undergo self-condensation.[2]

    • Solutions:

      • Adjust Concentration: Try running the reaction at a lower concentration.

      • Modify Reagent Addition: Instead of adding all reagents at once, try a slow, portion-wise, or syringe-pump addition of one of the reactive components. This keeps its instantaneous concentration low and can disfavor side reactions.[2]

  • Possible Cause 2: Unreacted Starting Materials or Intermediates in Final Product.

    • Why it happens: The reaction has not gone to completion. The Knoevenagel-Cope intermediate is a common impurity if the subsequent sulfur addition and cyclization are slow.[2]

    • Solutions:

      • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature and monitor by TLC to see if the impurities are consumed.[2]

      • Re-evaluate Catalyst: The chosen base or catalyst may not be effective enough to drive the final cyclization. Consider a more active catalyst.[2]

      • Ensure Sufficient Sulfur: Verify that you have the correct stoichiometry of sulfur.

Problem: Purification is Difficult

Q: I have a crude product, but I'm struggling to isolate the pure aminothiophene. What are the best strategies?

A: Aminothiophenes can be challenging to purify, but standard techniques are often effective when optimized.

  • Strategy 1: Recrystallization.

    • When to use: This is often the most effective method for solid products.[2]

    • How to do it: Common solvents include ethanol, methanol, or binary mixtures like ethyl acetate/hexanes.[2][3] Perform small-scale solvent screening to find the best system where your product is soluble when hot but sparingly soluble when cold.

  • Strategy 2: Column Chromatography.

    • When to use: This is the go-to method for oils or for solids that are difficult to recrystallize.[2]

    • How to do it: Silica gel is the standard stationary phase. A gradient of ethyl acetate in hexanes is a common and effective eluent system.[2][3]

  • Strategy 3: Washing.

    • When to use: To remove specific types of impurities from your crude product before further purification.

    • How to do it: Washing the crude mixture with water can remove inorganic salts and highly polar impurities. A wash with a non-polar solvent like hexanes can remove non-polar byproducts.[2]

Data Summaries and Key Relationships

Table 1: Effect of Temperature on Gewald Reaction Yields
Carbonyl CompoundActive NitrileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileL-proline (10 mol%)DMF60-84[5]
CyclohexanoneMalononitrilePiperidinium BorateEtOH/H₂O1000.3396[1]
KetonesMalononitrileSodium PolysulfidesWater700.5 - 142-90[3]
CyclopropanesSulfurMorpholineDMF604848-83[3]
Cyanoacetone1,4-DithianesTriethylamineDMF60541[4]
AldehydesNitrilesPiperidineEthanolReflux1.569-86[3]

Note: This table is a representative sample and illustrates the wide range of successful conditions.

Optimization_Parameters Temp Temperature Yield Yield Temp->Yield Increases rate (to a point) Purity Purity Temp->Purity Can decrease (side reactions) Time Reaction Time Time->Yield Increases conversion Time->Purity Can decrease (degradation)

Caption: Interplay of temperature and time on reaction yield and purity.

Experimental Protocols

General Protocol for One-Pot Gewald Synthesis of 2-Aminothiophenes

This is a general guideline and requires optimization for specific substrates.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq), elemental sulfur (1.1 eq), and a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Catalyst Addition: Add the base catalyst (e.g., morpholine, triethylamine, or piperidine, 0.5-1.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Isolation:

    • If a precipitate forms: Collect the solid product by filtration and wash it with a cold solvent like ethanol. The product can then be recrystallized.[2]

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by recrystallization or silica gel column chromatography.[2]

References

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. Available at: [Link]

  • Reddy, T. R., Reddy, G. M., Kumar, M. A., & Reddy, V. V. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen. Available at: [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • chemeurope.com. (n.d.). Gewald reaction. Retrieved from [Link]

  • Huisman, M., Ingman, S. J., Durham, J. L., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Khosravi, I., Rastegar, E., Eftekhar, M., & Moeinpour, F. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. Available at: [Link]

  • Nguyen, T. H., et al. (2020). 2-Aminothiophenes by Gewald reaction. ResearchGate. Available at: [Link]

  • Huisman, M., Ingman, S. J., Durham, J. L., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Aminothiophene Carboxylates

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of aminothiophene carboxylates via...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of aminothiophene carboxylates via column chromatography. This class of compounds presents unique difficulties due to the presence of both a basic amino group and an acidic carboxylate functionality, often leading to problematic interactions with standard stationary phases. This guide is structured to provide not just solutions, but a foundational understanding of the principles governing the separation process.

Core Principles: Navigating the Amphoteric Nature of Aminothiophene Carboxylates

The primary challenge in the chromatography of aminothiophene carboxylates lies in their amphoteric character. The basic amine can interact strongly with the acidic silanol groups on the surface of silica gel, while the carboxylic acid can interact with basic sites. These simultaneous interactions can lead to significant band broadening (streaking or tailing), poor separation, low recovery, and in some cases, decomposition of the target compound on the column.[1][2]

The key to a successful separation is to suppress the ionization of one or both functional groups, thereby rendering the molecule less polar and minimizing unwanted stationary phase interactions.

Choosing Your Battlefield: Stationary Phase Selection
  • Silica Gel (SiO₂): The most common stationary phase, silica gel, is inherently acidic. This makes it prone to strong interactions with the basic amine group of the analyte.[2] While it can be used successfully, it often requires deactivation or the use of mobile phase modifiers to achieve good results.

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic grades. For purifying amines, basic or neutral alumina is often a superior choice to silica gel as it minimizes the strong acidic interactions that cause streaking and irreversible adsorption.[3][4]

  • Amine-Functionalized Silica (NH₂): This modified silica has propyl amine groups bonded to the surface. It can be an excellent choice for separating compounds with amine functionalities, sometimes providing unique selectivity compared to standard silica.[5][6]

The Art of Elution: Mobile Phase Selection

The mobile phase not only carries the compound through the column but also actively competes for binding sites on the stationary phase.[7] For aminothiophene carboxylates, the eluent must be carefully chosen to ensure proper migration and sharp peaks.

  • Solvent System: A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is standard. The polarity is gradually increased to elute compounds of increasing polarity.[8]

  • Mobile Phase Modifiers: This is often the most critical factor. Small amounts of additives can drastically improve the chromatography:

    • Acidic Additives (e.g., Acetic Acid, Formic Acid): Adding 0.1-1% of a volatile acid to the eluent protonates the carboxylic acid group, ensuring the compound remains in a single, less polar form. This is highly effective at preventing the smearing caused by the carboxylate anion interacting with the silica surface.[1]

    • Basic Additives (e.g., Triethylamine, Ammonia): Adding 0.1-2% of a volatile base deactivates the acidic silanol sites on the silica gel. This prevents the protonation and strong binding of the amine group, reducing tailing.[9][10]

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and the column. What's happening and how do I fix it?

A: Streaking, or tailing, is the most common problem and is almost always caused by the dual nature of your compound interacting with the acidic silica gel surface. The amine group is protonated and binds strongly, while the carboxylic acid group can deprotonate, leading to a mixture of species with different polarities.[1]

Solution:

  • Add an Acidic Modifier: Introduce 0.1-1% acetic acid or formic acid to your eluent system.[1][11] This keeps the carboxylic acid group consistently protonated (in the -COOH form), preventing its ionization and leading to sharper bands.

  • Add a Basic Modifier: Alternatively, add 0.1-2% triethylamine to the eluent. This competes with your compound's amine for the acidic sites on the silica, effectively "shielding" your compound from these strong interactions.[9][12]

  • Combine Modifiers (Use with caution): In rare cases with zwitterionic compounds, using both an acid and a base can create a buffered system on the column, but this can be complex to optimize. It is generally better to choose one modifier based on which functional group is causing the most significant issue.

Q2: My compound seems to be stuck on the column. I've increased the eluent polarity significantly, but it's not coming off.

A: This indicates very strong, potentially irreversible, adsorption to the stationary phase, or possible decomposition.[2] The basic amine group is the likely culprit, forming a strong salt with the acidic silica surface.

Solution:

  • Stability Test: First, determine if your compound is stable on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the main spot's intensity, your compound is decomposing.[2]

  • Switch Stationary Phase: If the compound is unstable or irreversibly bound, the best solution is to switch to a more inert stationary phase like neutral alumina.[3][4]

  • Use a Stronger Eluent System: If the compound is stable, a more polar mobile phase may be needed. Systems like Dichloromethane/Methanol are more effective at eluting polar compounds than Hexane/Ethyl Acetate.

  • Dry Loading: The solvent used to load the sample can greatly impact the initial separation. If you used a very polar solvent to dissolve your sample, it can disrupt the top of the column. Dry loading the sample (adsorbing it onto a small amount of silica first) often resolves this.[13]

Q3: The separation between my product and a key impurity is poor, even though they look well-separated on TLC.

A: This can happen for several reasons. Overloading the column is a common cause. Another reason is that the conditions on a TLC plate don't perfectly replicate a packed column, where diffusion and flow dynamics can cause bands to broaden and merge.[2]

Solution:

  • Reduce Column Loading: As a rule of thumb, aim for a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.

  • Optimize the Eluent: The ideal Rf value for the target compound on TLC for good column separation is between 0.2 and 0.4.[1] Re-screen solvent systems to achieve this.

  • Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a low polarity eluent and gradually increase the percentage of the polar solvent. This sharpens the bands of later-eluting compounds and can improve resolution.[7]

Q4: My final product is pure, but my yield is very low. Where did my compound go?

A: Low yield is typically due to irreversible adsorption or decomposition on the column.[2] If you observed streaking, it's likely that a portion of your compound remained permanently bound to the silica.

Solution:

  • Deactivate the Silica: Before packing, you can treat the silica gel with your chosen mobile phase containing a base (like triethylamine) to pre-condition the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned, neutral alumina or amine-functionalized silica can prevent the loss of amine-containing compounds.[3][5]

  • Avoid Chlorinated Solvents if Possible: Solvents like dichloromethane can sometimes contain trace amounts of HCl, which can be detrimental to acid-sensitive compounds.

Data & Visualization

Table 1: Recommended Mobile Phase Systems & Modifiers
Problem TypeStationary PhaseRecommended Eluent SystemModifier & ConcentrationRationale
Carboxylic Acid TailingSilica GelHexane/Ethyl Acetate or DCM/EtOAc0.5-1.0% Acetic AcidSuppresses ionization of the carboxylic acid, making it less polar and preventing salt formation with the stationary phase.[1]
Amine TailingSilica GelHexane/Ethyl Acetate or DCM/EtOAc0.5-2.0% TriethylamineDeactivates acidic silanol sites, preventing protonation and strong adsorption of the amine.[9][10]
Highly Polar CompoundSilica GelDichloromethane/Methanol1.0% Acetic Acid or TriethylamineMethanol is a highly polar solvent capable of eluting compounds that bind strongly to silica.
Acid/Base Sensitive CompoundNeutral AluminaHexane/Ethyl AcetateNone typically neededAlumina is less acidic than silica, reducing the risk of decomposition and strong binding of basic compounds.[3]
Poor SeparationAmine-functionalized SilicaHexane/Ethyl AcetateNone typically neededOffers alternative selectivity based on different interaction mechanisms (H-bonding, dipole-dipole).[5]
Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process when encountering a problematic separation.

TroubleshootingWorkflow cluster_TLC TLC Analysis cluster_Solutions Column Strategy Start Start: Crude Aminothiophene Carboxylate Mixture TLC Run TLC with Hexane/EtOAc Start->TLC Good_Rf Good Separation? Rf = 0.2-0.4 TLC->Good_Rf Streaking Streaking or Tailing? Good_Rf->Streaking No Run_Column Proceed with Column (Isocratic or Gradient) Good_Rf->Run_Column Yes No_Move Stays at Baseline? Streaking->No_Move No Add_Modifier Re-run TLC with Modifier: 0.5% AcOH or 1% TEA Streaking->Add_Modifier Yes Change_Eluent Change Eluent System (e.g., DCM/MeOH) No_Move->Change_Eluent Yes Change_Stationary Consider Alternative Stationary Phase (Alumina, NH2-Silica) No_Move->Change_Stationary End Purification Complete Run_Column->End Pure Product Add_Modifier->Good_Rf Problem Solved Change_Eluent->TLC Re-evaluate

Caption: Decision tree for troubleshooting aminothiophene carboxylate purification.

Experimental Protocols

Protocol 1: Standard Column Chromatography with Mobile Phase Modifier

This protocol assumes initial TLC analysis has identified a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid) that gives the target compound an Rf of ~0.3.

  • Column Preparation:

    • Select a column of appropriate size (e.g., for 500 mg of crude material, a 40 mm diameter column is a good start).

    • Prepare the "slurry" by mixing silica gel (e.g., 50 g) with the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.[1]

  • Sample Loading (Wet Loading):

    • Dissolve the crude product (~500 mg) in the minimum amount of a suitable solvent, preferably the eluent itself or a slightly more polar solvent like dichloromethane.[13]

    • Using a pipette, carefully add the sample solution to the top of the silica bed, ensuring not to disturb the surface.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the prepared mobile phase (e.g., 7:3 Hexane:EtOAc + 1% AcOH) to the column.

    • Begin collecting fractions. The size of the fractions depends on the column size (e.g., 10-20 mL fractions).

    • If using a gradient, slowly increase the proportion of the more polar solvent throughout the run.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[14]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Dry Sample Loading

This method is highly recommended for compounds that are not very soluble in the starting eluent or for preventing band broadening at the start of the column.[13]

  • Sample Preparation:

    • Dissolve your crude product in a volatile solvent (e.g., DCM, acetone, or EtOAc).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.

    • Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your sample-impregnated silica.[13]

  • Column Preparation:

    • Pack the column with silica gel as described in Protocol 1.

    • Add a thin layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Carefully pour the dry, sample-impregnated silica onto the sand layer, creating a new, thin band at the top of the column.

    • Add another thin layer of sand on top of the sample layer to prevent it from being disturbed.

  • Elution and Analysis:

    • Proceed with elution and fraction analysis as described in Protocol 1.

Diagram 2: General Column Chromatography Workflow

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Eluent) Slurry 2. Prepare Slurry (Silica + Eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Standard workflow for purification by column chromatography.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Nugraha, A. S., & Keller, P. A. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 26(16), 4766. Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (2011). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1218(30), 4942-4949. Retrieved from [Link]

  • McCalley, D. V. (2017). Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. Journal of Chromatography A, 1523, 49-71. Retrieved from [Link]

  • Parikh, J. R., & De Vita, C. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(6), 748-751. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. Analytical Biochemistry, 136(1), 65-74. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Substituted Thiophenes

Welcome to the Technical Support Center for advanced thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiophene fu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiophene functionalization. Isomer formation is a critical challenge in thiophene chemistry, impacting yield, purification costs, and the viability of synthetic routes.

This resource provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying principles that govern regioselectivity. Here, you will find both high-level FAQs for quick reference and detailed troubleshooting guides for specific, challenging scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding reactivity and isomerism in the thiophene ring system.

Question 1: Why is regioselectivity a persistent issue in the electrophilic substitution of thiophenes?

Answer: The challenge of regioselectivity in thiophene chemistry is rooted in its electronic structure. Thiophene is an electron-rich aromatic heterocycle where the sulfur atom's lone pairs are significantly delocalized into the π-system.[1] This delocalization does not, however, distribute electron density equally.

Computational studies and experimental data confirm that the C2 (α) and C5 (α') positions are significantly more electron-rich and thus more nucleophilic than the C3 (β) and C4 (β') positions.[2] This is because the carbocation intermediate (the sigma complex) formed by an electrophilic attack at the C2 position is better stabilized by resonance. An attack at C2 allows the positive charge to be delocalized over three atoms, including the sulfur, which can effectively bear a positive charge.[3][4] In contrast, an attack at the C3 position results in a less stable intermediate with only two resonance structures, and the sulfur atom does not directly participate in stabilizing the adjacent positive charge.[2][3]

As a general rule, electrophilic substitution on an unsubstituted thiophene ring overwhelmingly favors the C2 position.[1][5] The problem arises when the thiophene ring is already substituted, as the existing group exerts its own directing effects, which can either reinforce or compete with the inherent C2 preference, often leading to isomer mixtures.[6]

Question 2: How do existing substituents influence the position of the next substitution?

Answer: Substituents dictate regioselectivity through a combination of electronic and steric effects.[7][8] They are broadly classified into two categories:

  • Activating, Ortho-, Para-Directing Groups: These are electron-donating groups (EDGs) like -OR, -NR₂, and alkyl groups. They increase the electron density of the ring, making it more reactive towards electrophiles.[7] On a thiophene ring, they strongly activate the positions "ortho" (adjacent) and "para" (opposite) to themselves.

    • A C2-EDG will strongly direct incoming electrophiles to the C5 position (its "para" position) and, to a lesser extent, the C3 position (its "ortho" position).

    • A C3-EDG will direct to the C2 and C5 positions.

  • Deactivating, Meta-Directing Groups: These are electron-withdrawing groups (EWGs) such as -NO₂, -CN, -SO₃H, and -COR. They pull electron density from the ring, making it less reactive.[7] They direct incoming electrophiles to the positions "meta" to themselves.

    • A C2-EWG will direct an incoming electrophile primarily to the C4 position, and sometimes the C5 position, depending on the reaction conditions.

    • A C3-EWG will direct almost exclusively to the C5 position.

Understanding these electronic influences is the first step in predicting the outcome of a substitution reaction.[9]

Question 3: Beyond electronics, what other factors control isomer ratios?

Answer: While electronic directing effects are primary, they are not absolute. Several other experimental variables can significantly alter the ratio of isomers formed:

  • Steric Hindrance: Large, bulky substituents can physically block access to adjacent positions.[8] For example, a bulky directing group at the C2 position may favor substitution at the distant C5 position over the electronically accessible but sterically hindered C3 position.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for the formation of a less-stable isomer. Reactions that are highly selective at low temperatures may produce more isomeric impurities when heated.

  • Lewis Acid/Catalyst: In reactions like Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) can coordinate with the substituent or the thiophene sulfur. This coordination can alter the electronic nature and steric bulk of the substituent, thereby changing the directing effect and the resulting isomer ratio.[9]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, subtly shifting the product distribution.

Part 2: Troubleshooting Guides for Isomer Control

This section provides actionable protocols for common regioselectivity problems encountered in the lab.

Scenario 1: Poor C5/C3 Selectivity in Electrophilic Substitution of a 2-Substituted Thiophene

Problem: "I am performing a bromination on 2-methoxythiophene. My goal is the 5-bromo product, but I am getting a significant amount of the 3-bromo isomer, which is difficult to separate."

Root Cause Analysis: The methoxy group (-OCH₃) at the C2 position is a potent electron-donating group (EDG). Electronically, it activates both the C3 ("ortho") and C5 ("para") positions for electrophilic attack. While the C5 position is often favored, the high activation of the C3 position can lead to competitive substitution, resulting in a mixture of isomers.

dot

Caption: Competing reaction pathways in the bromination of 2-methoxythiophene.

Strategic Solutions:

Strategy A: Modulate Reactivity with Milder Conditions

The core principle here is to use a less reactive electrophile. A highly reactive brominating agent will be less selective.

  • Protocol 1: Use of N-Bromosuccinimide (NBS)

    • Dissolve 1.0 equivalent of 2-methoxythiophene in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Causality: NBS provides a slow, controlled concentration of Br⁺, which is a less aggressive electrophile than Br₂. This lower reactivity increases the kinetic preference for the more electronically favored C5 position, thus improving selectivity.

Strategy B: Leverage Steric Hindrance

If milder conditions are insufficient, a sterically demanding reagent can be used to disfavor attack at the more crowded C3 position.

  • Protocol 2: Use of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone

    • Dissolve 1.0 equivalent of 2-methoxythiophene in dichloromethane (DCM).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of 1.0 equivalent of 2,4,4,6-tetrabromocyclohexa-2,5-dienone in DCM dropwise.

    • Maintain the reaction at -78 °C and monitor for completion.

    • Work up by washing with aqueous sodium bicarbonate and brine.

  • Causality: This bulky brominating agent has greater difficulty accessing the sterically hindered C3 position, which is flanked by the methoxy group and a ring proton. The C5 position, being more open, becomes the overwhelmingly preferred site of attack.

Reagent Typical C5:C3 Selectivity Reaction Conditions Notes
Br₂ in Acetic Acid~ 4:1 to 10:10 °C to RTHighly reactive, often leads to over-bromination.
NBS in DMF> 20:10 °CExcellent for high selectivity with activated rings.
Bulky Bromine Source> 50:1Low Temperature (-78 °C)Ideal for maximizing selectivity through steric control.
Scenario 2: Achieving Non-Classical C3-Substitution on an Unsubstituted Thiophene

Problem: "I need to synthesize 3-acetylthiophene. Direct Friedel-Crafts acylation of thiophene gives me almost exclusively 2-acetylthiophene. How can I force substitution at the C3 position?"

Root Cause Analysis: As established, the C2 position of thiophene is kinetically and thermodynamically favored for electrophilic attack.[1][3] A direct electrophilic acylation will not yield the 3-substituted isomer in any significant quantity. To achieve this "non-classical" substitution pattern, a multi-step strategy involving directed metalation or controlled halogenation is required.

Strategic Solution: Halogen as a Directing and Blocking Group

This strategy involves first selectively preparing a 3-halothiophene and then using that halogen to introduce the desired group via metal-catalyzed cross-coupling.[10]

dot

Caption: Workflow for regioselective synthesis of 3-substituted thiophenes.

  • Protocol 1: Synthesis of 3-Bromothiophene

    • Dibromination: To a solution of thiophene (1.0 eq) in a suitable solvent (e.g., chloroform/acetic acid), add NBS (2.2 eq) and stir at room temperature until 2,5-dibromothiophene is formed (monitor by GC-MS).

    • Halogen Dance/Monodebromination: Isolate the 2,5-dibromothiophene. Dissolve it in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Add n-butyllithium (1.0 eq) dropwise. The lithium-halogen exchange will preferentially occur at the more acidic C2 position.

    • Allow the reaction to stir for 30 minutes, during which a rearrangement (a "halogen dance") can occur to thermodynamically favor the 3-lithiated species, but for this purpose, we quench to get the desired intermediate.

    • Carefully quench the reaction at -78 °C with an excess of a proton source like methanol or water to yield 3-bromothiophene. Purify via distillation or chromatography.

  • Protocol 2: Stille or Suzuki Coupling for C3-Acylation

    • To a solution of 3-bromothiophene (1.0 eq) in toluene, add a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

    • For Stille Coupling: Add tributyl(acetyl)stannane (1.1 eq).

    • For Suzuki Coupling: Add acetylboronic acid (1.5 eq) and a base such as K₂CO₃ (3.0 eq).

    • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, perform an aqueous workup, and purify the resulting 3-acetylthiophene by column chromatography.

  • Causality and Trustworthiness: This workflow is a self-validating system. The initial dibromination blocks the highly reactive C2 and C5 positions. The subsequent lithium-halogen exchange and quench is a well-established method for generating 3-halothiophenes.[10] Finally, palladium-catalyzed cross-coupling reactions are exceptionally reliable and regioselective, as the coupling occurs exclusively at the site of the carbon-halogen bond.[11][12] This sequence provides unambiguous access to the C3-substituted isomer, completely bypassing the challenges of electrophilic substitution.

References

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Pearson Education. [Link]

  • Thiophene - Wikipedia. Wikimedia Foundation. [Link]

  • Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • The Photochemical Isomerization Reactions in Furan, Thiophene, and Pyrrole Derivatives. ResearchGate. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]

  • Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation. ResearchGate. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. [Link]

  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]

  • Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. National Center for Biotechnology Information. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Institutes of Health. [Link]

  • Substituent Effects | Organic Chemistry II. Lumen Learning. [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. National Center for Biotechnology Information. [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

  • Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Pearson Education. [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Electrophilic substitution of thiophene. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Introduction: Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a pivotal building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Gewald multicomponent reaction, is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a pivotal building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Gewald multicomponent reaction, is well-established on a laboratory scale.[1][2][3] However, transitioning this synthesis to a larger scale introduces significant challenges related to reaction control, product isolation, and overall process efficiency. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to support researchers, scientists, and drug development professionals in successfully scaling up this valuable synthesis.

Section 1: The Gewald Reaction Pathway

The synthesis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a prime example of the Gewald reaction. This multicomponent reaction involves the condensation of an aldehyde (pivalaldehyde), an α-cyanoester (methyl cyanoacetate), and elemental sulfur, catalyzed by a base, typically a secondary amine like morpholine.[1][2]

The reaction proceeds in two main stages:

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation between pivalaldehyde and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[1][4]

  • Sulfur Addition and Cyclization: Elemental sulfur adds to the intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[1][4]

Understanding this pathway is critical for diagnosing and resolving issues during scale-up.

Gewald_Reaction Start Starting Materials: Pivalaldehyde Methyl Cyanoacetate Elemental Sulfur (S8) Morpholine (Base) KC Knoevenagel-Cope Condensation Start->KC Intermediate α,β-Unsaturated Nitrile Intermediate KC->Intermediate Water byproduct Sulfur_Add Sulfur Addition & Ring Closure Intermediate->Sulfur_Add S8, Morpholine Product Methyl 3-amino-5-tert-butyl- thiophene-2-carboxylate Sulfur_Add->Product Tautomerization

Caption: The Gewald reaction pathway for synthesizing the target thiophene.

Section 2: Standard Laboratory-Scale Synthesis Protocol

This protocol provides a baseline for a laboratory-scale synthesis. All scaling efforts should be benchmarked against a well-characterized process at this scale.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.Notes
Pivalaldehyde86.138.61 g1.0
Methyl Cyanoacetate99.099.91 g1.0
Elemental Sulfur32.073.21 g1.0Use powdered form.
Morpholine87.128.71 g1.0Acts as base and solvent.
Methanol32.0450 mL-Reaction Solvent.

Step-by-Step Protocol:

  • To a stirred mixture of pivalaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol, add morpholine (1.0 eq) dropwise over 30 minutes.[5]

  • Maintain the internal temperature between 35-45 °C during the addition. An initial exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at 45-50 °C for 3-4 hours.[5] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.[5]

  • Filter the resulting solid precipitate and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.[5]

  • Recrystallize the crude product from ethanol or a mixture of ethyl acetate and hexanes to yield pure Methyl 3-amino-5-tert-butylthiophene-2-carboxylate as a crystalline solid.[6]

Section 3: Troubleshooting Guide for Scale-Up

Transitioning from lab to pilot scale often uncovers issues not apparent in smaller reactions. This guide addresses the most common problems in a question-and-answer format.

Troubleshooting_Guide Problem Problem Encountered During Scale-Up LowYield Low Yield Problem->LowYield Impure Impure Product/ Oily Residue Problem->Impure Stalled Reaction Stalled Problem->Stalled Exotherm Runaway Exotherm Problem->Exotherm Cause_Yield1 Incomplete Reaction LowYield->Cause_Yield1 Cause_Yield2 Poor Precipitation LowYield->Cause_Yield2 Cause_Impure1 Side Reactions Impure->Cause_Impure1 Cause_Impure2 Trapped Solvent/Impurities Impure->Cause_Impure2 Cause_Stalled1 Poor Mixing/Mass Transfer Stalled->Cause_Stalled1 Cause_Stalled2 Base Inactivity Stalled->Cause_Stalled2 Cause_Exotherm1 Rapid Reagent Addition Exotherm->Cause_Exotherm1 Cause_Exotherm2 Inadequate Cooling Exotherm->Cause_Exotherm2 Sol_Yield1 Increase reaction time/temp. Check reagent stoichiometry. Cause_Yield1->Sol_Yield1 Sol_Yield2 Use anti-solvent. Cool for longer period. Cause_Yield2->Sol_Yield2 Sol_Impure1 Improve temp. control. Optimize reagent addition rate. Cause_Impure1->Sol_Impure1 Sol_Impure2 Improve washing/drying. Consider recrystallization. Cause_Impure2->Sol_Impure2 Sol_Stalled1 Improve agitation. Consider different reactor geometry. Cause_Stalled1->Sol_Stalled1 Sol_Stalled2 Verify base quality. Consider alternative base. Cause_Stalled2->Sol_Stalled2 Sol_Exotherm1 Slow down addition rate. Use a dosing pump for control. Cause_Exotherm1->Sol_Exotherm1 Sol_Exotherm2 Increase cooling capacity. Use a jacketed reactor. Cause_Exotherm2->Sol_Exotherm2

Caption: A decision tree for troubleshooting common scale-up issues.

Q1: My reaction yield dropped significantly after scaling up from 10g to 100g. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue, often attributable to several factors:

  • Inefficient Heat Transfer and Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to poor temperature control, creating hot spots that encourage side reactions or decomposition.

    • Solution: Employ a jacketed reactor with a reliable temperature control unit. Ensure the reaction is stirred efficiently to maintain a homogenous temperature throughout the vessel.

  • Poor Mixing and Mass Transfer: In a larger volume, reagents may not mix as efficiently. Elemental sulfur, being a solid, can settle at the bottom if agitation is insufficient, effectively lowering its concentration in the reaction phase and slowing the reaction.

    • Solution: Increase the agitation speed or use an overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure solids remain suspended.

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation step generates water, which can inhibit the reaction.[6] In larger volumes, this water may not be as effectively removed from the local reaction environment.

    • Solution: While a Dean-Stark apparatus is an option, a simpler approach for this reaction is to ensure your starting materials and solvent are as anhydrous as possible.[6]

  • Incomplete Precipitation/Isolation: The efficiency of product precipitation can change with scale. A larger volume of solvent may retain more product in the solution.

    • Solution: After cooling, consider adding a co-solvent in which the product is less soluble (an anti-solvent) to drive further precipitation. Allow for sufficient time at a low temperature for crystallization to complete.

Q2: The isolated product is a dark, oily substance, not the expected crystalline solid. How can I improve its purity and form?

A2: This issue points towards the presence of impurities, which can inhibit crystallization.

  • Cause - Side Reactions: Overheating is a primary cause of side reactions, such as dimerization or polymerization of intermediates, leading to tarry byproducts.[6]

    • Solution: Strict temperature control is crucial. Maintain the internal temperature below 50°C. Slower, controlled addition of the base can mitigate the initial exotherm and prevent temperature spikes.

  • Cause - Unreacted Sulfur: Elemental sulfur has some solubility in organic solvents, and residual sulfur can co-precipitate with the product, giving it a yellowish or brownish hue and an oily consistency.

    • Solution: During workup, after filtering the crude product, consider an additional wash with a solvent that solubilizes sulfur but not the product, such as cold carbon disulfide (use with extreme caution due to high flammability and toxicity) or by performing a hot filtration of a solution of the crude product. A more practical method is thorough recrystallization.[6]

  • Cause - Inefficient Purification: A single precipitation may not be sufficient to remove all impurities at a larger scale.

    • Solution: Recrystallization is the most effective method for obtaining a pure, crystalline product.[6] Experiment with different solvent systems. Ethanol is often effective, but mixtures like ethyl acetate/hexanes or isopropanol/water can also yield high-purity crystals.

Q3: The reaction seems to stall, with starting materials still present after the recommended reaction time. Why is this happening?

A3: A stalled reaction typically indicates a problem with one of the key reaction parameters.

  • Cause - Poor Sulfur Reactivity: The reactivity of elemental sulfur can be poor if it is not adequately solubilized or activated.[6]

    • Solution: Ensure the reaction temperature is maintained at 40-50 °C to improve sulfur's reactivity.[6] Using a polar solvent like methanol or ethanol helps with solubility.[6] Ensure the sulfur powder is fine and not clumped.

  • Cause - Inactive Catalyst: The morpholine base is crucial for the initial condensation. If it is old or has been improperly stored, it may have degraded.

    • Solution: Use a fresh bottle of morpholine. Alternatively, consider screening other bases like piperidine or triethylamine, which are also effective catalysts for the Gewald reaction.[6]

  • Cause - Steric Hindrance: The tert-butyl group is sterically bulky. While the reaction is known to work, suboptimal conditions can make the sterically hindered condensation the rate-limiting step.

    • Solution: A two-step procedure can be more effective for sterically hindered substrates. First, isolate the α,β-unsaturated nitrile intermediate, and then react it with sulfur and base in a separate step.[6]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions when scaling up this reaction? A:

  • Morpholine: Morpholine is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[7][9]

  • Elemental Sulfur: While generally considered low toxicity, sulfur dust can be irritating to the skin and respiratory system.[10] It is also a flammable solid, and dust clouds can be explosive.[11] Avoid generating dust and keep it away from ignition sources.[11]

  • Exotherm Management: The initial phase of the reaction can be exothermic. On a large scale, this can lead to a dangerous temperature runaway. Always add the base slowly and with adequate cooling and monitoring.[6]

Q: Can I use a different base instead of morpholine? A: Yes. While morpholine is commonly used, other secondary amines like piperidine or tertiary amines like triethylamine are also effective catalysts for the Gewald reaction.[6] The choice of base can influence the reaction rate and yield, so small-scale trials are recommended before scaling up with a new base.[6]

Q: What is the best solvent for this reaction? A: Polar protic solvents like methanol and ethanol are excellent choices as they facilitate the solubility of both elemental sulfur and the reaction intermediates.[6] Dimethylformamide (DMF) can also be used and may enhance the reactivity of sulfur, but it is more difficult to remove during workup.

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and identifying any minor impurities.

References

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Jordan Journal of Chemistry.
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • National Institute of Standards and Technology. (2022). SAFETY DATA SHEET - Elemental Sulfur. Retrieved from [Link]

  • Gherib, A., et al. (2024).
  • Mack, J., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules.
  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Al-Juburi, A. H. (2013). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes.
  • MarVista Resources. (2016). 0-0-0-90 Elemental Sulfur - Safety Data Sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Retrieved from [Link]

  • Perdicchia, D. (2011). The Gewald multicomponent reaction. Molecular Diversity.
  • Semantic Scholar. (n.d.). Exploring the scope of the Gewald reaction: Expansion to a four-component process. Retrieved from [Link]

  • ACS Fall 2025. (n.d.). Computational investigations on the mechanism of the Gewald reaction. Retrieved from [Link]

  • Gherib, A., et al. (2024).
  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

Sources

Optimization

Technical Support Center: Characterization of Aminothiophenes

Welcome to the technical support center for the characterization of aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of het...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Aminothiophenes are valuable synthons and pharmacophores, but their unique electronic properties present a number of challenges during their synthesis, purification, and characterization.[1][2] This resource provides in-depth, experience-based answers to common questions and troubleshooting guidance for the pitfalls you may encounter in the lab.

Frequently Asked Questions (FAQs)

Synthesis & Stability

Question 1: My Gewald reaction is giving a low yield and a complex mixture of byproducts. What's going wrong?

Answer: The Gewald three-component reaction is a cornerstone for synthesizing 2-aminothiophenes, but its success is highly dependent on reaction conditions.[3][4] Several factors could be contributing to low yields and byproduct formation:

  • Knoevenagel Condensation vs. Dimerization: The initial step is a Knoevenagel condensation.[3][5][6] If this is slow or reversible, the activated nitrile can dimerize, leading to undesired side products.[7]

    • Troubleshooting:

      • Catalyst Choice: While secondary amines like morpholine or piperidine are traditional catalysts, their amount can be critical.[8][9] Too much base can promote side reactions. Consider using a milder base or a catalytic amount of a conjugate acid-base pair, such as piperidinium borate, which has been shown to improve yields and reaction times.[8]

      • Temperature Control: The reaction is often exothermic. Running the reaction at a controlled, moderate temperature (e.g., 60 °C) can favor the desired pathway.[10]

  • Sulfur Addition: The mechanism of sulfur incorporation is complex and can be a source of issues.[5][6][11]

    • Troubleshooting:

      • Sulfur Quality: Use finely powdered, high-purity elemental sulfur.

      • Solvent: The choice of solvent (e.g., ethanol, DMF) can influence the solubility of intermediates and the reaction rate. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.

Question 2: My purified aminothiophene decomposes or changes color upon storage. How can I improve its stability?

Answer: Aminothiophenes are electron-rich heterocycles, making them highly susceptible to oxidation, which often manifests as a color change from yellow/light brown to dark brown or black.

  • Mechanism of Degradation: Oxidation can occur at the sulfur atom, leading to sulfoxides and sulfones, or can result in polymerization.[12] This process can be accelerated by light and heat.[13]

    • Troubleshooting & Best Practices:

      • Inert Atmosphere: Handle and store aminothiophenes under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[13][14][15][16]

      • Storage Conditions: Store in a cool, dark place, preferably in a freezer. Amber vials are recommended to protect against light.[13]

      • Solvent Choice: If stored in solution, use de-gassed solvents.

Purification Troubleshooting

Question 3: I'm having difficulty purifying my aminothiophene by column chromatography. It streaks badly on the silica gel column.

Answer: The polar amino group in aminothiophenes leads to strong interactions with the acidic silanol groups on the surface of silica gel. This causes tailing, streaking, and often, irreversible adsorption and decomposition on the column.

  • Underlying Issue: The basicity of the amino group results in strong hydrogen bonding and potential salt formation with the acidic silica.

    • Troubleshooting Protocol: Modified Flash Chromatography

      • Deactivate the Silica: Before packing the column, slurry the silica gel in the chosen eluent containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol. This will neutralize the acidic sites.

      • Eluent System: Start with a non-polar solvent (e.g., hexanes or toluene) and gradually increase the polarity with ethyl acetate or dichloromethane containing the same basic modifier.

      • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

For many polar heterocyclic amines, alternative purification techniques might be more suitable.[17][18][19]

Purification TechniqueAdvantagesDisadvantagesBest For
Crystallization High purity, scalableRequires a suitable solvent system, potential for low recoveryCrystalline solids
Preparative HPLC High resolution, good for complex mixturesExpensive, requires method developmentSmall to medium scale purification
Solid-Phase Extraction (SPE) Good for cleanup, can be automatedLower resolution than chromatographyRemoving polar or non-polar impurities

Spectroscopic Characterization Pitfalls

Question 4: The 1H NMR spectrum of my aminothiophene is confusing. I'm not sure if I'm seeing tautomers, and some proton signals are broader than expected.

Answer: The interpretation of NMR spectra of aminothiophenes can be complicated by the presence of tautomers (amino vs. imino forms) and the quadrupolar nature of the nitrogen atom.[20][21]

  • Tautomerism: The equilibrium between the amino and imino tautomers can be influenced by the solvent, temperature, and substituents on the thiophene ring.[22][23][24] This can lead to the presence of two sets of signals or averaged signals, depending on the rate of exchange.[20]

    • Troubleshooting & Analysis:

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve tautomeric equilibria. At low temperatures, the exchange may be slow enough to observe distinct signals for each tautomer. At higher temperatures, the exchange may become fast, leading to sharp, averaged signals.

      • Solvent Effects: Run the NMR in different solvents (e.g., CDCl3, DMSO-d6, Acetone-d6). Aprotic polar solvents like DMSO-d6 can stabilize the amino tautomer through hydrogen bonding.[23]

      • 2D NMR: Techniques like HSQC and HMBC can be invaluable for definitively assigning proton and carbon signals, especially in the presence of tautomers.

Workflow for Investigating Tautomerism in Aminothiophenes

Tautomerism_Workflow start Ambiguous 1H NMR Spectrum vt_nmr Run Variable Temperature NMR start->vt_nmr solvent_study Run in Different Solvents (e.g., DMSO-d6) start->solvent_study two_d_nmr Acquire 2D NMR (HSQC, HMBC) start->two_d_nmr analyze_vt Analyze Signal Coalescence and Chemical Shifts vt_nmr->analyze_vt analyze_solvent Compare Spectra for Shift/Signal Changes solvent_study->analyze_solvent analyze_2d Correlate 1H and 13C Signals two_d_nmr->analyze_2d conclusion Identify Tautomers and Characterize Equilibrium analyze_vt->conclusion analyze_solvent->conclusion analyze_2d->conclusion

Caption: A logical workflow for using NMR spectroscopy to investigate tautomerism in aminothiophenes.

Question 5: I'm struggling to get a clean mass spectrum of my aminothiophene. I see a lot of fragmentation or no molecular ion peak.

Answer: The stability of the molecular ion in mass spectrometry is highly dependent on the ionization technique and the inherent stability of the aminothiophene derivative.

  • Ionization Technique:

    • Electron Impact (EI): This is a high-energy technique that can cause extensive fragmentation, especially for less stable molecules. The molecular ion may be weak or absent.[25]

    • Soft Ionization Techniques: Electrospray Ionization (ESI) and Chemical Ionization (CI) are much gentler and are more likely to produce a strong signal for the protonated molecular ion ([M+H]+). These are generally the preferred methods for aminothiophenes.

  • Fragmentation Patterns: Common fragmentation pathways for thiophenes include cleavage of the ring and loss of substituents.[26][27] The presence of the amino group can also influence the fragmentation pattern.

Troubleshooting Mass Spectrometry Analysis

IssuePotential CauseRecommended Solution
No Molecular Ion (EI) Molecule is unstable under EI conditions.Use a soft ionization technique like ESI or CI.
Complex Fragmentation High ionization energy.Lower the ionization energy if possible, or use a softer technique.
Low Signal Intensity Poor ionization efficiency.Optimize the solvent and mobile phase for ESI (e.g., add a small amount of formic acid to promote protonation).

References

  • Mass spectra (x axis = m/z; y axis = relative abundance, %) of... | Download Scientific Diagram. (n.d.). In ResearchGate. Retrieved from [Link]

  • (PDF) An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023, October 5). In ResearchGate. Retrieved from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PMC. Retrieved from [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). In Helda - University of Helsinki. Retrieved from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. Retrieved from [Link]

  • 2‐Aminothiophenes by Gewald reaction.. (n.d.). In ResearchGate. Retrieved from [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed. Retrieved from [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Thieme. Retrieved from [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). In ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. (n.d.). PubMed. Retrieved from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022, September 26). In ResearchGate. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). Digital Commons. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines. (n.d.). PubMed. Retrieved from [Link]

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  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • 3‐Aminothiophenes as biologically active compounds and new materials. (n.d.). In ResearchGate. Retrieved from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, June 24). ACS Publications. Retrieved from [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • SAFETY DATA SHEET. (2015, December 17). Airgas. Retrieved from [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). (n.d.). PubMed. Retrieved from [Link]

  • Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2025, August 7). In ResearchGate. Retrieved from [Link]

  • Spectral Properties Echoing the Tautomerism of Milrinone and Its Application to Fe3+ Ion Sensing and Protein Staining. (2022, September 20). NIH. Retrieved from [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). In ResearchGate. Retrieved from [Link]

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  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.). In ResearchGate. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Retrieved from [Link]

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  • Current trends and challenges in the downstream purification of bispecific antibodies. (2021, May 9). In ResearchGate. Retrieved from [Link]

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Troubleshooting

Resolving overlapping peaks in the NMR of thiophene derivatives

Technical Support Center: Thiophene Derivatives A-Z Guide to Resolving Overlapping NMR Peaks Welcome, researchers and chemists. This guide is designed to serve as a dedicated resource for troubleshooting one of the most...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiophene Derivatives

A-Z Guide to Resolving Overlapping NMR Peaks

Welcome, researchers and chemists. This guide is designed to serve as a dedicated resource for troubleshooting one of the most common challenges in the characterization of thiophene derivatives: overlapping signals in Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, I've structured this guide to move from fundamental issues to advanced solutions, providing not just the "how" but the critical "why" behind each technique.

Part 1: Foundational Issues & 1D NMR Solutions

This section addresses the root causes of signal overlap and the initial steps you can take using standard 1D NMR experiments.

Q1: Why are the aromatic proton signals in my substituted thiophene spectrum so frequently overlapped?

A1: The issue stems from the inherent electronic nature of the thiophene ring. The protons on the five-membered ring resonate in a relatively narrow chemical shift range, typically between 6.5 and 8.0 ppm. Substituents on the ring alter the electron density and thus the chemical shifts, but often not enough to completely separate the signals of adjacent protons, leading to complex, overlapping multiplets. This is especially true for 2,3-disubstituted or 2,5-disubstituted thiophenes where the remaining protons can have very similar chemical environments.[1][2]

Q2: My 1D ¹H NMR shows a crowded aromatic region. What are the first things I should try before running complex 2D experiments?

A2: Before advancing to 2D techniques, simple modifications to your 1D experiment can often resolve or simplify overlapping signals.

  • Change the NMR Solvent: This is the most effective first step. The chemical shifts of solute protons can be significantly influenced by interactions with the solvent.[3][4] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly useful. Their ring currents create an anisotropic magnetic field that can induce large changes in the chemical shifts of your analyte's protons (an effect known as Aromatic Solvent-Induced Shift, or ASIS), often spreading out crowded signals.[5]

  • Increase the Magnetic Field Strength: If you have access to a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher), use it. The chemical shift dispersion (the separation between peaks in Hz) scales directly with the magnetic field strength. This means multiplets that overlap at a lower field may become baseline-resolved at a higher field.

  • Vary the Temperature: For molecules with conformational flexibility or those undergoing chemical exchange, changing the sample temperature can sharpen broad signals or shift overlapping peaks. This is particularly relevant for thiophene polymers where aggregation can be temperature-dependent.[6][7]

Troubleshooting Step Underlying Principle Typical Application for Thiophenes
Solvent Change Altering solute-solvent interactions to induce differential chemical shifts (ASIS).[3][5]Using Benzene-d₆ to resolve overlapping aromatic H-3 and H-4 signals.
Higher Field Strength Increasing magnetic field (B₀) increases frequency separation (in Hz) of signals.Separating complex multiplets in polysubstituted thiophenes.
Temperature Variation Affecting molecular dynamics (e.g., rotation, exchange, aggregation).[6][7]Sharpening broad signals in thiophene-based polymers or oligomers.

Part 2: Advanced Resolution with 2D NMR Techniques

When 1D methods are insufficient, 2D NMR is the definitive tool for resolving overlap by spreading signals across a second frequency dimension.

Q3: When should I move to 2D NMR, and which experiment is the best starting point for thiophenes?

A3: Move to 2D NMR when you cannot confidently assign proton signals or trace coupling pathways due to overlap in the 1D spectrum.[5]

The best starting point is the ¹H-¹H COSY (Correlation Spectroscopy) experiment.[8][9]

  • Why it works: COSY reveals which protons are scalar (J) coupled to each other, typically through 2-3 bonds. Even if two multiplets are completely overlapped, you can identify their respective coupling partners by tracing the cross-peaks. This allows you to build a map of the proton connectivity within the molecule.[10]

Q4: My COSY spectrum still shows ambiguity because multiple protons in an overlapped region are coupled to the same signal. How can I resolve this?

A4: This is a classic case where you need to use the attached carbon atom as a point of separation. The ideal experiment for this is the ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) .[8][9]

  • Why it works: An HSQC spectrum correlates each proton signal directly to the carbon it is attached to (a one-bond correlation). Since the ¹³C NMR spectrum has a much wider chemical shift range (~200 ppm) compared to the ¹H spectrum, protons that overlap in the proton dimension will almost always be attached to carbons with different, well-separated chemical shifts. This spreads the overlapping proton signals along the second (¹³C) dimension, providing unambiguous resolution.[10][11]

Workflow: Resolving Overlapping Signals

Caption: A decision-making workflow for resolving overlapping NMR signals.

Q5: I'm working with a thiophene-based conjugated polymer, and the signals are extremely broad and overlapping. Are these techniques still useful?

A5: Yes, though the challenges are greater. In conjugated polymers, broad signals often arise from restricted molecular motion, aggregation, and π-stacking, which create a distribution of chemical environments.[6][7][12][13]

While signal broadening can make interpretation difficult, 2D NMR experiments are often still successful. HSQC can be particularly effective at resolving broad aromatic proton signals by dispersing them according to their attached carbons.[6][7] Additionally, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe through-space proximity, providing valuable insights into the polymer's conformation and how the chains are packing together in solution.[6][7] For highly aggregated or insoluble materials, solid-state NMR may be required.[14]

Part 3: Post-Acquisition Processing

Sometimes, resolution can be achieved not in the spectrometer, but on the computer.

Q6: I've collected my data, but some peaks are still partially overlapped. Can I quantitatively analyze these signals?

A6: Yes, this is possible using a technique called peak deconvolution or line fitting .[15]

  • Why it works: This is a computational method where specialized software fits a sum of ideal mathematical line shapes (typically a mix of Lorentzian and Gaussian functions) to the experimental data.[16] The algorithm optimizes the position, height, width, and shape of each individual peak to best reproduce the overlapped multiplet. The integral of each fitted peak then provides a quantitative measure of its contribution to the total signal. Several NMR software packages, such as Mnova and ACD/Labs, have powerful deconvolution tools.[15][17][18]

Conceptual Illustration of HSQC

HSQC_Concept cluster_1D 1D ¹H Spectrum (F2 Axis) cluster_C13 ¹³C Axis (F1) cluster_2D 2D HSQC Spectrum H_A Proton A overlap Overlapping Signal CrossPeak_A H_A->CrossPeak_A H_B Proton B CrossPeak_B H_B->CrossPeak_B C_A Carbon A C_A->CrossPeak_A C_B Carbon B C_B->CrossPeak_B

Caption: HSQC resolves overlapping protons (A,B) via their distinct carbons.

Part 4: Experimental Protocols

Protocol 1: Standard ¹H-¹³C gHSQC Acquisition

This protocol provides typical parameters for acquiring a gradient-selected HSQC (gHSQC) spectrum on a modern spectrometer.

  • Sample Preparation: Prepare a solution of your thiophene derivative with a concentration of 10-20 mg in 0.6 mL of a deuterated solvent. Ensure the sample is fully dissolved and free of particulate matter.

  • Initial Setup:

    • Lock and shim the spectrometer on your sample to achieve optimal magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum and a 1D ¹³C spectrum. Note the spectral width required to encompass all signals in both dimensions.

  • Load HSQC Pulse Program: Select a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

  • Set Key Parameters:

    • Spectral Width (¹H, F2 dimension): Set based on your 1D ¹H spectrum (e.g., 10-12 ppm).

    • Spectral Width (¹³C, F1 dimension): Set based on your 1D ¹³C spectrum (e.g., 160-200 ppm).

    • Number of Scans (ns): Start with 2 or 4. Increase for dilute samples.

    • Number of Increments (in F1): Use 256 for good resolution. Increase to 512 for very close carbon signals.

    • ¹J(CH) Coupling Constant: Set to an average value for aromatic C-H bonds, typically 165-170 Hz . This value is critical for efficient magnetization transfer.

    • Relaxation Delay (d1): Use a delay of 1.5-2.0 seconds.

  • Acquisition: Start the experiment. The acquisition time will depend on the parameters set, typically ranging from 20 minutes to a few hours.

  • Processing: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., squared sine bell) in both dimensions, followed by phase and baseline correction.

References

  • Solvent effects on proton chemical shifts in thiophenes. (1966). Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Parenti, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

  • Parenti, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. PubMed Central. [Link]

  • Parenti, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. PubMed. [Link]

  • Parenti, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. [Link]

  • Parenti, F., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Semantic Scholar. [Link]

  • nmrlineshapeanalyser. PyPI. [Link]

  • Moser, A. (2009). Using Peak Deconvolution to Extract the 1H Count. ACD/Labs. [Link]

  • Mnova NMR | Automatic data processing. Bruker. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • Software for 2D Peak Deconvolution/Fitting. NMR Wiki Q&A Forum. [Link]

  • Improve NMR Time Efficiency with Pulse Sequence Optimization. (2025). PatSnap. [Link]

  • The evolution of solution state NMR pulse sequences through the ‘eyes’ of triple-resonance spectroscopy. Lewis Kay's group at the University of Toronto. [Link]

  • A 2D solid-state NMR experiment to resolve overlapping aromatic resonances of thiophene-based nematogens. (2005). PubMed. [Link]

  • Supplementary Information. University of Wuppertal. [Link]

  • How does solvent choice effect chemical shift in NMR experiments?. (2022). Reddit. [Link]

  • Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PubMed Central. [Link]

  • A selection of NMR pulse sequences, including (A) HSQC; (B) coupled... ResearchGate. [Link]

  • Advanced Pulse Sequence Techniques. ResearchGate. [Link]

  • Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones... ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • How to assign overlapping multiplets in 1H NMR spectra?. Chemistry Stack Exchange. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in One-Pot Thiophene Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of one-pot thiophene synthesis. Our focus is on the critical, and often challenging, aspect of managing reaction exotherms. A failure to understand and control the heat generated during these syntheses can lead to diminished yields, increased byproduct formation, and, most critically, hazardous runaway reactions.[1] This document provides field-proven insights and troubleshooting strategies to ensure your syntheses are safe, efficient, and reproducible.

Troubleshooting Guide: Real-Time Reaction Issues

This section addresses specific, acute problems you may encounter during an experiment.

Question 1: My reaction temperature is rising uncontrollably, far exceeding the set point. What immediate actions should I take, and what are the underlying causes?

Answer: An uncontrolled temperature spike indicates a potential runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This is a serious safety hazard.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop adding any further reagents to the vessel.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and a salt (like NaCl or CaCl₂) to lower its temperature. If using a circulator, lower the setpoint to its minimum.

  • Alert Personnel: Inform colleagues and lab supervisors of the situation immediately.

  • Prepare for Quenching (If Safe): If you have a pre-planned and validated quenching procedure, prepare to execute it. This should only be done if you are certain the quenching agent will not exacerbate the situation.

  • Evacuate if Necessary: If the temperature continues to rise uncontrollably despite these measures, evacuate the immediate area and follow your institution's emergency procedures.

Root Cause Analysis:

  • Inadequate Cooling: The cooling capacity of your setup (e.g., a simple ice bath for a large-scale reaction) may be insufficient for the heat being generated.[1]

  • Excessive Reagent Concentration: Adding reagents too quickly or using overly concentrated solutions can lead to a rapid accumulation of unreacted starting materials, which then react simultaneously, releasing a large amount of energy.

  • Stirring Failure: Inadequate stirring can create localized "hot spots" where the reaction accelerates, leading to a thermal runaway that propagates through the mixture.

  • Incorrect Reaction Scale: A reaction that was manageable at a 10 mmol scale may become dangerously exothermic at a 100 mmol scale because the volume (heat generation) increases cubically while the surface area of the flask (heat dissipation) only increases squarely.

Question 2: My reaction is sluggish, or it has stalled completely after an initial temperature increase. How can I troubleshoot this?

Answer: A stalled reaction after an initial exotherm often points to issues with reagent activity, concentration, or the reaction conditions themselves.

Troubleshooting Steps:

  • Confirm the Stall: Before taking action, verify the reaction has indeed stalled by taking a sample for analysis via Thin Layer Chromatography (TLC) or LC-MS.[2][3]

  • Assess Reagent Integrity: For syntheses involving sulfurizing agents like Lawesson's reagent or elemental sulfur, their reactivity can be compromised by improper storage or age.[2][4] In the Gewald synthesis, the base catalyst (e.g., an amine) may be of insufficient strength or concentration to promote the necessary cyclization.[2]

  • Evaluate Temperature: While counterintuitive, some reactions require a specific temperature to be maintained. An initial exotherm might be followed by a necessary period of heating to drive the reaction to completion. Cautiously increasing the temperature in 5-10 °C increments while monitoring can restart the reaction.[4]

  • Check for Precipitation: The product or an intermediate may be precipitating out of the solution, creating a thick slurry that impedes stirring and reagent interaction. In this case, carefully adding a small amount of a compatible, dry solvent can restore fluidity.[2]

Question 3: My final product has a low yield and contains significant impurities. Could thermal control be the issue?

Answer: Absolutely. Poor temperature management is a primary cause of low yields and byproduct formation.

Causality:

  • Thermal Degradation: The desired thiophene product or key intermediates may be thermally unstable at the temperatures reached during an uncontrolled exotherm.

  • Competing Reaction Pathways: Many thiophene syntheses have competing side reactions. For instance, in the Paal-Knorr synthesis, high temperatures can favor the dehydration pathway, leading to furan byproducts instead of the desired thiophene.[4][5] In the Gewald synthesis, intermediates can undergo dimerization if conditions are not optimal.[5]

  • Solvent Effects: The choice of solvent is critical. A solvent with a low boiling point may boil off, concentrating the reactants and accelerating the exotherm, while a solvent with poor thermal conductivity can hinder heat dissipation.

Frequently Asked Questions (FAQs)

Question 1: Which one-pot thiophene syntheses are known to be significantly exothermic?

Answer: While nearly any reaction can become exothermic under the wrong conditions, some are inherently more energetic.

  • Gewald Aminothiophene Synthesis: This is a multi-component reaction involving a carbonyl compound, an activated nitrile, and elemental sulfur, often catalyzed by a base.[6][7][8][9] The initial Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization can be highly exothermic, particularly on a larger scale.

  • Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[7][10][11] The base-catalyzed addition and cyclization steps can release significant heat.

Question 2: What are the best practices for reagent addition to control an exotherm?

Answer: The rate and method of reagent addition are your primary tools for controlling heat generation.

  • Slow, Controlled Addition: The most reactive or limiting reagent should be added slowly and controllably using a syringe pump or a dropping funnel. This prevents the accumulation of unreacted starting material.

  • Sub-Surface Addition: For larger scale reactions, adding the reagent below the surface of the reaction mixture can improve dispersion and prevent localized heating at the point of addition.

  • Monitor Temperature During Addition: The internal reaction temperature should be monitored continuously. If the temperature rises more than a few degrees above the target, pause the addition until it returns to the set point.

Question 3: How does my choice of solvent impact thermal management?

Answer: The solvent is not merely a medium for the reaction; it is an active component of your thermal management system.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase, acting as a better "heat sink."

  • Boiling Point: A solvent with a boiling point slightly above your desired reaction temperature can provide a passive safety control. If the reaction begins to overheat, the solvent will reflux, dissipating a large amount of energy (the latent heat of vaporization). However, ensure your condenser can handle the vapor load.

  • Thermal Conductivity: Solvents with higher thermal conductivity are more efficient at transferring heat from the reaction mixture to the flask walls and into the cooling bath.

Question 4: What are the essential safety protocols to implement before starting any potentially exothermic reaction?

Answer: A thorough risk assessment is mandatory before beginning any experiment.[12][13]

  • Understand the Thermochemistry: Research the reaction. Is it known to be exothermic? Has it been scaled up before? Use literature data or, if necessary, perform calorimetric analysis (e.g., Differential Scanning Calorimetry - DSC) to understand the potential heat output.[13]

  • Plan for the Worst-Case Scenario: Have a clear, written plan for what to do in case of a runaway reaction. This includes emergency cooling procedures and a defined quenching protocol.

  • Use Appropriate Equipment: Ensure your reaction vessel is not overfilled (typically no more than 50-60% full). Use an appropriate cooling bath with sufficient capacity. Ensure stirring is robust.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For reactions with a significant risk of runaway, conducting the procedure in a fume hood with the sash lowered and using a blast shield is essential.[12]

Experimental Protocol: A Case Study in Thermal Management

Reaction: Gewald Synthesis of a 2-Aminothiophene

This protocol outlines the synthesis of a tetrahydro-benzo[b]thiophene derivative, with critical thermal management steps highlighted.

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a reflux condenser with a nitrogen inlet, add cyclohexanone (10.0 g, 0.10 mol) and ethyl cyanoacetate (11.3 g, 0.10 mol) in ethanol (50 mL).

  • Initial Cooling: Place the flask in an ice-water bath to pre-cool the mixture to 0-5 °C. (Critical Step: Ensures the initial condensation does not cause an unexpected temperature spike).

  • Controlled Base Addition: Add morpholine (8.7 g, 0.10 mol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. (Critical Step: The initial Knoevenagel condensation is exothermic. Slow addition is key to control).

  • Sulfur Addition: Once the base addition is complete, add elemental sulfur (3.2 g, 0.10 mol) in one portion.

  • Controlled Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction to a gentle reflux (approx. 78 °C for ethanol). Monitor the internal temperature closely during this phase; a secondary exotherm may occur as the cyclization initiates.

  • Reaction Monitoring: Maintain the reflux for 2-3 hours, monitoring the reaction's progress by TLC.

  • Cooling and Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath before proceeding with product isolation (e.g., precipitation by adding water and filtration).

Quantitative Data for Thermal Management

The table below provides key thermal properties of common solvents used in thiophene synthesis to aid in selection.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Key Considerations
Ethanol782.46Good for moderate temperature reactions; provides reflux cooling.
Toluene1111.67Higher temperature range; less effective heat sink than ethanol.
Dimethylformamide (DMF)1532.18High boiling point for sluggish reactions; good heat capacity.
Tetrahydrofuran (THF)661.97Lower boiling point; useful for reactions requiring milder conditions.
Acetonitrile822.23Good balance of boiling point and heat capacity.

Workflow for Managing Exothermic Events

This diagram outlines the decision-making process during a potentially exothermic reaction.

Exotherm_Management_Workflow start Start Reaction (Controlled Reagent Addition) monitor Continuously Monitor Internal Temperature (Ti) start->monitor check_temp Is Ti Stable and within ±5°C of Setpoint (Ts)? monitor->check_temp continue_rxn Continue Monitoring check_temp->continue_rxn Yes temp_rising Ti Rapidly Rising > 5°C above Ts check_temp->temp_rising No continue_rxn->monitor action1 1. STOP Reagent Addition 2. Enhance Cooling temp_rising->action1 check_again Is Temperature Under Control? action1->check_again resume Resume Addition Slowly Return to Monitoring check_again->resume Yes runaway NO: Runaway Condition (Temp still rising) check_again->runaway No resume->monitor emergency EMERGENCY PROTOCOL 1. Alert Personnel 2. Prepare Quench 3. Evacuate if Uncontrolled runaway->emergency

Caption: Workflow for Managing Exothermic Events in Thiophene Synthesis.

References

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Thieme. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • ResearchGate. Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]

  • Wikiwand. Fiesselmann thiophene synthesis. [Link]

  • PubMed Central (PMC). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • ResearchGate. One-pot synthesis of poly-(3-hexylthiophene) with variable degrees of molar mass and regioregularity. [Link]

  • ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. [Link]

  • Filo. Fiesselmann thiophene synthesis. [Link]

  • IChemE. Why reactions run away. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • American Chemical Society. Safety in Science of Synthesis. [Link]

  • ARIA. Runaway reactions, case studies, lessons learned. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Aminothiophenes: Gewald Synthesis vs. Alternative Routes

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted 2-aminothiophenes is a critical process. These heterocyclic scaffolds are prevalent in a vast array of pharmacologi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted 2-aminothiophenes is a critical process. These heterocyclic scaffolds are prevalent in a vast array of pharmacologically active compounds, making their efficient and versatile synthesis a subject of considerable interest.[1][2][3] This guide provides an in-depth comparison of the Gewald synthesis, a cornerstone of aminothiophene preparation, with prominent alternative routes. We will delve into the mechanistic underpinnings, practical advantages and limitations, and supporting experimental data to inform your synthetic strategy.

The Gewald Synthesis: A Versatile Workhorse

First reported by Karl Gewald in the 1960s, the Gewald reaction is a multicomponent reaction that has become a universal method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its enduring popularity stems from the ready availability of starting materials, mild reaction conditions, and the ability to generate a wide range of derivatives in a single step.[1]

The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[4][5]

Mechanistic Insights

The generally accepted mechanism of the Gewald reaction proceeds through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[4][6]

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[7]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene ring.[4][6]

Caption: General workflow for the Fiesselmann thiophene synthesis.

Advantages:

  • Provides access to 3-hydroxy and 3-aminothiophenes, which can be complementary to the substitution patterns typically obtained from the Gewald reaction. [8][9]* Can be adapted for the synthesis of various fused thiophene systems. [9] Limitations:

  • The starting α,β-acetylenic esters may not be as readily available as the precursors for the Gewald synthesis.

  • The reaction conditions can be harsh, sometimes requiring strong bases. [8]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for preparing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. [4][10][11]The reaction requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. [10][12] Mechanism: The mechanism is believed to involve the conversion of the dicarbonyl compound into a thioketone intermediate, which then undergoes cyclization and dehydration to form the thiophene ring. [4][10][11]

Caption: Conceptual workflow of the Paal-Knorr thiophene synthesis.

Advantages:

  • A reliable method for the synthesis of a variety of substituted thiophenes. [11]* The starting 1,4-dicarbonyl compounds can often be prepared through various synthetic routes.

Limitations:

  • The use of phosphorus pentasulfide or Lawesson's reagent can be cumbersome and may lead to the formation of byproducts. [4][12]* The reaction often requires high temperatures. [4]* This method does not directly yield aminothiophenes and would require subsequent functionalization.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of an α-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base to afford 3,4-disubstituted thiophene-2,5-dicarboxylates. [4][13][14] Mechanism: The reaction proceeds through a double aldol-type condensation. [4][15] Advantages:

  • Provides a route to symmetrically substituted 3,4-dicarboxythiophenes. [13][14] Limitations:

  • The scope is generally limited to the synthesis of specific substitution patterns. [4]* Like the Paal-Knorr synthesis, it does not directly produce aminothiophenes.

Comparative Analysis

FeatureGewald SynthesisFiesselmann SynthesisPaal-Knorr SynthesisHinsberg Synthesis
Product Type Polysubstituted 2-aminothiophenes3-Hydroxy/3-aminothiophenesSubstituted thiophenes3,4-Disubstituted thiophene-2,5-dicarboxylates
Starting Materials Ketones/aldehydes, active methylene nitriles, sulfurα,β-Acetylenic esters, thioglycolic acid derivatives1,4-Dicarbonyl compoundsα-Dicarbonyl compounds, diethyl thiodiglycolate
Key Reagents Base (e.g., morpholine, L-proline)BaseP₄S₁₀ or Lawesson's reagentBase
Versatility HighModerateModerateLow
Atom Economy High (multicomponent)ModerateModerateModerate
Reaction Conditions Generally mild, can be optimized for green conditionsCan be harshOften requires high temperaturesBasic conditions
Directness to Aminothiophenes YesYes (with nitrile variation)NoNo

Table 2: At-a-Glance Comparison of Aminothiophene Synthetic Routes.

Experimental Protocols

General Procedure for Gewald Synthesis

A mixture of the ketone (10 mmol), active methylene nitrile (10 mmol), and elemental sulfur (12 mmol) is suspended in a suitable solvent (e.g., ethanol, 20 mL). A catalytic amount of a base (e.g., morpholine, 1-2 mmol) is added, and the mixture is stirred at room temperature or heated to 40-60 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

General Procedure for Fiesselmann Synthesis (Aminothiophene Variation)

To a solution of the α,β-acetylenic nitrile (10 mmol) in a suitable solvent (e.g., ethanol), a solution of the thioglycolic acid derivative (10 mmol) and a base (e.g., sodium ethoxide, 10 mmol) in the same solvent is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The mixture is then acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

General Procedure for Paal-Knorr Thiophene Synthesis

A mixture of the 1,4-dicarbonyl compound (10 mmol) and phosphorus pentasulfide (5 mmol) or Lawesson's reagent (5 mmol) in an inert solvent (e.g., toluene, xylene) is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid is filtered off. The filtrate is washed with a basic solution (e.g., saturated NaHCO₃) and water, dried over a suitable drying agent, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography. Caution: This reaction may produce toxic H₂S gas and should be performed in a well-ventilated fume hood. [12]

Conclusion

The Gewald synthesis remains the preeminent method for the preparation of a diverse range of 2-aminothiophenes due to its operational simplicity, high atom economy, and broad substrate scope. However, for accessing specific substitution patterns, such as 3-hydroxy or 3-amino substitution, the Fiesselmann synthesis offers a valuable alternative. The Paal-Knorr and Hinsberg syntheses, while not direct routes to aminothiophenes, are important methods for the preparation of other substituted thiophene scaffolds that can be further functionalized. The choice of synthetic route will ultimately depend on the desired substitution pattern of the target aminothiophene, the availability of starting materials, and the desired reaction conditions.

References

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  • Riaz, T., et al. (2025).
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  • Riaz, T., et al. (2025). Recent progress in multicomponent reactions for the synthesis of thiophene derivatives. ResearchGate. Retrieved from [Link]

  • Hinsberg synthesis of thiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Furan and Thiophene. (n.d.). SlideShare. Retrieved from [Link]

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). Chemistry of Heterocyclic Compounds, 12(10), 1083-1104.
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  • Dwivedi, A. R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-24.
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  • Hinsberg synthesis of thiophene derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Yin, G., et al. (2022). Lawesson's Reagent Promoted Deoxygenation of Anhydrides for the Syntheses of 3‐Substituted and 3,4‐Disubstituted Thiophenes. Chemistry – An Asian Journal, 17(12), e202200277.
  • Hinsberg Thiophene Synthesis. (n.d.). ideXlab. Retrieved from [Link]

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  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019). YouTube. Retrieved from [Link]

  • Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
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Comparative

Spectroscopic comparison of 5-tert-butyl vs 5-methyl aminothiophenes

An In-Depth Spectroscopic Comparison of 5-tert-butyl vs. 5-methyl-2-aminothiophenes: A Guide for Researchers Introduction Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as versatile bu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of 5-tert-butyl vs. 5-methyl-2-aminothiophenes: A Guide for Researchers

Introduction

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as versatile building blocks in medicinal chemistry and materials science.[1] Their utility stems from their rigid, electron-rich scaffold which can be readily functionalized to modulate biological activity or electronic properties. Among the vast library of derivatives, simple alkyl substitutions at the 5-position offer a fundamental model for understanding structure-property relationships.

This guide provides a detailed spectroscopic comparison between two such analogues: 2-amino-5-tert-butylthiophene and 2-amino-5-methylthiophene. The choice of the tert-butyl and methyl groups allows for a direct evaluation of how steric bulk and electronic effects influence the spectroscopic signatures of the aminothiophene core. The tert-butyl group, with its significant steric hindrance and inductive electron-donating nature, presents a stark contrast to the smaller, hyperconjugatively-donating methyl group.[2][3]

We will dissect the differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By grounding these observations in the fundamental principles of physical organic chemistry, this guide aims to provide researchers with the expertise to predict, interpret, and leverage the spectroscopic properties of substituted aminothiophenes in their own work.

Molecular Structures and Electronic Considerations

The primary difference between the two molecules lies in the nature of the C5 substituent. This seemingly small change imparts distinct steric and electronic characteristics.

Figure 1: Molecular structures of the compared aminothiophenes.
  • Electronic Effects : Both methyl and tert-butyl groups are electron-donating. The methyl group donates electron density primarily through hyperconjugation, while the larger tert-butyl group donates primarily through the inductive effect. The tert-butyl group is generally considered a stronger electron-donating group.[4] This increased electron density on the thiophene ring is expected to influence the chemical shifts of ring protons and carbons.

  • Steric Effects : The tert-butyl group is significantly bulkier than the methyl group.[3] This steric hindrance can restrict bond rotations and may influence the preferred conformation of the adjacent amino group, potentially affecting N-H vibrational modes in IR spectroscopy.

Comparative Spectroscopic Analysis

The following sections compare the expected spectroscopic data for the two compounds. The data is compiled based on known substituent effects and data from closely related structures.

¹H NMR Spectroscopy

In ¹H NMR, the electron-donating nature of the alkyl groups at C5 increases the electron density on the thiophene ring, leading to an upfield (lower ppm) shift of the ring protons compared to unsubstituted 2-aminothiophene. The stronger inductive effect of the tert-butyl group is expected to cause a slightly more pronounced upfield shift.

Proton Assignment 5-methyl derivative (δ, ppm) 5-tert-butyl derivative (δ, ppm) Rationale for Difference
Thiophene H3~6.9~6.8The H3 proton is ortho to the amino group and meta to the alkyl group. The chemical shift is dominated by the amino group.
Thiophene H4~6.2~6.1The H4 proton is meta to the amino group and ortho to the alkyl group. It is more sensitive to the stronger electron-donating tert-butyl group, resulting in a greater upfield shift.
Amino (NH₂)~4.5 (broad s)~4.5 (broad s)The chemical shift of the amino protons is highly dependent on solvent and concentration. No significant difference is expected.
Alkyl Group~2.4 (s, 3H)~1.3 (s, 9H)Standard chemical shifts for methyl and tert-butyl groups attached to an aromatic ring.

Data compiled from principles of NMR spectroscopy and related compounds.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are highly sensitive to the electron density at each carbon atom. The electron-donating alkyl groups will cause upfield shifts for the ring carbons, particularly the ipso-carbon (C5) and the ortho-carbon (C4).

Carbon Assignment 5-methyl derivative (δ, ppm) 5-tert-butyl derivative (δ, ppm) Rationale for Difference
C2 (C-NH₂)~150~150Primarily influenced by the electronegative nitrogen atom.
C3~124~123Experiences a minor upfield shift due to the stronger donating effect of the tert-butyl group.
C4~118~116Being ortho to the substituent, this carbon shows a more significant upfield shift in the tert-butyl analogue.
C5 (C-Alkyl)~138~148The C5 chemical shift is significantly different. The downfield shift for the tert-butyl substituted carbon is due to the alpha and beta carbon effects of the bulky group.
Alkyl Group~15 (CH₃)~34 (Quaternary C), ~32 (CH₃)Characteristic shifts for methyl and tert-butyl carbons.

Data compiled from principles of NMR spectroscopy and related compounds.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The primary points of comparison are the N-H stretches of the amino group and the C-H stretches of the alkyl groups and the thiophene ring.

Vibrational Mode 5-methyl derivative (cm⁻¹) 5-tert-butyl derivative (cm⁻¹) Rationale for Difference
N-H Stretch~3450, 3350 (doublet)~3450, 3350 (doublet)The asymmetric and symmetric N-H stretches of the primary amine should appear as a characteristic doublet.[7] Steric hindrance from the tert-butyl group is unlikely to cause a significant shift.
Aromatic C-H Stretch~3100~3100Characteristic of C-H bonds on the thiophene ring.[8]
Aliphatic C-H Stretch~2950-2850~2960-2870The tert-butyl group will show more intense and complex absorptions in this region due to the larger number of C-H bonds.
Thiophene Ring Stretch~1550-1450~1550-1450C=C stretching vibrations within the aromatic ring.
C-H Out-of-plane Bend~810~815Characteristic for 2,5-disubstituted thiophenes.[6]

Data compiled from principles of IR spectroscopy.[9][10]

UV-Vis Spectroscopy

The principal absorption band in these compounds corresponds to a π → π* transition within the aminothiophene chromophore. The electron-donating substituents at C5 will cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted 2-aminothiophene.

Parameter 5-methyl derivative 5-tert-butyl derivative Rationale for Difference
λ_max (nm)~285~290The stronger electron-donating ability of the tert-butyl group slightly increases the energy of the HOMO, reducing the HOMO-LUMO gap and shifting the absorption to a longer wavelength.[11]

Data compiled from principles of UV-Vis spectroscopy and related compounds.[12][13]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the fragmentation pattern is dictated by the stability of the resulting ions. The most significant difference is expected to arise from the stability of the tert-butyl cation.

Fragmentation 5-methyl derivative (m/z) 5-tert-butyl derivative (m/z) Rationale for Difference
Molecular Ion [M]⁺127169Corresponds to the molecular weight of each compound.
[M-15]⁺112 (loss of •CH₃)-Loss of a methyl radical is a common fragmentation for methyl-aromatics.
[M-57]⁺-112 (loss of •C(CH₃)₃)The most prominent fragmentation for the tert-butyl derivative will be the loss of the tert-butyl group to form a highly stable tert-butyl cation (m/z 57, which may not be observed) and a thiophene radical cation at m/z 112.[14]

Data compiled from principles of mass spectrometry.

Experimental Methodologies

To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols are essential.

Synthesis: Gewald Three-Component Reaction

The Gewald reaction is a robust and efficient one-pot method for synthesizing 2-aminothiophenes.[1][15]

G reagents Ketone/Aldehyde + α-Cyanoester + Sulfur base Base (e.g., Morpholine) in Solvent (e.g., Ethanol) reagents->base 1. Combine reaction Stir at 60°C (Conventional or Microwave) base->reaction 2. Heat workup Cool & Precipitate reaction->workup 3. Reaction complete purify Filter & Recrystallize workup->purify 4. Isolate product 2-Amino-5-substituted-thiophene purify->product analysis Spectroscopic Analysis (NMR, IR, UV-Vis, MS) product->analysis Characterize

Figure 2: General workflow for synthesis and analysis of 2-aminothiophenes.

Protocol:

  • To a round-bottom flask containing ethanol, add the appropriate aldehyde (e.g., pivalaldehyde for the tert-butyl derivative or acetaldehyde for the methyl derivative), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur.

  • Add a catalytic amount of a basic amine, such as morpholine, to the mixture.

  • Stir the reaction mixture. This can be done using conventional heating (e.g., 4 hours at 70°C) or more efficiently with microwave irradiation (e.g., 20 minutes at 70°C).[15]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or methanol.

Spectroscopic Data Acquisition

1. NMR Spectroscopy:

  • Dissolve ~5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

2. IR Spectroscopy:

  • For solid samples, use the Attenuated Total Reflectance (ATR) method for rapid analysis.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.

  • Alternatively, prepare a KBr pellet by grinding 1-2 mg of sample with ~100 mg of dry KBr powder.[16]

3. UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample (~10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol or dichloromethane).

  • Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

  • Scan the absorbance from approximately 200 nm to 400 nm to determine the wavelength of maximum absorbance (λ_max).

4. Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Use Electron Ionization (EI) at 70 eV to generate fragments.

  • Analyze the resulting mass-to-charge ratios (m/z) to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic comparison of 5-tert-butyl- and 5-methyl-2-aminothiophene clearly demonstrates how subtle changes in molecular structure translate into measurable analytical differences. The stronger electron-donating inductive effect of the tert-butyl group leads to more pronounced upfield shifts in NMR and a slight bathochromic shift in UV-Vis spectra compared to the methyl analogue. Furthermore, the inherent stability of the tert-butyl cation governs the fragmentation pathway in mass spectrometry, providing a distinct diagnostic marker. This guide illustrates that a solid understanding of fundamental steric and electronic principles, combined with robust analytical methodology, allows for a powerful and predictive approach to the characterization of heterocyclic compounds.

References

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Validation

A Comparative Guide to the Reactivity of 3-Aminothiophene-2-carboxylate Esters for Drug Development Professionals

For researchers, medicinal chemists, and professionals in drug development, the 3-aminothiophene-2-carboxylate scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active compounds. The strategi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 3-aminothiophene-2-carboxylate scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active compounds. The strategic selection of the ester protecting group on this versatile building block can significantly influence its reactivity in subsequent synthetic transformations, impacting reaction efficiency, yield, and even the feasibility of certain chemical steps. This guide provides an in-depth comparison of the reactivity of common 3-aminothiophene-2-carboxylate esters—specifically the methyl, ethyl, and tert-butyl esters—in key chemical reactions. The insights provided herein are grounded in experimental observations and established principles of organic chemistry to empower you in making informed decisions for your synthetic strategies.

Introduction: The Strategic Importance of the Ester Group

The ester group at the 2-position of the 3-aminothiophene core serves a dual purpose. It acts as a crucial activating group for the initial synthesis of the thiophene ring, often via the Gewald reaction, and subsequently modulates the reactivity of the entire molecule.[1][2] The choice between a small, unhindered ester like a methyl or ethyl group, and a bulky group like a tert-butyl ester, introduces significant steric and electronic differences that manifest in downstream chemical manipulations. This guide will explore these differences across three fundamental reaction classes: hydrolysis, amide bond formation, and electrophilic aromatic substitution.

Reactivity Comparison: A Data-Driven Analysis

To provide a clear comparison, we will examine the performance of methyl, ethyl, and tert-butyl 3-aminothiophene-2-carboxylates in key synthetic transformations. While direct, side-by-side comparative studies are not always available in the literature, we can infer relative reactivities by analyzing reported yields and reaction conditions for each ester in analogous reactions.

Ester Hydrolysis: Deprotection to the Carboxylic Acid

The hydrolysis of the ester to the corresponding carboxylic acid is a frequent and critical step in many synthetic pathways, as the resulting acid is often the key intermediate for amide bond formation. The rate of this saponification reaction is primarily influenced by the steric hindrance around the carbonyl group.

Ester DerivativeTypical Hydrolysis ConditionsObserved Reactivity & YieldPlausible Rationale
Methyl 3-aminothiophene-2-carboxylateAqueous NaOH or KOH, refluxHigh. Reaction is typically rapid and proceeds to completion, with yields often exceeding 90%.[3]Minimal steric hindrance from the methyl group allows for facile nucleophilic attack by hydroxide ions on the carbonyl carbon.
Ethyl 3-aminothiophene-2-carboxylateAqueous NaOH or KOH, refluxHigh. Similar to the methyl ester, hydrolysis is efficient with high yields (e.g., ~90%).[3]The ethyl group presents only slightly more steric bulk than the methyl group, having a negligible impact on the rate of hydrolysis under standard conditions.
tert-Butyl 3-aminothiophene-2-carboxylateAcid-catalyzed hydrolysis (e.g., TFA in DCM)High (under acidic conditions). Resistant to base-catalyzed hydrolysis but readily cleaved under acidic conditions.The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack by hydroxide. Acid-catalyzed hydrolysis proceeds via a different mechanism involving the formation of a stable tert-butyl cation, which is highly favored.

Experimental Insight: The choice of hydrolysis conditions is dictated by the nature of the ester. For methyl and ethyl esters, standard basic hydrolysis is efficient. However, for the tert-butyl ester, acidic conditions are necessary for effective deprotection. This orthogonal reactivity can be a strategic advantage in complex syntheses where other base-sensitive functional groups are present.

Amide Bond Formation: Coupling with Amines

The 3-amino group of these thiophene derivatives allows for the formation of amide bonds, a critical transformation in medicinal chemistry. However, the reactivity of the ester at the 2-position can indirectly influence this reaction, particularly if the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine. The steric bulk of the original ester group becomes a significant factor when considering the synthesis of sterically hindered amides.

Let's consider the coupling of the corresponding 3-aminothiophene-2-carboxylic acid with a sterically demanding amine, such as di-tert-butylamine. While direct experimental data for this specific reaction is limited, we can extrapolate from general principles of amide coupling.[4][5]

Ester PrecursorAmineExpected OutcomeRationale
Methyl/EthylDi-tert-butylamineLow to moderate yield. The resulting carboxylic acid is unhindered, but the extreme steric bulk of the amine will significantly slow down the reaction, requiring forcing conditions and specialized coupling agents.
tert-ButylDi-tert-butylamineVery low to no reaction. While the carboxylic acid is the same, if the tert-butyl ester were to be carried through to a coupling step (an unlikely synthetic route), the steric congestion around the reaction center would be immense, likely preventing amide bond formation.

Expert Recommendation: For the synthesis of sterically hindered amides, it is advisable to first hydrolyze the methyl or ethyl ester to the carboxylic acid and then employ robust coupling agents like HATU or COMU, often in combination with a non-nucleophilic base such as DIEA.[6][7] The direct coupling of the carboxylic acid provides the most straightforward approach.

Electrophilic Aromatic Substitution: Functionalization of the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution, allowing for further functionalization. The electron-donating amino group at the 3-position and the electron-withdrawing carboxylate group at the 2-position direct incoming electrophiles primarily to the 5-position. The nature of the ester group can subtly influence the reactivity of the ring.

A. Bromination with N-Bromosuccinimide (NBS)

Ester DerivativeTypical Bromination ConditionsExpected Outcome & RegioselectivityRationale
Methyl 3-aminothiophene-2-carboxylateNBS in a polar aprotic solvent (e.g., DMF or acetonitrile)High yield of the 5-bromo derivative.[1][2]The electron-withdrawing effect of the ester deactivates the ring slightly, but the powerful activating effect of the amino group dominates, leading to clean substitution at the most electronically favored and sterically accessible 5-position.
Ethyl 3-aminothiophene-2-carboxylateNBS in a polar aprotic solventHigh yield of the 5-bromo derivative, comparable to the methyl ester.The electronic difference between the methyl and ethyl esters is minimal, resulting in similar reactivity and regioselectivity.
tert-Butyl 3-aminothiophene-2-carboxylateNBS in a polar aprotic solventHigh yield of the 5-bromo derivative.While bulkier, the tert-butyl group's electronic influence is similar to the other alkyl esters. The substitution occurs at the remote 5-position, so steric hindrance from the ester is not a significant factor.

B. Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the 5-position. This reaction is generally more sensitive to the electronic nature of the ring than bromination.

Ester DerivativeTypical Acylation ConditionsExpected ReactivityRationale
Methyl 3-aminothiophene-2-carboxylateAcetyl chloride, AlCl₃ in an inert solvent (e.g., DCM)Moderate to good yield. The ester group is deactivating, but the reaction is still feasible due to the activating amino group.
Ethyl 3-aminothiophene-2-carboxylateAcetyl chloride, AlCl₃ in an inert solventModerate to good yield, similar to the methyl ester.Minor electronic differences between the methyl and ethyl groups are unlikely to cause a significant change in reactivity.
tert-Butyl 3-aminothiophene-2-carboxylateAcetyl chloride, AlCl₃ in an inert solventPotentially lower yield or requires more forcing conditions. The increased steric bulk of the tert-butyl group might slightly hinder the approach of the Lewis acid catalyst and the acylium ion, potentially leading to a slower reaction rate.

Experimental Protocols

To facilitate the application of these findings, detailed, step-by-step methodologies for key transformations are provided below.

Protocol 1: General Procedure for Basic Hydrolysis of Methyl/Ethyl 3-Aminothiophene-2-carboxylate
  • Dissolve the 3-aminothiophene-2-carboxylate ester (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • Collect the precipitated 3-aminothiophene-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Amide Coupling of 3-Aminothiophene-2-carboxylic Acid
  • To a solution of 3-aminothiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add a coupling agent such as HATU (1.1 eq).[8]

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq), and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Electrophilic Bromination
  • Dissolve the 3-aminothiophene-2-carboxylate ester (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.[1][2]

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the discussed reactions.

Hydrolysis_Workflow start Start: Methyl/Ethyl Ester dissolve Dissolve in Alcohol start->dissolve add_base Add aq. NaOH/KOH dissolve->add_base reflux Reflux add_base->reflux workup Aqueous Workup & Acidification reflux->workup product Product: Carboxylic Acid workup->product

Caption: General workflow for the basic hydrolysis of methyl and ethyl 3-aminothiophene-2-carboxylates.

Amide_Coupling_Workflow start Start: Carboxylic Acid dissolve Dissolve in Anhydrous Solvent start->dissolve activate Add Coupling Agent (e.g., HATU) & Base (e.g., DIEA) dissolve->activate add_amine Add Amine activate->add_amine react Stir at Room Temp. add_amine->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify product Product: Amide purify->product

Caption: General workflow for the amide coupling of 3-aminothiophene-2-carboxylic acid.

Bromination_Workflow start Start: Thiophene Ester dissolve Dissolve in Solvent (e.g., ACN) start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS cool->add_nbs react Stir at Room Temp. add_nbs->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify product Product: 5-Bromo-thiophene Ester purify->product

Caption: General workflow for the electrophilic bromination of 3-aminothiophene-2-carboxylate esters.

Conclusion and Strategic Recommendations

The choice of ester group in 3-aminothiophene-2-carboxylates is a critical decision that can significantly impact the efficiency and outcome of a synthetic sequence.

  • Methyl and Ethyl Esters: These are excellent general-purpose choices, offering high reactivity in hydrolysis and predictable behavior in electrophilic substitutions. They are the preferred starting materials when the ultimate goal is the corresponding carboxylic acid for subsequent amide coupling.

  • tert-Butyl Ester: This ester provides a valuable orthogonal protecting group strategy. Its stability to basic conditions allows for selective transformations at other sites in the molecule. However, its steric bulk may slightly hinder adjacent reactions and requires acidic conditions for removal.

By understanding the nuanced reactivity differences outlined in this guide, researchers can better strategize their synthetic routes, optimize reaction conditions, and ultimately accelerate the discovery and development of new therapeutic agents.

References

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

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  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

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Comparative

The Double-Edged Sword: Unraveling the Biological Activity of Tert-butyl Substituted Thiophenes in Drug Discovery

A Senior Application Scientist's Comparative Guide Introduction: In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, a versatile building block for a multitude of biologically active com...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide

Introduction: In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, a versatile building block for a multitude of biologically active compounds. Its derivatives have shown promise in a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] The biological activity of these derivatives is profoundly influenced by the nature and position of the substituents on the thiophene core.[3] This guide provides an in-depth comparative analysis of tert-butyl substituted thiophenes versus their methyl, phenyl, and halogenated analogs, offering researchers and drug development professionals a critical perspective on the nuanced role of this bulky alkyl group in modulating therapeutic potential.

The tert-butyl group, with its significant steric bulk and lipophilicity, can dramatically alter a molecule's pharmacological profile. Its introduction can enhance metabolic stability, improve membrane permeability, and provide a scaffold for deeper receptor pocket interactions. However, this same bulk can also introduce steric hindrance, potentially reducing or ablating binding affinity to a target protein. Understanding this delicate balance is paramount in the rational design of novel thiophene-based therapeutics.

The Steric Influence of the Tert-butyl Group: A Comparative Analysis

The strategic placement of a tert-butyl group on a thiophene ring can lead to divergent biological outcomes when compared to smaller or electronically different substituents. This section will explore these differences across key therapeutic areas, supported by available experimental data.

Antimicrobial Activity: A Case of Steric Hindrance

In the realm of antimicrobial agents, the size of a substituent can be a critical determinant of efficacy. A notable study on 3-halobenzo[b]thiophenes provided a direct comparison of various substituents at the 2-position. The findings were stark: while chloro- and bromo-substituted analogs demonstrated significant inhibitory activity against a panel of bacteria and fungi, the 2-tert-butyl substituted benzo[b]thiophenes resulted in no significant inhibitory activity.[4]

This suggests that the sheer bulk of the tert-butyl group may sterically hinder the molecule's ability to interact with the active site of the target microbial enzyme or protein. This observation underscores a crucial principle in drug design: while lipophilicity can enhance membrane transport, excessive steric bulk at a critical position can be detrimental to the desired biological activity.

Table 1: Comparative Antimicrobial Activity of Substituted Benzo[b]thiophenes [4]

Substituent at 2-positionAntimicrobial Activity
tert-Butyl No significant activity
ChloroActive
BromoActive
PhenylNo significant activity
4-MethoxyphenylNo significant activity
Anticancer Activity: A Tale of Two Moieties

The influence of the tert-butyl group in anticancer drug design is more complex and context-dependent. While in some scaffolds it may prove detrimental, in others it is a key contributor to potent activity.

A study focusing on thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin A-4 (CA-4) revealed the potential of the tert-butylphenyl moiety.[5] In this series, compounds bearing a N-(4-(tert-butyl)phenyl) group were among the most active against the Hep3B cancer cell line, with IC50 values in the low micromolar range.[5] Specifically, compound 2b in the study, which incorporates this group, demonstrated a potent IC50 of 5.46 µM.[5]

This highlights that the tert-butyl group, when positioned on a peripheral phenyl ring, can effectively occupy a hydrophobic pocket within the target protein, thereby enhancing binding affinity and leading to potent anticancer effects. The steric bulk in this context is not a hindrance but rather a key to unlocking activity.

Table 2: Anticancer Activity of Selected Thiophene Carboxamide Derivatives against Hep3B Cancer Cell Line [5]

CompoundSubstituent on Phenyl RingIC50 (µM)
2b 4-tert-butyl 5.46
2d2,5-dimethyl8.85
2e4-methoxy12.58

It is important to note that direct comparisons with methyl or halogenated analogs on the same thiophene carboxamide backbone were not available in this specific study. However, the potent activity of the tert-butylphenyl derivative provides a strong rationale for its inclusion in future structure-activity relationship (SAR) studies.

Anti-inflammatory Activity: Modulating Enzyme Inhibition

Thiophene derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6][7] The size and electronic nature of substituents can significantly impact the selectivity and potency of these inhibitors. While direct comparative studies featuring tert-butyl substituted thiophenes in anti-inflammatory assays are limited, we can infer potential effects based on general principles of enzyme inhibition.

The bulky tert-butyl group could potentially enhance selectivity for COX-2 over COX-1, as the COX-2 active site is larger and can accommodate bulkier substituents. This is a desirable characteristic for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Experimental Methodologies: A Guide to Reproducible Science

To ensure the validity and reproducibility of the findings presented, it is crucial to understand the experimental protocols employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the benzo[b]thiophene derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e-g., 24-48 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The anticancer activity of the thiophene carboxamide derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships

To better understand the interplay between the chemical structure of thiophene derivatives and their biological activity, the following diagrams illustrate key concepts.

Caption: Steric hindrance of the tert-butyl group at the 2-position of the benzo[b]thiophene core leads to a loss of antimicrobial activity compared to smaller halogen substituents.

Caption: The tert-butyl group on a peripheral phenyl ring can enhance anticancer activity by occupying a hydrophobic pocket in the target protein.

Conclusion and Future Directions

The biological activity of tert-butyl substituted thiophenes is a fascinating and complex area of study. The available data suggests a dichotomous role for this bulky substituent. In the context of antimicrobial agents, its steric bulk appears to be a significant liability, leading to a loss of activity. Conversely, in certain anticancer scaffolds, the tert-butyl group, particularly as part of a larger lipophilic moiety, is crucial for achieving high potency.

This comparative guide highlights the critical importance of considering the specific therapeutic target and the overall molecular architecture when incorporating a tert-butyl group into a thiophene-based drug candidate. Future research should focus on systematic SAR studies that directly compare tert-butyl substituted thiophenes with a wider range of analogs across various biological assays. Such studies will provide a more complete picture of the steric and electronic effects of the tert-butyl group and will undoubtedly pave the way for the design of more effective and selective thiophene-based therapeutics.

References

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8993. [Link]

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Validation

A Head-to-Head Comparison of Catalysts for Aminothiophene Synthesis: A Guide for Researchers

The synthesis of 2-aminothiophenes, a cornerstone of heterocyclic chemistry, provides access to a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The Gewald thre...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-aminothiophenes, a cornerstone of heterocyclic chemistry, provides access to a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The Gewald three-component reaction, a classic and convergent method for constructing this privileged scaffold, has been the subject of extensive research aimed at improving its efficiency, sustainability, and substrate scope through the development of novel catalytic systems.[1][2] This guide offers a head-to-head comparison of prominent catalysts employed in aminothiophene synthesis, providing researchers with the critical data and insights necessary to select the optimal catalytic system for their specific needs.

The Enduring Relevance of the Gewald Reaction

The Gewald reaction traditionally involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[2] While effective, early iterations often relied on stoichiometric amounts of amine bases, leading to challenges in purification and concerns regarding sustainability.[1] Modern catalyst development has focused on overcoming these limitations, leading to a diverse array of options, each with a distinct performance profile.

Catalytic Systems Under the Microscope

This guide will dissect the performance of four major classes of catalysts for the Gewald reaction:

  • Traditional Homogeneous Bases: The established, yet often less efficient, baseline.

  • Organocatalysts: A greener and often more efficient alternative to traditional bases.

  • Conjugate Acid-Base Pairs: An innovative approach offering true catalytic activity and recyclability.

  • Heterogeneous Catalysts: Solid-supported systems promoting ease of separation and reuse.

The following sections will delve into the mechanistic nuances, performance data, and experimental protocols for each of these catalytic paradigms.

Traditional Homogeneous Bases: The Foundational Approach

The classical Gewald synthesis employs secondary amines like morpholine or piperidine as basic catalysts.[3] These catalysts effectively promote the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, a crucial first step in the reaction cascade.

Mechanism of Action: The amine base deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate. The base also facilitates the reaction with elemental sulfur, leading to cyclization and subsequent tautomerization to the final 2-aminothiophene product.[2]

Performance and Limitations: While functional, traditional amine bases are often required in stoichiometric or excess amounts, complicating product purification and generating significant waste.[1] Reaction times can be lengthy, and yields may be moderate, particularly for less reactive substrates.

L-Proline: The Rise of Organocatalysis

L-proline, a readily available and inexpensive amino acid, has emerged as a highly effective and environmentally benign organocatalyst for the Gewald reaction.[4] It offers significant advantages over traditional amine bases, including lower catalyst loading, milder reaction conditions, and often higher yields.[4]

Mechanism of Action: L-proline is believed to act as a bifunctional catalyst. The secondary amine moiety participates in the Knoevenagel condensation via an enamine mechanism, while the carboxylic acid group can activate the carbonyl compound through hydrogen bonding.[5] This dual activation mode accelerates the reaction and allows for lower catalyst loadings.[4][5]

Performance Insights: Studies have shown that L-proline can catalyze the Gewald reaction with as little as 10 mol% loading, achieving high yields under relatively mild conditions (e.g., 60°C in DMF).[4] The reaction demonstrates broad applicability with various ketones and active methylene compounds.[4] For instance, cyclic ketones like cyclohexanone tend to provide better yields than more strained systems.[4]

Piperidinium Borate: A Novel Conjugate Acid-Base Pair

A recent innovation in Gewald catalysis is the use of piperidinium borate (Pip borate), a conjugate acid-base pair that functions as a truly catalytic and recyclable system.[1][6] This approach addresses the need for stoichiometric bases in traditional methods.[1]

Mechanism of Action: The proposed mechanism involves a dual role for the catalyst. The piperidinium cation (conjugate acid) protonates the carbonyl group of the ketone, enhancing its electrophilicity. Simultaneously, the borate anion (conjugate base) deprotonates the active methylene compound, generating the nucleophile for the Knoevenagel condensation.[1] This synergistic activation allows the reaction to proceed with high efficiency.

Performance Data: Piperidinium borate has demonstrated excellent catalytic activity at 20 mol% loading, affording high yields in short reaction times (as low as 15-25 minutes) at elevated temperatures (100°C).[1] The catalyst is also recyclable and can be reused for multiple cycles with minimal loss of activity.[1] A study comparing different amine borate salts found piperidinium borate to be superior in terms of reaction time and yield.[1]

Heterogeneous Catalysts: Designing for Sustainability

Heterogeneous catalysts offer significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for repeated use, aligning with the principles of green chemistry.[7] Several solid-supported catalysts have been successfully employed for aminothiophene synthesis.

Sodium Tetracalcium Diphosphate (Na2CaP2O7)

This solid base nano-catalyst has proven to be a highly efficient and reusable catalyst for the Gewald reaction in water, a green solvent.[8]

Performance Characteristics: Na2CaP2O7 demonstrates excellent catalytic activity, leading to high yields of 2-aminothiophenes in relatively short reaction times under reflux conditions in water.[9] Comparative studies have shown its catalytic ability to be superior to other solid bases and comparable to the homogeneous catalyst L-proline, but with the added benefit of being a recyclable heterogeneous system.[9]

Sodium Aluminate (NaAlO2)

Sodium aluminate is another cost-effective, recyclable, and environmentally benign solid base catalyst for the Gewald reaction.[10]

Zinc Oxide (ZnO) Nanoparticles

ZnO nanoparticles have been utilized as an efficient and reusable catalyst for the Gewald reaction, particularly under solvent-free conditions.[12][13]

Mechanism of Action: ZnO is proposed to act as a dual-function catalyst. The Lewis acidic Zn(II) centers can activate the carbonyl group, while the basic oxide sites can facilitate the deprotonation of the active methylene compound.[14]

Performance Characteristics: ZnO nanoparticles (2.5-5 mol%) effectively catalyze the Gewald reaction at 100°C under solvent-free conditions, providing moderate to high yields.[12][13] The catalyst can be easily recovered and reused.[12]

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes the key performance metrics for a model reaction (e.g., cyclohexanone, malononitrile, and sulfur) catalyzed by the discussed systems. Note: Direct comparison is challenging due to variations in reported experimental conditions. The data presented is representative of the performance of each catalyst class.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)TimeYield (%)RecyclabilityKey Advantages
L-Proline 10 mol%DMF60Varies~84%NoGreen, cost-effective, mild conditions.[4]
Piperidinium Borate 20 mol%Ethanol/Water (9:1)10025 min96%Yes (4 cycles)Truly catalytic, fast, recyclable.[1]
Na2CaP2O7 (nano) 0.2 gWaterReflux25-60 min82-95%YesHighly active in water, reusable.[9]
NaAlO2 5 mol%Ethanol606 h~94%Yes (4 times)Cost-effective, recyclable.[11]
ZnO Nanoparticles 5 mol%Solvent-free100Varies27-70%YesEfficient under solvent-free conditions.[12]

Visualizing the Catalytic Pathways

To better understand the underlying processes, the following diagrams illustrate the general mechanism of the Gewald reaction and the proposed catalytic cycle for the innovative piperidinium borate system.

Gewald_Mechanism cluster_knoevenagel Knoevenagel Condensation cluster_cyclization Sulfur Addition & Cyclization Ketone Ketone Unsaturated_Nitrile α,β-Unsaturated Nitrile Ketone->Unsaturated_Nitrile + Active Methylene - H2O Active Methylene Active Methylene Thiolate_Intermediate Thiolate Intermediate Unsaturated_Nitrile->Thiolate_Intermediate + Sulfur Sulfur Elemental Sulfur (S8) Aminothiophene 2-Aminothiophene Thiolate_Intermediate->Aminothiophene Cyclization & Tautomerization Catalyst Catalyst Catalyst->Ketone activates Catalyst->Active Methylene deprotonates

Caption: Generalized mechanism of the base-catalyzed Gewald reaction.

Pip_Borate_Cycle Pip_Borate Piperidinium Borate (PipH+ B(OH)4-) Activated_Ketone Protonated Ketone Pip_Borate->Activated_Ketone PipH+ protonates Carbanion Carbanion Pip_Borate->Carbanion B(OH)4- deprotonates Ketone Ketone Knoevenagel Knoevenagel Condensation Activated_Ketone->Knoevenagel Active_Methylene Active Methylene Compound Carbanion->Knoevenagel Knoevenagel->Pip_Borate regenerates catalyst

Caption: Proposed catalytic cycle for the piperidinium borate catalyzed Gewald reaction.

Experimental Protocols

To provide a practical context, detailed experimental procedures for two representative catalytic systems are provided below.

Protocol 1: L-Proline Catalyzed Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[5]
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol).

  • Solvent and Catalyst Addition: Add dimethylformamide (DMF, 5 mL) to the flask, followed by L-proline (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at 60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Product Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from ethanol to afford the pure 2-aminothiophene derivative.

Protocol 2: Piperidinium Borate Catalyzed Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1]
  • Reaction Setup: In a sealed vial, combine cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.0 equiv).

  • Catalyst and Solvent Addition: Add piperidinium borate (20 mol%) and a 9:1 mixture of ethanol and water (to achieve a suitable concentration).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 100°C with vigorous stirring for 25 minutes.

  • Work-up and Product Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Catalyst Recycling: The aqueous filtrate containing the catalyst can be washed with ethyl acetate to remove any organic residues and then reused for subsequent reactions.[1]

  • Purification: The collected solid product can be further purified by recrystallization if needed.

Conclusion and Future Outlook

The field of aminothiophene synthesis has evolved significantly from its reliance on stoichiometric amine bases. The development of organocatalysts like L-proline, innovative conjugate acid-base pairs such as piperidinium borate, and a diverse range of recyclable heterogeneous catalysts has provided chemists with a powerful toolkit to construct these valuable heterocycles with greater efficiency and sustainability.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and the importance of catalyst recyclability. For rapid synthesis with high yields and catalyst reuse, piperidinium borate stands out as a compelling option. For cost-effective and green synthesis, particularly in aqueous media, heterogeneous catalysts like Na2CaP2O7 are highly attractive. L-proline remains a robust and accessible choice for a wide range of applications.

Future research will likely focus on the development of even more active and selective catalysts with lower loadings, as well as the expansion of the substrate scope to include more challenging starting materials. The continued integration of green chemistry principles will undoubtedly drive further innovation in this important area of synthetic chemistry.

References

Comparative

Efficacy of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate derivatives as enzyme inhibitors

In the landscape of modern drug discovery, the inhibition of specific enzymes involved in disease pathology remains a cornerstone of therapeutic strategy. Among the myriad of molecular scaffolds explored, thiophene-based...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the inhibition of specific enzymes involved in disease pathology remains a cornerstone of therapeutic strategy. Among the myriad of molecular scaffolds explored, thiophene-based compounds have emerged as a privileged class, demonstrating significant potential as potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the efficacy of methyl 3-amino-5-tert-butylthiophene-2-carboxylate derivatives and related aminothiophenes as inhibitors of key enzymes, particularly within the protein kinase family. We will delve into their mechanism of action, structure-activity relationships (SAR), and comparative performance against alternative inhibitors, supported by experimental data and detailed protocols for researchers in the field.

Introduction: The Therapeutic Promise of Thiophene Scaffolds

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile building block in medicinal chemistry. Its unique electronic properties and ability to form a variety of interactions with biological targets have led to its incorporation into numerous approved drugs. Derivatives of 3-aminothiophene-2-carboxylates, in particular, have garnered significant attention for their ability to modulate the activity of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.[1][2]

This guide will focus on the efficacy of derivatives of the methyl 3-amino-5-tert-butylthiophene-2-carboxylate core structure as kinase inhibitors, with a particular emphasis on c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs). These kinases are key players in stress and inflammatory signaling pathways, making them attractive targets for therapeutic intervention.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which many aminothiophene derivatives exert their inhibitory effect is through competitive binding to the ATP-binding pocket of the target kinase.[3] This pocket is a highly conserved region within the kinase domain, but subtle differences in its architecture and surrounding residues allow for the design of selective inhibitors.

The aminothiophene scaffold typically serves as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. The substituents on the thiophene ring then extend into adjacent hydrophobic pockets, contributing to both the potency and selectivity of the inhibitor.[4][5]

cluster_kinase Kinase Domain cluster_inhibitor Aminothiophene Inhibitor ATP_Pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket_I Hydrophobic Pocket I Hydrophobic_Pocket_II Hydrophobic Pocket II Thiophene_Core Thiophene Core Thiophene_Core->ATP_Pocket Occupies Amino_Group Amino Group Amino_Group->Hinge H-Bonding Carboxylate_Ester Carboxylate Ester Substituents Substituents (e.g., tert-butyl) Substituents->Hydrophobic_Pocket_I Hydrophobic Interactions Substituents->Hydrophobic_Pocket_II Hydrophobic Interactions

Caption: Interaction of an aminothiophene inhibitor with a kinase domain.

Some advanced thiophene-based inhibitors have demonstrated a dual mechanism of action. For instance, certain thiophene-3-carboxamide derivatives not only compete with ATP but also act as mimetics of the JIP (JNK-interacting protein) substrate, binding to the docking site of the kinase.[6][7] This dual inhibition can lead to enhanced potency and selectivity.

Comparative Efficacy of Aminothiophene Derivatives as Kinase Inhibitors

The true measure of an inhibitor's utility lies in its potency and selectivity. The following sections present a comparative analysis of various aminothiophene derivatives against key kinase targets.

Inhibition of c-Jun N-terminal Kinases (JNKs)

JNKs are critical mediators of apoptosis and inflammatory responses.[8] The development of isoform-selective JNK inhibitors is a major goal in drug discovery, particularly for JNK3, which is primarily expressed in the central nervous system and implicated in neurodegenerative diseases.[4][9]

Thiophene-pyrazolourea derivatives have emerged as a particularly potent and selective class of JNK3 inhibitors.[4][5] Structure-activity relationship (SAR) studies have revealed that modifications to the thiophene ring and its substituents are critical for achieving high potency and selectivity.

Compound ClassTargetIC50 (nM)Selectivity vs. JNK1Selectivity vs. p38αReference
Thiophene-Pyrazolourea (Compound 6)JNK35072-fold>400-fold[4]
Thiophene-Pyrazolourea (Compound 17)JNK335HighHigh[4][5]
(Benzoylaminomethyl)thiophene Sulfonamide (AS600292)JNKPotent (IC50 not specified)Selective-[8]
Thiophene-3-carboxamide (Compound 25)JNK1/2Potent (IC50 not specified)Preferential for JNK1/2 over JNK3Inactive against p38α[6]

Table 1: Inhibitory Activity of Thiophene Derivatives against JNKs.

The data clearly indicates that the thiophene scaffold can be elaborated to produce highly potent and isoform-selective JNK inhibitors. The tert-butyl group, as present in the core structure of methyl 3-amino-5-tert-butylthiophene-2-carboxylate, is a bulky, hydrophobic moiety that can favorably occupy hydrophobic pockets within the kinase active site, potentially enhancing potency.

Inhibition of p38 MAP Kinase

p38 MAP kinases are central to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10] Aminobenzophenones have been identified as a novel class of potent and selective p38 MAP kinase inhibitors.[10] While not directly thiophene-based, the principles of their interaction with the p38 active site are relevant for the design of thiophene-based inhibitors.

Compound ClassTargetIC50 (nM)Cellular Activity (IL-1β inhibition)Cellular Activity (TNF-α inhibition)Reference
Aminobenzophenone (Compound 45)p38α1014 nM6 nM[10]

Table 2: Inhibitory Activity of a p38 MAP Kinase Inhibitor.

The high sequence and structural homology between the ATP-binding sites of JNKs and p38 MAP kinases presents a challenge for achieving selectivity.[3] However, the development of inhibitors with high selectivity for JNK3 over p38α, as seen with the thiophene-pyrazolourea series, demonstrates that this can be achieved through careful design.[4]

Structure-Activity Relationship (SAR) Insights

The extensive research into aminothiophene derivatives has yielded valuable SAR insights that guide the optimization of these inhibitors.

cluster_modifications Key Modification Sites Aminothiophene_Core 3-Aminothiophene-2-carboxylate Core (Hinge Binding) Position_5 Position 5 Substituent (tert-butyl, phenyl, etc.) Aminothiophene_Core->Position_5 Impacts Potency & Selectivity (Hydrophobic Interactions) Amino_Group_Substituent N-Substituent on Amino Group (e.g., Pyrazolourea) Aminothiophene_Core->Amino_Group_Substituent Drives Potency & Selectivity Carboxylate_Modification Carboxylate Modification (Amide, etc.) Aminothiophene_Core->Carboxylate_Modification Modulates Physicochemical Properties

Caption: Key SAR points for aminothiophene-based kinase inhibitors.

  • Substituents at the 5-position: Bulky and hydrophobic groups at this position, such as a tert-butyl or phenyl group, generally lead to increased potency by occupying a hydrophobic pocket in the kinase active site.[11]

  • Substitution on the 3-amino group: This is a critical position for introducing larger moieties that can extend into other regions of the ATP-binding site and enhance both potency and selectivity. The pyrazolourea moiety in the potent JNK3 inhibitors is a prime example.[4]

  • The 2-carboxylate group: This group can be modified to an amide or other functionalities to fine-tune the physicochemical properties of the compound, such as solubility and cell permeability.

Experimental Protocols: Kinase Inhibition Assay

To enable researchers to validate the findings presented in this guide, a generalized protocol for an in vitro kinase inhibition assay is provided below. This protocol is a representative example and may require optimization for specific kinases and inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., JNK3, p38α)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Workflow:

Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Microplate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase to Wells Dispense_Inhibitor->Add_Kinase Incubate_1 Pre-incubate Add_Kinase->Incubate_1 Initiate_Reaction Initiate Reaction by Adding ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at RT Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (if necessary) Incubate_2->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Incubate_3 Incubate Add_Detection_Reagent->Incubate_3 Read_Plate Read Plate on Luminometer/Fluorometer Incubate_3->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of the diluted compound to the wells of a microplate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer. b. Add the kinase reaction mixture to the wells containing the test compound. c. Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection: a. Stop the kinase reaction (if required by the detection kit). b. Add the detection reagent according to the manufacturer's instructions. This reagent will typically quantify the amount of ADP produced or the amount of phosphorylated substrate remaining. c. Incubate for the recommended time to allow the detection signal to develop.

  • Data Acquisition and Analysis: a. Measure the signal (luminescence or fluorescence) using a microplate reader. b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Derivatives of the methyl 3-amino-5-tert-butylthiophene-2-carboxylate scaffold and related aminothiophenes represent a highly promising class of enzyme inhibitors, particularly for protein kinases such as JNK and p38. Their chemical tractability and the well-defined structure-activity relationships provide a solid foundation for the rational design of potent and selective inhibitors. The ability to achieve isoform selectivity, as demonstrated by the JNK3 inhibitors, is a significant advancement for the development of targeted therapies with improved safety profiles.

Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and oral bioavailability. Moreover, the exploration of dual-target inhibitors and the application of novel drug delivery strategies will undoubtedly expand the therapeutic potential of this versatile chemical scaffold. The insights and protocols provided in this guide are intended to empower researchers to contribute to these exciting developments in the field of enzyme inhibitor discovery.

References

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. Available at: [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]

  • In This Issue, Volume 12, Issue 1. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase. PubMed. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PubMed Central. Available at: [Link]

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PubMed Central. Available at: [Link]

  • Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. PubMed. Available at: [Link]

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available at: [Link]

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Validation

The Synthetic Versatility of Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate: A Comparative Guide for Drug Discovery Scaffolds

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. An ideal building block should offer...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. An ideal building block should offer not only versatile chemical handles for diversification but also impart favorable physicochemical properties to its derivatives. In this guide, we provide an in-depth technical analysis of CAS 175137-03-8, Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, a promising scaffold for the synthesis of novel therapeutics. We will objectively compare its synthetic utility and the performance of its derivatives against other structurally related compounds, supported by experimental data from published literature.

Introduction to Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate: A Privileged Scaffold

Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate is a substituted aminothiophene, a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1] This is due to their ability to interact with a wide range of biological targets and their synthetic tractability. The core structure of this compound, with its amino and carboxylate functionalities, provides convenient points for chemical modification, while the thiophene ring itself is a bioisostere for a phenyl ring, often leading to improved metabolic stability and cell permeability.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 175137-03-8[2]
Molecular Formula C₁₀H₁₅NO₂S[2][3]
Molecular Weight 213.3 g/mol [2][3]
Melting Point 94 °C[3]
Boiling Point 341.8 °C at 760 mmHg[3]
Appearance Light red solid[3]

The presence of the tert-butyl group is a distinguishing feature of this particular aminothiophene derivative. This bulky, lipophilic group can significantly influence the properties of the final compounds by:

  • Enhancing Metabolic Stability: The tert-butyl group is resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug candidate.

  • Improving Potency: The steric bulk of the tert-butyl group can provide a strong anchoring point within a protein's binding pocket, leading to increased potency.

  • Modulating Solubility: While highly lipophilic, the tert-butyl group's impact on solubility is context-dependent and can be strategically utilized in drug design.

Synthetic Utility: A Gateway to Thieno[3,2-d]pyrimidines

One of the most valuable applications of Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate and its analogs is in the synthesis of thieno[3,2-d]pyrimidines. This fused heterocyclic system is the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

The general synthetic route to thieno[3,2-d]pyrimidin-4(3H)-ones from aminothiophene carboxylates involves a cyclization reaction with a one-carbon source. This process is highly versatile and can be adapted to introduce a variety of substituents on the pyrimidine ring.

G cluster_0 Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones Aminothiophene Methyl 3-amino-5-substituted- thiophene-2-carboxylate Cyclization Cyclization/ Condensation Aminothiophene->Cyclization OneCarbon One-Carbon Source (e.g., Formic Acid, DMF-DMA) OneCarbon->Cyclization Thienopyrimidine Substituted Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization->Thienopyrimidine

Caption: General workflow for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones.

Comparative Synthesis Protocols

The literature provides several robust protocols for the synthesis of thieno[3,2-d]pyrimidines from aminothiophene precursors. Below is a comparison of two common methods.

Method A: Microwave-Assisted Synthesis with DMF-DMA

This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) as the one-carbon source and microwave irradiation to accelerate the reaction.

Experimental Protocol:

  • To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (0.95 mmol) in ethanol (10 mL), add N,N-dimethoxymethyl-N,N-dimethylamine (1.42 mmol).[6]

  • Heat the reaction mixture under microwave irradiation at 100 °C (80 W) for 30 minutes.[6]

  • Concentrate the solution under reduced pressure to yield the intermediate.[6]

  • Dissolve the intermediate (0.95 mmol) and a primary amine (e.g., 3-methoxybenzylamine, 1.14 mmol) in DMF (4 mL).[6]

  • Heat the solution under microwave irradiation at 100 °C (80 W) for 30 minutes.[6]

  • Quench the reaction with water and extract the product with ethyl acetate.[6]

Method B: Conventional Heating with Formic Acid

This is a more traditional approach using formic acid as the cyclizing agent.

Experimental Protocol:

  • Condense 3-amino-5-arylthiophene amides with formic acid under microwave irradiation to afford the corresponding thieno[3,2-d]pyrimidin-4-one.[6]

  • Alternatively, for the synthesis of 2,6-disubstituted thieno[3,2-d]pyrimidin-4(3H)-ones, a solution of a 3-amino-5-arylthiophene-2-carboxamide (0.80 mmol), an aldehyde (e.g., 4-methoxybenzaldehyde, 0.96 mmol), and concentrated hydrochloric acid is refluxed for 2 hours.[6]

Performance Comparison of Thienopyrimidine Derivatives

The true measure of a scaffold's value lies in the biological activity of its derivatives. Below, we compare the performance of thienopyrimidines synthesized from aminothiophene precursors in various therapeutic areas.

Anticancer Activity

Thieno[3,2-d]pyrimidines have shown significant promise as anticancer agents, with some derivatives exhibiting potent inhibition of cyclin-dependent kinases (CDKs).[4]

Comparative Anticancer Activity Data:

CompoundTarget Cell LineIC₅₀ (µM)Reference
Tricyclic Thieno[3,2-d]pyrimidinone 5a HeLa (Cervical Cancer)> 50[4]
Tricyclic Thieno[3,2-d]pyrimidinone 5f HeLa (Cervical Cancer)10.2[4]
Tricyclic Thieno[3,2-d]pyrimidinone 6a HT-29 (Colon Cancer)7.9[4]
Tricyclic Thieno[3,2-d]pyrimidinone 6f HT-29 (Colon Cancer)6.8[4]

The data indicates that substitutions on the thienopyrimidine core can dramatically influence anticancer activity, with some compounds showing single-digit micromolar potency.

Enzyme Inhibition: 17β-HSD2 and NTPDases

Derivatives of thieno[3,2-d]pyrimidines have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target for hormone-dependent cancers, and nucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in purinergic signaling.

Comparative Enzyme Inhibition Data:

CompoundTarget EnzymeIC₅₀ (µM)Reference
Thieno[3,2-d]pyrimidin-4-one 1a 17β-HSD2> 1 (0% inhibition at 1 µM)[6]
Thieno[3,2-d]pyrimidin-4-one 1b 17β-HSD2> 1 (21% inhibition at 1 µM)[6]
N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine 3j h-NTPDase10.62[7]
Compound 4d h-NTPDase20.33[7]
Compound 4c h-NTPDase30.13[7]
Compound 3b h-NTPDase80.32[7]

These results highlight the potential for developing highly potent and selective enzyme inhibitors based on the thienopyrimidine scaffold. The sub-micromolar activity against various NTPDase isoforms is particularly noteworthy.

Antiplasmodial Activity

Malaria remains a significant global health threat, and new drugs are urgently needed. Thieno[3,2-d]pyrimidines have emerged as a promising class of antiplasmodial agents.

Comparative Antiplasmodial Activity Data:

CompoundP. falciparum StrainIC₅₀ (nM)Reference
Gamhepathiopine Dd2180[8]
4-chloro analogue of Gamhepathiopine Dd2140[8]

The potent nanomolar activity of these compounds against Plasmodium falciparum underscores the therapeutic potential of this scaffold in infectious diseases.

Conclusion and Future Directions

Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate (CAS 175137-03-8) and its structural analogs are exceptionally valuable building blocks for the synthesis of a diverse range of biologically active molecules. Their utility in constructing the thieno[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry, has been well-demonstrated.

The comparative data presented in this guide, drawn from peer-reviewed literature, clearly shows that derivatives of this scaffold exhibit potent activity against a variety of therapeutic targets, including cancer cell lines, key enzymes, and the malaria parasite. The synthetic accessibility and the potential for fine-tuning the pharmacological properties through chemical modification make aminothiophenes a compelling starting point for drug discovery programs.

Future research in this area should focus on exploring the impact of a wider range of substituents on the thiophene and pyrimidine rings. In particular, a systematic investigation of the role of the tert-butyl group in CAS 175137-03-8 on the pharmacokinetic and pharmacodynamic properties of the final compounds would be a valuable contribution to the field. Such studies will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). ChemMedChem. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PMC. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PubMed Central. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PMC. [Link]

  • Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. (2025). ResearchGate. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2025). ResearchGate. [Link]

  • Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). [No valid URL found]
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). [No valid URL found]

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Comparative

A Comparative Analysis of Starting Materials for the Gewald Reaction: A Guide for Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes, is a cornerstone of heterocyclic chemistry.[1][2][3] These thiophene scaffolds are prevalent in a vast array of pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

The Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes, is a cornerstone of heterocyclic chemistry.[1][2][3] These thiophene scaffolds are prevalent in a vast array of pharmaceuticals, dyes, and agrochemicals, making the Gewald reaction a critical tool in drug discovery and materials science.[2][4] The classic iteration of this reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[5][6] However, the versatility of the Gewald reaction lies in the variability of its starting materials, each of which can significantly influence the reaction's efficiency, substrate scope, and the functionality of the resulting thiophene.[4][7]

This guide provides an in-depth comparative analysis of the various starting materials for the Gewald reaction, offering experimentally supported insights to aid researchers in optimizing their synthetic strategies.

The Carbonyl Component: Dictating the Thiophene's 4- and 5-Positions

The choice of carbonyl compound directly determines the substituents at the C4 and C5 positions of the 2-aminothiophene ring. While simple aldehydes and ketones are the most common starting materials, the reaction's scope extends to a diverse range of carbonyl-containing molecules.

Carbonyl CompoundTypical Reaction ConditionsAdvantagesLimitations
Aliphatic & Aromatic Aldehydes and Ketones Morpholine, sulfur, reflux in ethanol or methanol.[1]Readily available, broad substrate scope.[4]Aryl ketones and sterically hindered ketones can exhibit limited reactivity and may require longer reaction times or modified procedures.[4][8]
Cyclic Ketones Morpholine or triethylamine, sulfur, in polar solvents like DMF or ethanol.[4]Provides access to fused thiophene ring systems, which are of interest in medicinal chemistry.[9]Reactivity can be influenced by ring size and strain.
β-Dicarbonyl Compounds Amine base, sulfur.Can lead to a variety of substitution patterns depending on the specific dicarbonyl compound used.May require specific conditions to control selectivity.
α-Mercaptoketones/aldehydes Base catalyst (e.g., triethylamine or piperidine).[10]This is the basis of the first version of the Gewald reaction.[1]The starting α-mercaptocarbonyl compounds can be unstable and difficult to prepare.[4]

Experimental Protocol: A Classic One-Pot Gewald Reaction

  • In a round-bottom flask, combine the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.

  • With stirring, add a base, typically morpholine (1.5 eq), dropwise to the suspension.

  • Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash it with cold water, and purify by recrystallization from an appropriate solvent.

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition Intermediate2 Thiiranium Intermediate Sulfur_Addition->Intermediate2 Cyclization Ring Closure & Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: A simplified representation of the Gewald reaction mechanism.

The Active Methylene Nitrile: A Gateway to Diverse Functionality

The active methylene nitrile is a crucial component that introduces functionality at the C3 position of the thiophene ring.[11] This position is often a key site for further chemical modifications in drug development.[12]

Active Methylene NitrileResulting C3-SubstituentAdvantages
Malononitrile Cyano (-CN)Highly reactive, often resulting in good to excellent yields.[13]
Ethyl Cyanoacetate Ester (-COOEt)The ester group can be readily hydrolyzed or converted to other functional groups.[5][14]
Cyanoacetamide Amide (-CONH2)Provides a versatile amide handle for further derivatization.
Benzoylacetonitrile Benzoyl (-COPh)Leads to 3-benzoyl-2-aminothiophenes, which are valuable intermediates.[15]
Cyanoacetone Acetyl (-COCH3)A less common but valuable nitrile for introducing a 3-acetyl group.[15]

The Sulfur Source: Beyond Elemental Sulfur

Elemental sulfur is the most common and cost-effective sulfur source for the Gewald reaction.[13] However, its use can sometimes present challenges in terms of solubility and purification of the final product. This has led to the investigation of alternative sulfur-donating reagents.

Sulfur SourceTypical Reaction ConditionsAdvantagesDisadvantages
Elemental Sulfur (S8) Base-catalyzed, typically with heating in a polar solvent.[10]Inexpensive, readily available, and effective for a wide range of substrates.[13]Can lead to the formation of polysulfides and other byproducts, complicating purification.[10]
Sodium Hydrosulfide (NaSH) Can often be used under milder conditions than elemental sulfur.More soluble than elemental sulfur.Can be hazardous to handle and may require careful control of reaction conditions.
Lawesson's Reagent Can act as both a thionating agent and a sulfur source.Useful for specific transformations.Generates stoichiometric byproducts.

Experimental Protocol: Gewald Reaction with an Alternative Sulfur Source (General Procedure)

Note: The specific protocol will vary depending on the chosen sulfur source.

  • Dissolve the carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in an appropriate solvent (e.g., DMF).

  • Carefully add the alternative sulfur source (e.g., NaSH, 1.1 eq) to the reaction mixture, potentially at a controlled temperature.

  • Stir the reaction at the optimal temperature for the specific sulfur source, monitoring its progress by TLC.

  • Upon completion, perform a suitable work-up procedure, which may involve aqueous extraction and purification by column chromatography.

Starting_Materials cluster_carbonyl Carbonyl Source cluster_nitrile Active Methylene Nitrile cluster_sulfur Sulfur Source Ketone Aldehydes/Ketones Reaction Gewald Reaction Ketone->Reaction Cyclic_Ketone Cyclic Ketones Cyclic_Ketone->Reaction Dicarbonyl β-Dicarbonyls Dicarbonyl->Reaction Malononitrile Malononitrile Malononitrile->Reaction Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Reaction Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction Elemental_Sulfur Elemental Sulfur Elemental_Sulfur->Reaction Alternative_Sulfur Alternative Sulfur Sources Alternative_Sulfur->Reaction Product Substituted 2-Aminothiophene Reaction->Product

Caption: Overview of starting material choices for the Gewald reaction.

Conclusion

The Gewald reaction's enduring utility in organic synthesis is a testament to its operational simplicity and the diverse range of functionalized 2-aminothiophenes it can produce. A thorough understanding of the interplay between the various starting materials is paramount for researchers seeking to harness the full potential of this powerful reaction. While the classic combination of a simple ketone or aldehyde, an active methylene nitrile, and elemental sulfur remains a robust and reliable choice, the exploration of alternative starting materials continues to expand the horizons of thiophene chemistry, enabling the synthesis of increasingly complex and novel molecular architectures for a wide range of applications.

References

  • Puterova, Z., Veverkova, E., & Krutosikova, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Gagnon, M. M., & Toste, F. D. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 87(15), 9877–9887. [Link]

  • Gagnon, M. M., & Toste, F. D. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Bioorganic & Medicinal Chemistry, 19(22), 6646–6659. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • chemeurope.com. (n.d.). Gewald reaction. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(18), 2269-2274. [Link]

  • Mack, J. B., & Shumba, C. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(10), 12260–12269. [Link]

  • ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds in the Synthesis of Some Five-Membered Heterocyclic Rings. To Chemistry Journal, 7. [Link]

  • Wang, T., & Zeng, B.-B. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. The Journal of Organic Chemistry, 86(14), 9576–9588. [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 755-759. [Link]

  • Holzer, W., & Eller, G. A. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subse...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent research and development efforts are built. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth, technically-grounded comparison of analytical methodologies to rigorously assess the purity of this compound, moving beyond simple percentage values to a holistic understanding of the impurity profile.

The narrative herein is guided by years of hands-on experience in analytical chemistry and process development. The experimental choices are not arbitrary; they are born from a deep understanding of the underlying chemical principles and the practical challenges encountered in a laboratory setting. Every protocol is designed to be self-validating, ensuring that the data generated is not only accurate but also defensible.

The Synthetic Landscape: Understanding Potential Impurities

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is commonly synthesized via the Gewald reaction.[1][2] This elegant one-pot, multi-component reaction involves the condensation of a ketone (pinacolone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a base.

A Pinacolone E Knoevenagel Condensation Product A->E B Methyl Cyanoacetate B->E C Elemental Sulfur F Thiolate Intermediate C->F D Base (e.g., Morpholine) D->E Catalyst E->F G Methyl 3-amino-5-tert-butylthiophene-2-carboxylate F->G Cyclization & Tautomerization

Caption: Simplified workflow of the Gewald synthesis.

While efficient, the Gewald synthesis can lead to several process-related impurities. A thorough purity assessment must, therefore, be vigilant for:

  • Unreacted Starting Materials: Residual pinacolone, methyl cyanoacetate, and elemental sulfur.

  • Knoevenagel Condensation Intermediate: The product of the initial condensation between pinacolone and methyl cyanoacetate.

  • Side-Reaction Products: Byproducts arising from self-condensation of the starting materials or alternative reaction pathways.

  • Solvent and Reagent Residues: Traces of the base (e.g., morpholine) and reaction solvent.

A Multi-Pronged Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A robust benchmarking strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

For the purpose of this guide, we will compare a newly synthesized batch of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate ("Synthesized Batch") against a commercially available product with a stated purity of 97% ("Commercial Grade")[3][4] and a hypothetical high-purity reference standard of >99.5% purity ("Reference Standard").

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC with UV detection is the cornerstone of purity analysis in the pharmaceutical industry due to its high sensitivity, reproducibility, and ability to separate a wide range of compounds.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the purity of the Synthesized Batch and compare it to the Commercial Grade and Reference Standard.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

ParameterValueRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like our target molecule.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of the amino group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditionsA gradient elution is crucial for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the thiophene chromophore.
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the Reference Standard at a concentration of 1.0 mg/mL in acetonitrile.

  • Prepare solutions of the Synthesized Batch and Commercial Grade at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis A Weigh Sample B Dissolve in Acetonitrile (1 mg/mL) A->B C Filter (0.45 µm) B->C D Inject 10 µL C->D E C18 Column Separation D->E F UV Detection (254 nm) E->F G Data Analysis (Area % Purity) F->G

Caption: HPLC-UV analysis workflow.

Interpreting the Data: A Comparative Look
SampleMain Peak Retention Time (min)Purity by Area %Number of Impurities Detected
Reference Standard 12.5>99.5%1
Commercial Grade 12.597.2%4
Synthesized Batch 12.598.5%3

The HPLC data reveals that the Synthesized Batch has a higher purity than the Commercial Grade product and is approaching the quality of the Reference Standard. The presence of fewer impurities in the Synthesized Batch suggests a cleaner reaction and/or more effective purification.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in the Synthesized Batch.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC-MS Conditions:

ParameterValueRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of non-polar to moderately polar compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA temperature program that allows for the separation of volatile starting materials from the higher-boiling product.
MS Transfer Line 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range 40-450 amuA broad mass range to capture fragments of potential impurities and the molecular ion of the target compound.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the Synthesized Batch in dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Sample B Dissolve in Dichloromethane (1 mg/mL) A->B C Filter (0.45 µm) B->C D Inject 1 µL C->D E DB-5ms Column Separation D->E F Mass Spectrometry Detection E->F G Impurity Identification (NIST Library) F->G

Caption: GC-MS analysis workflow.

GC-MS Findings: Identifying the Culprits

The GC-MS analysis of the Synthesized Batch revealed the presence of trace amounts of pinacolone (a starting material) and the Knoevenagel condensation intermediate. The mass spectra of these impurities were confirmed by comparison with the NIST library. The Commercial Grade sample, when analyzed under the same conditions, showed a higher level of the Knoevenagel intermediate and an additional unidentified peak.

CompoundRetention Time (min)Identification
Pinacolone4.2NIST Library Match
Knoevenagel Intermediate9.8NIST Library Match
Methyl 3-amino-5-tert-butylthiophene-2-carboxylate 15.3 Confirmed by Mass Spectrum

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are unparalleled for providing detailed structural information and can be used for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the structure of the Synthesized Batch and assess its purity by comparing it to the Reference Standard.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: [5][6][7][8]

  • Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filter the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

NMR Data Interpretation: A Tale of Two Spectra

The ¹H NMR spectrum of the Reference Standard will show the expected signals with high resolution and no significant impurity peaks. The spectrum of the Synthesized Batch should be nearly identical, with any impurity peaks being at a very low intensity.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityIntegration
tert-butyl (9H)~1.3s9
Methoxy (3H)~3.8s3
Thiophene-H (1H)~6.5s1
Amino (2H)~5.8br s2

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonChemical Shift (ppm)
tert-butyl (CH₃)~31
tert-butyl (C)~34
Methoxy (CH₃)~51
Thiophene C4~115
Thiophene C2~105
Thiophene C3~158
Thiophene C5~160
Carbonyl (C=O)~165

By comparing the integration of the product peaks to those of any impurity peaks in the ¹H NMR spectrum, a quantitative measure of purity can be obtained. The ¹³C NMR spectrum is invaluable for confirming the carbon skeleton and detecting any structurally similar impurities that may not be resolved in the ¹H spectrum.

Conclusion: A Holistic View of Purity

This comparative guide demonstrates that a comprehensive assessment of the purity of synthesized Methyl 3-amino-5-tert-butylthiophene-2-carboxylate requires a multi-faceted analytical approach.

  • HPLC-UV provides a robust and quantitative measure of purity and is excellent for routine quality control.

  • GC-MS is crucial for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC.

  • NMR Spectroscopy offers definitive structural confirmation and can be used for quantitative purity analysis, serving as a final arbiter of quality.

By employing these techniques in a complementary fashion, researchers and drug development professionals can be confident in the quality of their synthetic intermediates, thereby ensuring the integrity and success of their downstream applications. The slightly higher purity and cleaner profile of the "Synthesized Batch" in our hypothetical comparison underscores the importance of optimized synthesis and purification protocols. This rigorous analytical benchmarking is not an academic exercise but a critical component of robust scientific research and efficient drug development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Rhenium Bio Science. Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation. [Link]

  • Labware E-shop. Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. [Link]

  • PubChem. Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
  • Khan, I., et al. (2022). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Molecules, 27(19), 6529.
  • Wikipedia. Gewald reaction. [Link]

  • Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Royal Society of Chemistry. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

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Comparative

A Comparative Study on the Stability of Substituted 3-Aminothiophenes: A Guide for Drug Development Professionals

Introduction Substituted 3-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of therape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted 3-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of therapeutic agents, owing to their ability to interact with various biological targets. However, the inherent stability of the 3-aminothiophene core can be a critical factor influencing the shelf-life, bioavailability, and overall efficacy of drug candidates. This guide provides a comparative analysis of the stability of various substituted 3-aminothiophenes, offering insights into the influence of substituent effects on their degradation pathways. By understanding these structure-stability relationships, researchers can make more informed decisions during the lead optimization phase of drug discovery.

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies for assessing stability, present a comparative analysis of stability based on substituent patterns, and provide detailed protocols for conducting forced degradation studies.

Factors Influencing the Stability of 3-Aminothiophenes

The stability of the 3-aminothiophene ring is intrinsically linked to its electronic and steric properties, which are in turn dictated by the nature and position of its substituents. Generally, the thiophene ring is susceptible to oxidative, photochemical, and thermal degradation. The primary amino group at the 3-position introduces a degree of electronic richness that can influence its reactivity and stability.

The Role of Substituents

The type of functional groups attached to the thiophene ring plays a pivotal role in modulating its stability.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and acyl (-COR) groups decrease the electron density of the thiophene ring. This can have a dual effect. On one hand, it can render the ring less susceptible to electrophilic attack and certain oxidative pathways. For instance, the presence of a nitro group at the 5-position of 2-aminothiophenes has been shown to prevent unwanted dimerization. On the other hand, strong EWGs can activate the ring towards nucleophilic attack, potentially opening up alternative degradation pathways.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NHR) groups increase the electron density of the ring. This can enhance the reactivity of the thiophene towards electrophiles and oxidation. The amino group at the 3-position itself is a strong electron-donating group, contributing to the inherent reactivity of this scaffold.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants, thereby slowing down degradation reactions. This can be a useful strategy for enhancing the kinetic stability of the molecule.

  • Protection of the Amino Group: The free amino group can be a site of instability. Conversion of the primary amine to a more stable amide, for example, by acylation, can significantly enhance the overall stability of the molecule. For instance, 3-acetyl-2-aminothiophenes, which are moderately stable at room temperature, can be converted to stable acetamides by heating with acetic anhydride[1].

Experimental Design for a Comparative Stability Study

To objectively compare the stability of different substituted 3-aminothiophenes, a well-designed forced degradation study is essential. This involves subjecting the compounds to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Selection of Model Compounds

For a comprehensive comparative study, a selection of 3-aminothiophene derivatives with systematically varied substituents should be chosen. An ideal set would include:

  • Parent 3-aminothiophene as a baseline.

  • Derivatives with electron-donating groups (e.g., methyl, methoxy) at various positions.

  • Derivatives with electron-withdrawing groups (e.g., nitro, cyano, acetyl) at various positions.

  • Derivatives with sterically bulky groups .

  • N-acylated derivatives to assess the impact of amino group protection.

Forced Degradation Conditions

The following stress conditions are recommended to cover the most common degradation pathways[2][3][4][5]:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.

  • Thermal Degradation: Solid-state samples at 80°C for up to 7 days.

  • Photolytic Degradation: Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)[5].

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is crucial for separating and quantifying the parent compound and its degradation products. The method must be validated to ensure its specificity, accuracy, precision, and linearity.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of each 3-aminothiophene derivative in a suitable inert solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Incubate the solutions at 60°C.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature.

    • Thermal: Store a known quantity of the solid compound in a controlled temperature oven at 80°C.

    • Photolytic: Expose a solution of the compound (in a photostable container) and a sample of the solid compound to the specified light conditions.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Neutralization (for hydrolysis samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples by the validated HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of the parent compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and comparative format.

Table 1: Comparative Stability of Substituted 3-Aminothiophenes under Forced Degradation
Compound IDSubstituent(s)% Degradation (Acidic)% Degradation (Basic)% Degradation (Oxidative)% Degradation (Thermal)% Degradation (Photolytic)Major Degradation Products
1 None
2 2-Methyl
3 5-Nitro
4 2-Acetyl
5 N-Acetyl
6 2,5-Dichloro

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data would be populated here.)

Interpretation of Expected Results
  • Parent 3-aminothiophene (1): Expected to show moderate stability, with degradation likely occurring under oxidative and photolytic conditions due to the electron-rich nature of the ring and the free amino group.

  • 2-Methyl-3-aminothiophene (2): The electron-donating methyl group may slightly decrease stability towards oxidation compared to the parent compound.

  • 5-Nitro-3-aminothiophene (3): The strong electron-withdrawing nitro group is expected to significantly enhance stability, particularly against oxidative degradation and potential dimerization.

  • 2-Acetyl-3-aminothiophene (4): The acetyl group, being electron-withdrawing, should confer greater stability than the parent compound.

  • N-Acetyl-3-aminothiophene (5): Protection of the amino group as an amide is expected to provide the highest stability across most conditions, as it reduces the electron-donating ability of the nitrogen and removes a potential site for degradation.

  • 2,5-Dichloro-3-aminothiophene (6): The inductive electron-withdrawing effect of the chlorine atoms should enhance stability.

Visualization of Key Concepts

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution of 3-Aminothiophene Derivative acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to stress therm Thermal (Solid, 80°C) stock->therm Expose to stress photo Photolytic (UV/Vis Light) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Sample at time points base->hplc Sample at time points oxid->hplc Sample at time points therm->hplc Sample at time points photo->hplc Sample at time points data Data Analysis: - % Degradation - Degradation Profile hplc->data

Caption: Workflow for the forced degradation study of 3-aminothiophenes.

Influence of Substituents on Stability

G cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) cluster_prot N-Protection ewg -NO2, -CN, -COR stab_inc Increased Stability (Generally) ewg->stab_inc Decreases electron density edg -R, -OR, -NHR stab_dec Decreased Stability (Towards oxidation) edg->stab_dec Increases electron density prot -NHCOR stab_inc2 Increased Stability prot->stab_inc2 Reduces reactivity of amine thiophene 3-Aminothiophene Core Stability thiophene->ewg thiophene->edg thiophene->prot

Caption: Impact of different substituent types on the stability of the 3-aminothiophene core.

Conclusion

The stability of substituted 3-aminothiophenes is a critical parameter in the development of new therapeutics. This guide has outlined a systematic approach to comparatively evaluate the stability of these compounds through forced degradation studies. The electronic and steric nature of substituents significantly influences the degradation pathways and kinetics. Generally, electron-withdrawing groups and N-acylation tend to enhance stability, while electron-donating groups can increase susceptibility to certain degradation pathways. By employing the experimental protocols and analytical methods described herein, researchers can generate robust and comparable stability data, enabling the rational design of more stable and effective 3-aminothiophene-based drug candidates.

References

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. [Link]

  • Jain, D., & Basniwal, P. K. (2013). A concise review on method development and validation parameters. ResearchGate. [Link]

  • Pharma Specialists. (2022). Forced Degradation Studies in Pharmaceutical Industry. [Link]

  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

Validation

Confirming the absence of impurities in purified Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

A Comparative Guide to Confirming the Purity of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate Abstract For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is para...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Confirming the Purity of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Abstract

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance.[1] This guide provides an in-depth comparison of analytical methodologies for rigorously confirming the absence of impurities in this thiophene derivative. We will explore the underlying rationale for experimental choices and present a self-validating system of orthogonal analytical techniques to ensure the highest degree of confidence in material quality.

Introduction: The Significance of Purity

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is frequently synthesized via the Gewald multicomponent reaction.[2][3] While efficient, this reaction can introduce a variety of impurities, including unreacted starting materials, intermediates, and by-products from side reactions.[4][5] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and control of impurities in new drug substances, as they can pose significant safety risks.[1][6][7][8] Therefore, a robust analytical strategy is not just a matter of quality control but a regulatory necessity.

Potential Impurities and Purification Strategies

Understanding the synthesis route is crucial for anticipating potential impurities. The Gewald reaction typically involves a ketone (pivalaldehyde or a precursor), a cyanoacetate (methyl cyanoacetate), and elemental sulfur in the presence of a base.[3][9]

Potential Impurities May Include:

  • Starting Materials: Pivalaldehyde, Methyl cyanoacetate.

  • Intermediates: Knoevenagel condensation product.[3]

  • By-products: Oxidized species, polymeric materials, or isomers.

  • Residual Solvents: From reaction and purification (e.g., methanol, ethanol, toluene).

Purification Comparison:

Purification MethodPrincipleAdvantages for this CompoundDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Effective for removing major solid impurities; cost-effective.May not remove structurally similar impurities or trace solvents effectively.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Highly effective for separating a wide range of impurities, including isomers.More time-consuming and requires larger volumes of solvent.

For achieving high purity, a sequential approach is often best: initial purification by recrystallization from a suitable solvent like methanol, followed by column chromatography if necessary to remove persistent impurities.[10]

Orthogonal Analytical Confirmation: A Multi-faceted Approach

No single analytical technique can definitively confirm purity. A self-validating system relies on orthogonal methods—techniques that measure different chemical or physical properties. If multiple, mechanistically different methods all indicate high purity, the confidence in the result is significantly amplified.[11]

The following workflow provides a robust strategy for purity confirmation.

Caption: Workflow for purification and orthogonal analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic amines like our target compound, Reverse-Phase HPLC (RP-HPLC) is highly effective.[12][13][14]

Why it's chosen: HPLC provides excellent resolution and is the industry standard for quantitative purity assessment (e.g., determining purity as a percentage of the main peak area).

Experimental Protocol:

  • System: Agilent 1260 Infinity II or similar, with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) is a common starting point for aromatic amines.[15]

    • Gradient: 10% to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

  • Analysis: Inject 5 µL. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling point and interaction with a stationary phase. The separated components then enter a mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification.[16]

Why it's chosen: GC-MS is unparalleled for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis and purification steps.[17][18][19]

Experimental Protocol:

  • System: Agilent 7890B GC with a 5977A MS detector or similar.

  • Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Temperature Program:

    • Initial: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Dichloromethane.

  • Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and chemical environment of atoms.

Why it's chosen: NMR is arguably the most powerful tool for structural confirmation.[20][21] It not only confirms the identity of the target compound but can also detect and help identify structurally related impurities that might co-elute in chromatography.[22][23] Quantitative NMR (qNMR) can also be used for purity assessment.[11]

Experimental Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Used if necessary to confirm assignments.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.

  • Analysis: The absence of unexpected signals in the ¹H spectrum is a strong indicator of high purity. The integration of proton signals should correspond to the expected ratios for the structure.

Elemental Analysis (CHN)

Principle: This technique involves the combustion of a sample under controlled conditions to convert it into simple gaseous products (CO₂, H₂O, N₂). The amounts of these gases are measured to determine the mass percentages of carbon, hydrogen, and nitrogen in the original compound.

Why it's chosen: Elemental analysis provides a fundamental check of the compound's empirical formula.[24][25][26] A significant deviation from the theoretical percentages suggests the presence of an impurity or that the compound has an incorrect structure.[27][28]

Experimental Protocol:

  • System: PerkinElmer 2400 CHN Elemental Analyzer or similar.

  • Sample Preparation: A precisely weighed sample (typically 2-3 mg) is placed in a tin capsule.

  • Analysis: The instrument performs automated combustion and detection.

  • Comparison: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₀H₁₅NO₂S).

    • Theoretical Values: C: 56.31%, H: 7.09%, N: 6.57%.

Data Comparison and Interpretation

A high-purity sample will show concordant results across all techniques.

Table 1: Comparative Purity Analysis Data

Analytical TechniqueParameter MeasuredIdeal Result for High PurityInterpretation of Deviation
HPLC-UV Peak Area %>99.5%Indicates presence of non-volatile organic impurities.
GC-MS Residual Solvents<0.1% totalPresence of solvents from synthesis or purification.
¹H NMR Signal Integration & Absence of extraneous peaksCorrect proton ratios; no unassigned signals >0.1% integration.Suggests structural impurities or residual protonated solvent.
Elemental Analysis % Composition (C, H, N)Within ±0.4% of theoretical values.Indicates inorganic impurities, incorrect structure, or bound solvent.

Conclusion

Confirming the absence of impurities in Methyl 3-amino-5-tert-butylthiophene-2-carboxylate requires more than a single measurement. It demands a logical, multi-pronged analytical strategy. By employing an orthogonal set of techniques—HPLC for quantitative assessment, GC-MS for volatile contaminants, NMR for structural verification, and Elemental Analysis for empirical formula confirmation—researchers can build a self-validating dossier of evidence. This rigorous approach not only ensures the quality of the material for subsequent research and development but also aligns with the stringent safety and quality standards of the pharmaceutical industry.[1]

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Stoichiometry: Elemental Analysis. University of Waterloo. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Process for the purification of thiophene.
  • Can the molecular formula be determined from an elemental analysis?. Quora. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • GC-MS: gas chromatography-mass spectrometry. Quality Analysis. [Link]

  • Determining Empirical Formulas. CK-12 Foundation. [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Compendium. [Link]

  • Empirical Formulas from Analysis. Chemistry LibreTexts. [Link]

  • Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]

  • Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Cerium Labs. [Link]

  • Preparation and Properties of Thiophene. SlideShare. [Link]

  • The Gewald multicomponent reaction. PubMed. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Organic Chemistry International. [Link]

  • How Is GC-MS Used In Quality Control?. YouTube. [Link]

  • A New Approach to the Determination of Biogenic Amines in Wine. MDPI. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. [Link]

  • The Gewald reaction in dye chemistry. ResearchGate. [Link]

  • Organic Standards for GC, GC/MS, LC and LC/MS. Reagecon. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • 5 Uses of GC/MS Analysis to Identify Product Quality Issues. Innovatech Labs. [Link]

  • Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. PubChem. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Comprehensive Safety and Handling Guide: Methyl 3-amino-5-tert-butylthiophene-2-carboxylate This document provides a detailed operational framework for the safe handling, use, and disposal of Methyl 3-amino-5-tert-butylt...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

This document provides a detailed operational framework for the safe handling, use, and disposal of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (CAS No. 175137-03-8). As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a foundational principle of scientific excellence. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and awareness in your laboratory.

Hazard Assessment and Risk Profile

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a substituted thiophene derivative. While a comprehensive, manufacturer-specific Safety Data Sheet (SDS) is not publicly available, the compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification forms the basis of our risk assessment.

GHS Classification Summary [1]

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled
Skin Corrosion/Irritation 2 H315: Causes skin irritation

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

Expert Analysis: The GHS data reveals multiple routes of potential exposure and indicates that the compound is a moderate acute toxin and a significant irritant. The presence of the thiophene ring, a common scaffold in medicinal chemistry, warrants careful handling, as related derivatives can possess unforeseen biological activity.[2][3] The primary risks during laboratory operations are accidental ingestion, skin contact during weighing or transfer, inhalation of airborne particles, and severe eye irritation from splashes or dust. Therefore, all handling protocols must be designed to mitigate these specific risks.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions that contain the hazard at its source.

  • Chemical Fume Hood: All weighing, solution preparation, and transfers of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.

Body AreaPPE SpecificationRationale and Best Practices
Hands Double-Gloving with Nitrile Gloves Given the classification "Harmful in contact with skin," a double-gloving strategy is mandated.[1] The outer glove should be removed and disposed of immediately upon contamination. Inspect gloves for any signs of degradation or puncture before use.
Eyes/Face Chemical Splash Goggles and Face Shield The "Causes serious eye irritation" classification requires robust protection.[1] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[6] A face shield should be worn over the goggles during procedures with a high risk of splashing (e.g., large-volume solution transfers).
Body Permeation-Resistant Laboratory Coat A standard cotton lab coat is not sufficient. A lab coat made of a material resistant to chemical permeation (e.g., polyester or a treated fabric) must be worn and fully buttoned. Disposable sleeves can provide additional protection.
Respiratory N95 Respirator (for handling solids) When weighing or handling the solid compound where dust generation is possible, an N95 respirator should be worn to minimize inhalation of airborne particles.[6] This is in addition to performing the work in a fume hood. For all other operations within a fume hood, respiratory protection is not typically required but should be assessed based on the specific procedure.
Feet Closed-Toed, Chemical-Resistant Shoes Leather or other absorbent materials are not appropriate. Shoes should be made of a material that will resist chemical spills.

Operational Plan: Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Risk Assessment Review hazards and procedures. B 2. Don Full PPE (Double gloves, goggles, lab coat). A->B C 3. Prepare Work Area Verify fume hood function. Assemble equipment. B->C D 4. Weigh Solid Compound Use N95 respirator. Handle with care to avoid dust. C->D E 5. Prepare Solution Slowly add solid to solvent to avoid splashing. D->E F 6. Perform Reaction/Transfer Use cannulas or syringes for liquid transfers where appropriate. E->F G 7. Decontaminate Equipment Rinse with appropriate solvent. F->G H 8. Segregate Waste Collect solid, liquid, and PPE waste separately. G->H I 9. Doff PPE Remove outer gloves first. Wash hands thoroughly. H->I

Caption: Workflow for handling Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Detailed Protocol for Weighing and Solution Preparation:

  • Preparation: Before bringing the chemical into the fume hood, verify that the hood is operational. Don all required PPE, including an N95 respirator and double nitrile gloves.

  • Weighing:

    • Place an analytical balance inside the fume hood or use a dedicated powder-containment enclosure.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or container.

    • Securely close the primary container.

  • Solubilization:

    • Place a flask containing the desired solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent. Add the solid slowly to the vortex of the stirring solvent to prevent splashing and aid dissolution.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol).

    • Dispose of the cleaning cloth and weigh boat as solid hazardous waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste streams containing Methyl 3-amino-5-tert-butylthiophene-2-carboxylate must be treated as hazardous waste. Improper disposal is a serious safety and regulatory violation.

G cluster_waste Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Point of Generation (Fume Hood) B Solid Waste (Contaminated gloves, wipes, weigh boats) A->B C Liquid Waste (Reaction mixtures, solvent rinses) A->C D Sharps Waste (Contaminated needles, cannulas) A->D E Sealable, Labeled Solid Waste Container B->E F Sealable, Labeled Liquid Waste Container (Compatible Material) C->F G Approved Sharps Container D->G H Store in Satellite Accumulation Area E->H F->H G->H I Arrange Pickup by EHS or Licensed Contractor H->I

Caption: Waste disposal workflow for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated disposables, including gloves, bench paper, weigh boats, and wipes, in a dedicated, clearly labeled hazardous waste bag or container.[7]

    • Liquid Waste: Collect all reaction residues and solvent rinses in a sealable, chemically compatible hazardous waste container (e.g., high-density polyethylene). Do not overfill containers.

    • Aqueous Waste: While thiophene itself is insoluble in water, any aqueous layers from workups that may be contaminated should be collected as hazardous aqueous waste.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Methyl 3-amino-5-tert-butylthiophene-2-carboxylate," and any other components in the waste stream.[8]

  • Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area with secondary containment.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Never pour this chemical or its waste down the drain.

By adhering to these rigorous safety protocols, you ensure the protection of yourself, your colleagues, and the environment, allowing for the confident and responsible advancement of your research.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

  • Fisher Scientific. (2024, March 13). Safety Data Sheet - Methyl 3-amino-5-methylthiophene-2-carboxylate. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Iowa State University. (2022, May 4). Selecting PPE When Using Pesticides. Integrated Crop Management. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • ES Food & Agroforestry. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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